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Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No.: B213124
CAS No.: 3786-91-2
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-VERZDPOYSA-N
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Description

Cyclopentane-1,2,3,4-tetracarboxylic acid is a useful research compound. Its molecular formula is C9H10O8 and its molecular weight is 246.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73712. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O8 B213124 Cyclopentane-1,2,3,4-tetracarboxylic acid CAS No. 3786-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentane-1,2,3,4-tetracarboxylic acid
Source PubChem
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InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30958404
Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

246.17 g/mol
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CAS No.

3724-52-5, 3786-91-2
Record name 1,2,3,4-Cyclopentanetetracarboxylic acid
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Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Record name r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid
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Record name Cyclopentane-1,2,3,4-tetracarboxylic acid
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Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in medicinal chemistry and materials science. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the synthesis.

Introduction

This compound and its derivatives are of significant interest due to their utility as scaffolds in the design of novel therapeutic agents and as monomers in the synthesis of advanced polymers. The rigid, yet conformationally adaptable, cyclopentane core, adorned with four carboxylic acid groups, offers multiple points for chemical modification, making it a valuable component in the construction of complex molecular architectures. This guide focuses on a widely employed and efficient multi-step synthesis commencing with the Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Synthetic Pathway Overview

The most common and well-documented synthesis of this compound is a three-step process:

  • Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride in a [4+2] cycloaddition to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly stereoselective, favoring the formation of the endo isomer under kinetic control.[1][2]

  • Ozonolysis: The double bond in the norbornene intermediate is cleaved using ozone (O₃).

  • Oxidative Work-up: The resulting ozonide is then subjected to an oxidative work-up, typically with hydrogen peroxide, to yield the final product, this compound.

The stereochemistry of the final product is dictated by the initial endo configuration of the Diels-Alder adduct, leading predominantly to the cis,cis,cis,cis-isomer of this compound.

Reaction Pathway Diagram

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Ozonolysis cluster_2 Step 3: Oxidative Work-up Cyclopentadiene Cyclopentadiene cis-5-Norbornene-endo-2,3-dicarboxylic anhydride cis-5-Norbornene-endo-2,3-dicarboxylic anhydride Cyclopentadiene->cis-5-Norbornene-endo-2,3-dicarboxylic anhydride + Maleic Anhydride Maleic Anhydride Maleic Anhydride Ozonide Intermediate Ozonide Intermediate cis-5-Norbornene-endo-2,3-dicarboxylic anhydride->Ozonide Intermediate 1. O3 This compound This compound Ozonide Intermediate->this compound 2. H2O2 G cluster_0 Diels-Alder Reaction cluster_1 Ozonolysis & Oxidation A Dissolve Maleic Anhydride in Ethyl Acetate B Cool Solution A->B C Add Cyclopentadiene B->C D Filter and Dry Product C->D E Dissolve Anhydride in Acetic Acid/Water D->E Intermediate Product F Cool to 0°C E->F G Bubble Ozone Gas F->G H Oxidative Work-up (H2O2) G->H I Isolate and Purify Final Product H->I

References

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Structure, Stereoisomerism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile polycarboxylic scaffold, presents a complex stereochemical landscape with significant implications for its application in materials science and drug discovery. This technical guide provides a comprehensive overview of the structure, stereoisomers, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a discussion of its emerging relevance in drug development, particularly as a potential scaffold for inhibitors of the NaV1.7 sodium channel, a key target in pain therapeutics.

Core Structure and Physicochemical Properties

This compound (CPTA) is a cyclic aliphatic compound characterized by a five-membered carbon ring substituted with four carboxylic acid groups on adjacent carbons. Its chemical formula is C₉H₁₀O₈, with a molecular weight of 246.17 g/mol .[1] The molecule's properties are largely dictated by the presence of these four acidic functional groups, which can engage in a variety of chemical reactions, including esterification, amidation, and anhydride formation.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₈[1]
Molecular Weight246.17 g/mol [1]
Melting Point~192 °C[2]
Boiling Point (Predicted)495.6 ± 45.0 °C[3]
Density (Predicted)1.787 ± 0.06 g/cm³[3]
pKa (Predicted)3.44 ± 0.70
SolubilityLow in water; soluble in methanol and dimethylformamide.[3]

Stereoisomerism: A Detailed Analysis

The presence of four chiral centers on the cyclopentane ring gives rise to a number of stereoisomers. The relative orientation (cis or trans) of the four carboxylic acid groups determines the overall symmetry and chirality of each isomer. These stereoisomers can be classified into enantiomeric pairs (chiral, non-superimposable mirror images) and meso compounds (achiral, possessing an internal plane of symmetry).

Based on the possible arrangements of the four substituents, there are eight possible stereoisomers: four pairs of enantiomers and two meso compounds.

Diagram of Stereoisomer Generation Logic

stereoisomers cluster_config Possible Configurations (Up/Down) cluster_isomers Resulting Stereoisomers start This compound c1 All Cis (uuuu) start->c1 c2 Three Cis, One Trans (uuud) start->c2 c3 Two Adjacent Cis, Two Trans (uudd) start->c3 c4 Two Non-adjacent Cis, Two Trans (udud) start->c4 c5 One Cis, Three Trans (uddd) start->c5 c6 All Trans (udud alternate) start->c6 i1 Meso (all-cis) c1->i1 i2 Enantiomeric Pair 1 c2->i2 i3 Meso c3->i3 i4 Enantiomeric Pair 2 c4->i4 i5 Enantiomeric Pair 3 c5->i5 i6 Enantiomeric Pair 4 c6->i6

Caption: Logical flow from possible substituent configurations to the resulting stereoisomers.

Table 2: Stereoisomers of this compound

StereoisomerIUPAC NameChiralityKey Features
Isomer 1 (all-cis)(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acidMesoPossesses a plane of symmetry.
Isomer 2(1R,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acidChiralEnantiomer of Isomer 3.
Isomer 3(1S,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acidChiralEnantiomer of Isomer 2.
Isomer 4(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acidMesoPossesses a plane of symmetry.
Isomer 5(1R,2S,3S,4R)-cyclopentane-1,2,3,4-tetracarboxylic acidChiralEnantiomer of Isomer 6.
Isomer 6(1S,2R,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acidChiralEnantiomer of Isomer 5.
Isomer 7(1R,2R,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acidChiralEnantiomer of Isomer 8.
Isomer 8(1S,2S,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acidChiralEnantiomer of Isomer 7.

Note: The specific IUPAC names for all stereoisomers are systematically derived but may not all be explicitly found in the literature.

One particularly discussed chiral stereoisomer is (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid.[4] This isomer is notable for having no plane of symmetry, resulting in five distinct signals in its ¹³C-NMR spectrum.[4] The arrangement of its carboxylic acid groups also allows for the formation of a bis-anhydride.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the ozonolysis of 5-norbornene-2,3-dicarboxylic acid anhydride, which is itself prepared via a Diels-Alder reaction between maleic anhydride and cyclopentadiene.

Diagram of Synthetic Workflow

synthesis cluster_reactants Starting Materials cluster_products Products r1 Maleic Anhydride p1 5-Norbornene-2,3-dicarboxylic acid anhydride r1->p1 r2 Cyclopentadiene r2->p1 p2 This compound p1->p2 Ozonolysis

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic acid anhydride

  • Dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate in a reactor.

  • Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise at a low temperature, maintaining the reaction temperature at -10°C.

  • Continue the reaction until the precipitation of white crystals is complete after the addition of cyclopentadiene.

  • Filter the white solid product and dry it under a vacuum.

Step 2: Synthesis of this compound

  • Place 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a bubble reactor.

  • Add 800.00 g of acetic acid and 160.00 g of distilled water to dissolve the anhydride.

  • At a low temperature (controlled at 0°C), continuously feed ozone gas into the bottom of the reactor.

  • Monitor the reaction by TLC. After approximately 6 hours, when the starting material is completely consumed, stop the reaction. The resulting crude product is this compound.

Separation of Stereoisomers

Relevance in Drug Development: Targeting the NaV1.7 Sodium Channel

Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel.[5] NaV1.7 is a key player in pain signaling and is predominantly expressed in peripheral sensory neurons.[6][7]

The NaV1.7 channel acts as a threshold channel, amplifying small subthreshold depolarizations in nociceptive neurons.[8][9] This amplification is crucial for setting the threshold for action potential generation and the subsequent transmission of pain signals to the central nervous system.[8][10]

Diagram of NaV1.7 Signaling Pathway in Pain Perception

NaV17_pathway cluster_stimulus Noxious Stimulus cluster_neuron Peripheral Sensory Neuron cluster_cns Central Nervous System stimulus Heat, Mechanical, Chemical receptor Nociceptor stimulus->receptor depolarization Membrane Depolarization receptor->depolarization nav17 NaV1.7 Channel Activation depolarization->nav17 ap Action Potential Generation nav17->ap Amplifies Signal spinal_cord Spinal Cord ap->spinal_cord Signal Propagation brain Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception inhibitor Cyclopentane Carboxylic Acid Derivative (Inhibitor) inhibitor->nav17 Blocks Channel

Caption: Simplified signaling pathway of pain perception mediated by the NaV1.7 channel.

Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[7] This makes NaV1.7 a highly attractive target for the development of novel analgesics.[11] The rigid, three-dimensional structure of this compound and its stereoisomers provides a unique scaffold for designing selective inhibitors that can bind to specific sites on the NaV1.7 channel, potentially offering a new class of non-opioid pain therapeutics.

Conclusion

This compound is a molecule of significant interest due to its complex stereochemistry and its potential as a versatile building block in both materials science and medicinal chemistry. A thorough understanding of its various stereoisomers and their distinct properties is crucial for harnessing its full potential. The recent identification of cyclopentane-based molecules as inhibitors of the NaV1.7 channel opens up exciting new avenues for the development of targeted pain therapies. Further research into the synthesis, separation, and biological evaluation of the individual stereoisomers of this compound is warranted to explore their therapeutic utility.

References

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid is a polycarboxylic acid characterized by a cyclopentane core bearing four carboxyl functional groups. This unique structure imparts a high degree of reactivity, making it a valuable building block in various chemical syntheses. Its rigid, non-planar cyclopentane ring and multiple reactive sites are key to its utility in creating complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its current and potential applications, particularly in materials science and as a scaffold in organic synthesis.

Physical and Chemical Properties

This compound is a white, crystalline solid. The presence of four carboxylic acid groups dictates its physical properties, such as a high melting point and its solubility profile. While it exhibits low solubility in water, it is soluble in organic solvents like ethanol and dimethylformamide.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₁₀O₈[1][2][3][4][5]
Molecular Weight 246.17 g/mol [1][2][3][4][5][6]
Melting Point 192 °C[1][2][4]
~179 °C (decomposes)[7]
Boiling Point 495.6 °C at 760 mmHg[2]
349.17 °C (rough estimate)[1][4]
Density 1.4898 g/cm³ (rough estimate)[1][4]
1.787 ± 0.06 g/cm³ (predicted)[7]
pKa (predicted) 3.44 ± 0.70[1][4]
Solubility Low in water; Soluble in ethanol, dimethylformamide; Almost transparent in methanol[1][7]
Spectral Data

For cis,cis,cis,cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride:

  • ¹H NMR (150 MHz, CDCl₃): δ 2.68–2.73, 3.68–3.77 (q, 2H, –CH₂), 3.97–4.0 (d, 2H, –HC=O), 4.26–4.30 (t, 2H, –HC=O).[6]

  • ¹³C NMR (150 MHz, CDCl₃): δ 25.92, 55.05–58.75, 169.34–171.49.[6]

It is important to note that the chemical shifts for the tetracarboxylic acid itself will differ, particularly for the protons and carbons of the carboxylic acid groups.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a multi-step process starting from the Diels-Alder reaction of cyclopentadiene and maleic anhydride.[8]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Purification A Cyclopentadiene + Maleic Anhydride B 5-Norbornene-2,3-dicarboxylic anhydride A->B Low Temperature Ethyl Acetate C 5-Norbornene-2,3-dicarboxylic anhydride D Crude Cyclopentane-1,2,3,4- tetracarboxylic acid C->D 1. Ozonolysis 2. Oxidative Workup (H₂O₂) E Crude Product F Pure Cyclopentane-1,2,3,4- tetracarboxylic acid E->F Recrystallization

Caption: Workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride

This step involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride.

  • Materials:

    • Maleic anhydride (1.00 mol, 98.00 g)

    • Cyclopentadiene (1.10 mol, 72.71 g)

    • Ethyl acetate (300.00 g)

  • Procedure:

    • Dissolve maleic anhydride in ethyl acetate in a reactor.

    • Slowly add cyclopentadiene dropwise at a controlled low temperature (e.g., -10°C).[2]

    • During the addition, a white crystalline product will precipitate.

    • After the addition is complete, the reaction is considered finished.

    • The solid product is collected by filtration and dried under a vacuum.

  • Expected Yield: 93-96%[1]

Step 2: Synthesis of this compound

The intermediate, 5-norbornene-2,3-dicarboxylic anhydride, is then subjected to ozonolysis followed by oxidative workup.

  • Materials:

    • 5-Norbornene-2,3-dicarboxylic anhydride (0.96 mol, 157.60 g)

    • Acetic acid (800.00 g)

    • Distilled water (160.00 g)

    • Ozone (gas)

    • Hydrogen peroxide (for oxidative workup)

  • Procedure:

    • Dissolve the 5-norbornene-2,3-dicarboxylic anhydride in a mixture of acetic acid and distilled water in a bubble reactor.

    • Cool the solution to a low temperature (e.g., 0°C).[2]

    • Continuously bubble ozone gas through the solution from the bottom of the reactor.

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 6 hours).[2]

    • The crude product from this step is then subjected to an oxidative workup with hydrogen peroxide to yield this compound.[9]

Step 3: Purification

Purification of the final product is critical, especially for applications like the synthesis of metal-organic frameworks (MOFs) where high purity is required.[1] Recrystallization is a common method for purifying solid organic compounds.

  • General Recrystallization Protocol:

    • Solvent Selection: A suitable solvent or solvent system is one in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

    • Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the crystals under a vacuum.

Applications

The primary application of this compound lies in its role as a versatile building block in organic and materials chemistry.

Metal-Organic Frameworks (MOFs)

As a polycarboxylic acid, it is extensively used as an organic linker in the synthesis of MOFs.[1] The carboxylate groups coordinate with metal ions to form robust, porous, three-dimensional structures. The non-planar and flexible nature of the cyclopentane ring can influence the resulting framework's topology.[1] These MOFs are being investigated for various applications, including:

  • Energy Storage: Cobalt-based MOFs using this linker have shown promise as electrode materials for hybrid supercapacitors.

  • Gas Storage and Separation

  • Catalysis

Polymer Chemistry

This compound, typically in its dianhydride form, is a valuable monomer for the synthesis of high-performance polymers like polyimides.[1] The incorporation of the alicyclic cyclopentane unit into the polymer backbone can enhance properties such as solubility and processing characteristics.[1]

Drug Development and Biological Activity

Currently, there is limited information on the direct biological activity or involvement in signaling pathways of this compound. However, its use as a scaffold for creating more complex molecules suggests potential in drug development. For instance, it has been explored as a core for peptide-mediated drug delivery systems for fluoroquinolone antibiotics. The general class of polycarboxylic acids has been investigated for a range of biological activities, but specific data for this compound is lacking. The biomedical applications of MOFs synthesized with this linker, such as for drug delivery, are an emerging area of research.[10][11]

Logical Relationships

The synthesis of this compound and its subsequent use as a linker in MOF formation can be represented as a logical progression.

Logical_Progression Start Starting Materials (Cyclopentadiene, Maleic Anhydride) Intermediate Diels-Alder Adduct (5-Norbornene-2,3-dicarboxylic anhydride) Start->Intermediate Diels-Alder Reaction Product This compound Intermediate->Product Oxidative Cleavage Application Use as Organic Linker Product->Application MOF Metal-Organic Framework (MOF) Synthesis Application->MOF End_Use Applications (e.g., Energy Storage, Catalysis) MOF->End_Use

Caption: Logical flow from starting materials to final applications.

Conclusion

This compound is a multifaceted compound with significant potential in materials science and as a scaffold in organic synthesis. While its direct biological applications are not yet well-defined, its utility in creating functional materials like MOFs opens avenues for indirect biomedical applications. Further research into its biological properties and the development of more detailed and optimized experimental protocols will undoubtedly expand its utility for researchers, scientists, and professionals in drug development.

References

literature review on cyclopentane-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid

Introduction

This compound (CPTA) is a polycyclic carboxylic acid characterized by a five-membered aliphatic ring substituted with four carboxyl groups. This unique structure, particularly the flexibility of the cyclopentane ring and the potential for various stereoisomers, makes it a significant molecule in several fields of chemistry and materials science.[1][2] Its primary importance lies in its function as a versatile building block, or scaffold, for constructing larger, more complex molecular architectures.[1] The four carboxylic acid groups serve as reactive sites for a wide range of chemical transformations, including esterification, amidation, and anhydride formation.[1] This multifunctionality is pivotal for its application in the synthesis of high-performance polymers like polyimides and as an organic linker in the creation of metal-organic frameworks (MOFs) and coordination polymers.[1][3]

Physicochemical Properties

The properties of this compound are crucial for its application in various synthetic procedures. The cis,cis,cis,cis-isomer is a colorless crystalline solid with low solubility in water but is soluble in organic solvents like ethanol and dimethylformamide.[4] Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₈[4][5][6]
Molecular Weight 246.17 g/mol [4][5][6]
Melting Point 192 °C[4][7]
Boiling Point (est.) 349.17 - 495.6 °C at 760 mmHg[4][7]
Density (est.) 1.4898 g/cm³[4]
XLogP3-AA -1.5[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 8[5]
Topological Polar Surface Area 149 Ų[5]
CAS Number 3786-91-2 (for cis,cis,cis,cis-isomer)[4][5][6]

Synthesis and Experimental Protocols

A common and effective method for synthesizing CPTA, or more directly its dianhydride, involves a multi-step process starting from maleic anhydride and cyclopentadiene.[3] The dianhydride can then be hydrolyzed to yield the tetracarboxylic acid.

Experimental Protocol: Synthesis of this compound Dianhydride[3]

This protocol is adapted from a patented synthesis method.[3]

Step 1: Diels-Alder Reaction to form 5-Norbornene-2,3-dicarboxylic acid anhydride

  • Materials: 98.00g (1.00 mol) of maleic anhydride, 300.00g of ethyl acetate, 72.71g (1.10 mol) of cyclopentadiene.

  • Procedure: a. Dissolve the maleic anhydride in ethyl acetate within a reactor. b. Cool the solution to a low temperature (controlled between -10°C and 0°C). c. Slowly add cyclopentadiene dropwise to the solution. A white crystalline precipitate will form during the addition. d. Once the addition is complete, continue the reaction until completion. e. Isolate the white solid product by filtration and dry under a vacuum.

  • Yield: Approximately 156.35g to 157.60g of 5-norbornene-2,3-dicarboxylic acid anhydride (95.24% to 96.10% yield).[3]

Step 2: Ozonolysis and Oxidation to form this compound

  • Materials: 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride, 800.00g of acetic acid, 160.00g of distilled water, ozone gas, hydrogen peroxide.

  • Procedure: a. Dissolve the anhydride from Step 1 in acetic acid and distilled water in a bubble reactor. b. Cool the solution to 0°C. c. Continuously feed ozone gas into the bottom of the reactor for approximately 6 hours, maintaining the temperature at 0°C. d. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. e. Following ozonolysis, perform an oxidation reaction using hydrogen peroxide to yield this compound. (Note: The source patent proceeds directly to the next step with the crude product).[3]

Step 3: Dehydration and Cyclization to form 1,2,3,4-Cyclopentane tetracarboxylic acid dianhydride

  • Materials: Crude this compound from Step 2, acetic anhydride (as a dehydrating agent).

  • Procedure: a. Add acetic anhydride to the crude product from the previous step. b. Heat the mixture to induce dehydration and ring-closing (cyclization). c. Upon completion, the target product, 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride, is synthesized.

G Synthesis Workflow for CPTA Dianhydride cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Ozonolysis & Oxidation cluster_2 Step 3: Dehydration & Cyclization Maleic Anhydride Maleic Anhydride Diels_Alder 1,4-Addition (-10°C to 0°C) Maleic Anhydride->Diels_Alder Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels_Alder Intermediate_1 5-Norbornene-2,3-dicarboxylic acid anhydride Diels_Alder->Intermediate_1 Ozonolysis 1. Ozonolysis (O₃, 0°C) 2. Oxidation (H₂O₂) Intermediate_1->Ozonolysis CPTA Cyclopentane-1,2,3,4-tetracarboxylic acid (Crude) Ozonolysis->CPTA Dehydration Dehydration (Acetic Anhydride) CPTA->Dehydration Final_Product CPTA Dianhydride Dehydration->Final_Product

Synthesis workflow for CPTA Dianhydride.

Applications in Materials Science and Organic Synthesis

CPTA's structure makes it a valuable component in the development of advanced materials.

Polyimide Synthesis

CPTA, typically in its dianhydride form, is a key monomer for producing polyimides.[1][3] These high-performance polymers are known for their exceptional thermal stability, chemical resistance, and strong mechanical properties.[1] The polymerization involves reacting the dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The non-planar, flexible nature of the cyclopentane ring in the polymer backbone can improve the solubility and processing characteristics of the resulting polyimides.[1]

General Polyimide Synthesis CPTA_Dianhydride CPTA Dianhydride Polymerization Polymerization CPTA_Dianhydride->Polymerization Diamine Diamine (H₂N-R-NH₂) Diamine->Polymerization Polyamic_Acid Poly(amic acid) Precursor Polymerization->Polyamic_Acid Cyclization Cyclization (Thermal or Chemical) Polyamic_Acid->Cyclization Polyimide Polyimide Polymer Cyclization->Polyimide MOF Assembly Logic Metal_Ion Metal Ion / Cluster Coordination Coordination Bonding Metal_Ion->Coordination CPTA_Linker CPTA Linker (deprotonated) CPTA_Linker->Coordination MOF_Structure Porous 3D MOF Structure Coordination->MOF_Structure

References

discovery and history of cyclopentane-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Cyclopentane-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyfunctional alicyclic compound, and its derivatives have garnered interest in various chemical fields, from polymer chemistry to materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, key experimental protocols, and relevant physicochemical data. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and synthesis of polysubstituted cyclopentane rings.

Introduction

This compound is a notable organic compound characterized by a five-membered aliphatic ring structure bearing four carboxylic acid groups. The spatial arrangement of these functional groups allows for a variety of stereoisomers, each with unique properties and potential applications. The primary significance of this acid lies in its role as a versatile building block, or scaffold, in organic synthesis.[1] The multiple carboxylic acid functionalities serve as reactive sites for a range of chemical transformations, including esterification, amidation, and the formation of anhydrides, which are pivotal in the construction of more complex molecules.[1]

While the direct synthesis of this compound through the oxidation of a simple cyclopentane core presents a considerable challenge due to the high stability of C-H bonds, alternative synthetic routes have been developed.[1] One of the key applications of its dianhydride derivative is in the production of polyimide materials.[2] Polyimides synthesized from alicyclic tetracarboxylic dianhydrides, such as that of this compound, exhibit desirable properties including good mechanical strength, excellent heat resistance, high light transmittance, and stable chemical corrosion resistance.[2] These characteristics make them valuable in the manufacturing of electrical insulation materials, photosensitive materials, and alignment film materials for liquid crystal displays.[2]

History of Discovery

Detailed historical information regarding the initial discovery and first synthesis of this compound is not extensively documented in readily available literature. Early research on alicyclic compounds in the late 19th and early 20th centuries by prominent chemists such as William Henry Perkin Jr., who was a pioneer in the synthesis of cyclic organic compounds, laid the groundwork for the synthesis of various ring structures. However, specific attribution for the first synthesis of this compound is not clearly established in the surveyed historical chemical literature.

Modern synthetic methods, particularly those detailed in patent literature, provide a clear pathway to this compound and its derivatives. A significant route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent oxidation and hydrolysis steps.[2] This method, while contemporary, is built upon the foundational principles of cycloaddition reactions first described by Otto Diels and Kurt Alder in 1928.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular FormulaC₉H₁₀O₈[2]
Molar Mass246.17 g/mol [2]
Melting Point192 °C[2]
AppearanceColorless crystalline solid[2]
SolubilityLow solubility in water; soluble in organic solvents like ethanol and dimethylformamide.[2]

Experimental Protocols

A well-established method for the preparation of this compound involves a multi-step synthesis starting from maleic anhydride and cyclopentadiene. The following protocol is based on a method described for the synthesis of its dianhydride.[2]

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic Acid Anhydride (Diels-Alder Reaction)

  • Dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate in a reactor.

  • Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution at a low temperature, controlling the reaction temperature at approximately -10 °C.

  • During the addition, a white crystalline product will precipitate.

  • After the dropwise addition is complete, the reaction is considered finished.

  • Filter the precipitate and dry it under a vacuum to obtain 5-norbornene-2,3-dicarboxylic acid anhydride.

  • The expected yield is approximately 157.60 g (96.10%).

Step 2: Ozonolysis and Oxidation to form this compound

  • Place 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a bubble reactor.

  • Add 800.00 g of acetic acid and 160.00 g of distilled water to dissolve the anhydride.

  • Maintain a low temperature and continuously feed ozone gas into the bottom of the bubble reactor. Control the reaction temperature at 0 °C.

  • After approximately 6 hours of reaction, monitor the reaction completion using Thin Layer Chromatography (TLC) to ensure the starting material has been completely consumed.

  • The resulting crude product is an aqueous solution of this compound.

  • This solution can be further purified or used directly in the next step if the dianhydride is the target product. For the isolation of the acid, the solvent would be removed under reduced pressure, and the resulting solid would be purified by recrystallization.

Note: This protocol is adapted from a procedure for the synthesis of the dianhydride. The final step to obtain the pure acid would involve purification of the crude product from Step 2.

Visualizations

To better illustrate the synthetic pathway, the following diagrams have been generated using the DOT language.

Synthesis_Pathway cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Ozonolysis and Oxidation Maleic Anhydride Maleic Anhydride 5-Norbornene-2,3-dicarboxylic_Acid_Anhydride 5-Norbornene-2,3-dicarboxylic_Acid_Anhydride Maleic Anhydride->5-Norbornene-2,3-dicarboxylic_Acid_Anhydride + Cyclopentadiene (-10 °C, Ethyl Acetate) Cyclopentadiene Cyclopentadiene Intermediate_Anhydride 5-Norbornene-2,3-dicarboxylic Acid Anhydride Final_Acid Cyclopentane-1,2,3,4-tetracarboxylic Acid Intermediate_Anhydride->Final_Acid 1. O₃, Acetic Acid/Water (0 °C) 2. H₂O₂ (Oxidation)

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Dissolve_MA Dissolve Maleic Anhydride in Ethyl Acetate Start->Dissolve_MA Add_CP Add Cyclopentadiene (dropwise at -10 °C) Dissolve_MA->Add_CP Precipitation Precipitate Formation Add_CP->Precipitation Filter_Dry Filter and Dry Product Precipitation->Filter_Dry Dissolve_Anhydride Dissolve Anhydride in Acetic Acid/Water Filter_Dry->Dissolve_Anhydride Ozonolysis Ozonolysis at 0 °C Dissolve_Anhydride->Ozonolysis Oxidation Oxidation (e.g., H₂O₂) Ozonolysis->Oxidation Purification Purification of Acid Oxidation->Purification End End Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable polycarboxylic acid with significant applications, particularly in the synthesis of high-performance polymers. While the specific historical details of its initial discovery are not well-defined in accessible records, modern synthetic chemistry provides clear and efficient pathways for its preparation. The detailed experimental protocol and physicochemical data presented in this guide offer a solid foundation for researchers and professionals to explore the potential of this versatile compound in their respective fields. Future research may focus on elucidating the historical origins of this compound and exploring novel applications in areas such as drug delivery and the development of advanced functional materials.

References

theoretical and computational studies of cyclopentane-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Theoretical and Computational Perspectives for Researchers and Drug Development Professionals

Abstract

This compound is a versatile organic compound with significant potential in materials science and drug development. Its rigid, polyfunctionalized cyclopentane core makes it an attractive building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and complex pharmaceutical agents. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside detailed experimental protocols and key characterization data. The document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this molecule.

Introduction

This compound, a polycyclic carboxylic acid, presents a unique stereochemical and functional group arrangement that has garnered interest in various scientific fields. The four carboxylic acid groups attached to the cyclopentane ring offer multiple reaction sites for derivatization, making it a valuable scaffold in organic synthesis.[1] Its utility as a linker in the formation of metal-organic frameworks (MOFs) has been explored, with applications in energy storage.[1] While extensive theoretical and computational studies on this specific molecule are not widely available in public literature, this guide consolidates the existing experimental data and provides a theoretical framework based on analogous compounds.

Theoretical and Computational Profile

A comprehensive theoretical understanding of a molecule's electronic structure, conformation, and reactivity is crucial for its application. While detailed Density Functional Theory (DFT) studies for this compound are not readily found in the literature, we can infer its properties from fundamental chemical principles and studies on analogous structures like cyclobutane-1,2,3,4-tetracarboxylic acid and cyclohexane-1,2,3,4-tetracarboxylic acid.

The cyclopentane ring is known for its puckered envelope and twist conformations, which help to alleviate torsional strain. The stereochemistry of the four carboxylic acid groups (all-cis, cis-trans isomers) will significantly dictate the overall molecular geometry and its ability to coordinate with metal centers or participate in hydrogen bonding networks. The electron-withdrawing nature of the carboxylic acid groups will influence the acidity of the protons and the reactivity of the cyclopentane ring itself.

Further computational studies are warranted to fully elucidate the conformational landscape, vibrational modes, and electronic properties of the various stereoisomers of this compound. Such studies would provide valuable insights for designing new materials and drugs.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀O₈[1]
Molecular Weight246.17 g/mol [1]
CAS Number3786-91-2 (for cis,cis,cis,cis-isomer)[1]
IUPAC Name(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid[1]
Table 2: Crystallographic Data for Bipyridine–this compound (1/1) Co-crystal
ParameterValueSource
FormulaC₁₀H₈N₂·C₉H₁₀O₈[2]
Molecular Weight402.35[2]
Crystal SystemOrthorhombic[2]
Space GroupNot specified[2]
a (Å)12.942 (3)[2]
b (Å)25.118 (5)[2]
c (Å)5.4353 (11)[2]
Volume (ų)1766.8 (6)[2]
Z4[2]
Temperature (K)293[2]
Table 3: Spectroscopic Data
TechniqueDataSource
¹H NMR (150 MHz, CDCl₃)δ (ppm): 2.68–2.73, 3.68–3.77 (q, 2H, -CH₂), 3.97–4.0 (d, 2H, -HC=O), 4.26–4.30 (t, 2H, -HC=O) (for the acid chloride derivative)[3]
¹³C NMR (150 MHz, CDCl₃)δ (ppm): 25.92, 55.05–58.75, 169.34–171.49 (for the acid chloride derivative)[3]
IR (KBr Wafer)Characteristic broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹)[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding dianhydride, where the tetracarboxylic acid is a key intermediate.

Materials:

  • Maleic anhydride

  • Cyclopentadiene

  • Ethyl acetate

  • Formic acid or Acetic acid

  • Distilled water

  • Ozone source

  • Hydrogen peroxide

Procedure:

  • Diels-Alder Reaction:

    • In a reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.

    • Cool the solution to a low temperature (e.g., -10°C to 0°C).

    • Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise while maintaining the low temperature.

    • A white precipitate of 5-norbornene-2,3-dicarboxylic anhydride will form.

    • After the addition is complete, filter the white solid and dry it under a vacuum.

  • Ozonolysis and Oxidation:

    • In a bubble reactor, dissolve the 5-norbornene-2,3-dicarboxylic anhydride (e.g., 157.60 g, 0.96 mol) in a mixture of acetic acid (800.00 g) and distilled water (160.00 g).

    • Cool the solution to a low temperature (e.g., 0-5°C).

    • Bubble ozone gas through the solution from the bottom of the reactor.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 6-7 hours).

    • After the reaction is complete, add hydrogen peroxide to the reaction mixture to oxidize the intermediate ozonide to the carboxylic acid. The exact amount and conditions for hydrogen peroxide addition should be optimized.

    • The resulting product is this compound.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system would be one where the acid has high solubility at elevated temperatures and low solubility at room temperature.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 150 MHz or higher). The sample is typically dissolved in a deuterated solvent such as CDCl₃ (for derivatives) or D₂O (for the acid, with appropriate pH adjustment).

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent. For the co-crystal with bipyridine, a solution of 2,2'-bipyridine in methanol was added to an aqueous solution of the tetracarboxylic acid, and the mixture was allowed to evaporate slowly.[2] Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to produce this compound dianhydride, which prominently features the tetracarboxylic acid as an intermediate.

SynthesisWorkflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Ozonolysis & Oxidation cluster_2 Step 3: Dehydration MA Maleic Anhydride NDA 5-Norbornene-2,3-dicarboxylic anhydride MA->NDA CPD Cyclopentadiene CPD->NDA CPTA Cyclopentane-1,2,3,4- tetracarboxylic acid NDA->CPTA 1. Ozonolysis O3 Ozone (O3) O3->CPTA H2O2 Hydrogen Peroxide (H2O2) H2O2->CPTA 2. Oxidation CPTAD Cyclopentane-1,2,3,4- tetracarboxylic dianhydride CPTA->CPTAD AA Acetic Anhydride AA->CPTAD

References

spectral data analysis (NMR, IR, Mass Spec) of cyclopentane-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in organic synthesis and material science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1Broad Singlet4HCarboxylic Acid Protons (-COOH)
3.33-3.36Multiplet4HMethine Protons (CH)
2.03Multiplet2HMethylene Protons (CH₂)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~173Carboxylic Acid Carbons (-COOH)
~46Methine Carbons (CH)
~28Methylene Carbon (CH₂)
Table 3: IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Strong, BroadO-H stretch (Carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Carboxylic acid dimer)
~1450MediumC-H bend
~1200StrongC-O stretch
~900Medium, BroadO-H bend (out-of-plane)

Mass Spectrometry Analysis

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecular ion peak ([M]⁺) at m/z = 246 would likely be of low intensity. Key fragmentation pathways would involve the loss of water (H₂O), hydroxyl radicals (•OH), and carboxyl groups (•COOH).

Table 4: Predicted Mass Spectrometry Fragments (EI)

m/zPredicted Fragment IonPossible Loss from Molecular Ion
228[M - H₂O]⁺H₂O
229[M - OH]⁺•OH
201[M - COOH]⁺•COOH
183[M - COOH - H₂O]⁺•COOH and H₂O
156[M - 2*COOH]⁺2 x •COOH

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Proton decoupling: Broadband decoupling is applied to obtain singlet peaks for all carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for ESI): The sample is dissolved in a suitable solvent mixture, such as water:acetonitrile (1:1), to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Parameters (Negative Ion Mode ESI):

    • Ionization mode: ESI negative

    • Capillary voltage: -3.5 kV

    • Nebulizer pressure: 30 psi

    • Drying gas flow: 8 L/min

    • Drying gas temperature: 300 °C

    • Mass range: m/z 50-500

Visualizations

The following diagrams illustrate the relationships between the analytical techniques and the structural information they provide for cyclopentane-1,2,3,4-tetracarboxylic acid.

Spectral_Analysis_Workflow cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information Structure Cyclopentane-1,2,3,4- tetracarboxylic Acid NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS Mass Spec Structure->MS NMR_Data Proton & Carbon Environments NMR->NMR_Data IR_Data Functional Groups (C=O, O-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data->Structure Structural Confirmation IR_Data->Structure Structural Confirmation MS_Data->Structure Structural Confirmation

Caption: Workflow of Spectral Analysis for Structural Elucidation.

NMR_Signaling_Pathway cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals COOH_H Carboxylic Acid Protons (~12.1 ppm) CH_H Methine Protons (~3.3 ppm) CH2_H Methylene Protons (~2.0 ppm) COOH_C Carboxylic Acid Carbons (~173 ppm) CH_C Methine Carbons (~46 ppm) CH2_C Methylene Carbon (~28 ppm) Structure cis,cis,cis,cis-Cyclopentane- 1,2,3,4-tetracarboxylic Acid Structure->COOH_H Structure->CH_H Structure->CH2_H Structure->COOH_C Structure->CH_C Structure->CH2_C

Caption: NMR Signal Assignments for the Target Molecule.

IR_Vibrational_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Molecule Cyclopentane-1,2,3,4- tetracarboxylic Acid OH_Stretch O-H Stretch (3400-2400 cm⁻¹) Molecule->OH_Stretch CH_Stretch C-H Stretch (~2950 cm⁻¹) Molecule->CH_Stretch CO_Double_Stretch C=O Stretch (~1700 cm⁻¹) Molecule->CO_Double_Stretch CO_Single_Stretch C-O Stretch (~1200 cm⁻¹) Molecule->CO_Single_Stretch CH_Bend C-H Bend (~1450 cm⁻¹) Molecule->CH_Bend OH_Bend O-H Bend (~900 cm⁻¹) Molecule->OH_Bend

Caption: Key IR Vibrational Modes and Their Regions.

An In-depth Technical Guide to the Safety and Handling of Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile polycarboxylic acid scaffold used in organic synthesis and materials science. The following sections detail its physical and chemical properties, hazard classifications, safe handling procedures, and experimental protocols.

Chemical and Physical Properties

This compound is a crystalline solid. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₈[1]
Molecular Weight 246.17 g/mol [1]
Appearance Colorless crystalline solid
Melting Point 192 °C
Boiling Point 349.17 °C (rough estimate)
Density 1.4898 (rough estimate)
Solubility Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide.
pKa 3.44 ± 0.70 (Predicted)

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The aggregated GHS classifications from multiple sources indicate that it is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage[1].

Hazard ClassGHS ClassificationSource
Acute Toxicity, Oral H301: Toxic if swallowed (Danger)[1]
Acute Toxicity, Dermal H311: Toxic in contact with skin (Danger)[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage (Danger)[1]
Acute Toxicity, Inhalation H331: Toxic if inhaled (Danger)[1]

Hazard Statements (H-phrases):

  • H301: Toxic if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H331: Toxic if inhaled.[1]

Precautionary Statements (P-phrases):

A comprehensive set of precautionary statements should be followed when handling this compound. Key statements include:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Lab coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face particle respirator (type N100, US) or type P3 (EN 143) respirator cartridges are recommended.[2]
Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be cool and shaded.

Accidental Release and First Aid Measures

Accidental Release
  • Small Spills: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways. Collect the spilled material and dispose of it as hazardous waste.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While specific, detailed protocols for every application of this compound are not available in a centralized manner, the following sections provide a general framework for its synthesis and use in the laboratory.

Synthesis of this compound

A common route to this acid is through the oxidation of an intermediate, which is itself formed from a Diels-Alder reaction. The following is a generalized procedure based on the synthesis of the corresponding dianhydride:

Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic anhydride (Intermediate)

  • In a reaction vessel, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.

  • Slowly add cyclopentadiene dropwise at a low temperature (e.g., -10°C to 0°C).

  • A white crystalline precipitate of 5-norbornene-2,3-dicarboxylic anhydride will form.

  • After the addition is complete, filter the solid product and dry it under a vacuum.

Step 2: Oxidative Cleavage to form this compound

  • Dissolve the 5-norbornene-2,3-dicarboxylic anhydride in a mixture of acetic acid and distilled water in a suitable reactor (e.g., a bubble reactor).

  • Cool the solution to a low temperature (e.g., 0°C to 10°C).

  • Bubble ozone gas through the solution for several hours until the starting material is consumed (monitor by TLC).

  • The resulting crude product is an aqueous solution of this compound. This can be further purified or used directly in the next step.

Purification

Common purification techniques for polycarboxylic acids like this one include:

  • Recrystallization: Dissolve the crude acid in a hot solvent in which it has high solubility and low solubility at room temperature. Allow the solution to cool slowly to form pure crystals, while impurities remain in the mother liquor.

  • Filtration: Used to separate the solid acid from a liquid phase.

  • Chromatography: Can be employed for high-purity applications.

Use in Metal-Organic Framework (MOF) Synthesis

This compound is used as an organic linker in the synthesis of MOFs. A general hydrothermal synthesis procedure is as follows:

  • In a reaction vessel, combine this compound, a metal salt (e.g., MnCl₂ or CdCl₂), and a co-ligand (e.g., 2,2'-bipyridine or 1,10-phenanthroline) in a suitable solvent system (often a mixture of water and an organic solvent like DMF or ethanol).

  • Seal the vessel and heat it in an oven at a specific temperature for a defined period (e.g., 120-180°C for 1-3 days).

  • After cooling to room temperature, crystals of the MOF are collected by filtration, washed with the solvent, and dried.

Visualizations

General Laboratory Workflow for Handling this compound

G General Laboratory Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) PPE->Eng_Controls Weigh Weigh Solid Acid in Fume Hood Eng_Controls->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Chemical Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Waste Remove_PPE Remove and Dispose of PPE Waste->Remove_PPE

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Logical Relationship of Safety Precautions

G Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Admin->PPE

Caption: The hierarchy of controls applied to mitigate risks associated with this compound.

Biological Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis Using Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopentane-1,2,3,4-tetracarboxylic dianhydride in the synthesis of high-performance polyimides. The inclusion of this alicyclic monomer can lead to polyimides with improved solubility and optical transparency compared to their fully aromatic counterparts, making them suitable for a variety of advanced applications.

Cyclopentane-1,2,3,4-tetracarboxylic acid, typically used in its dianhydride form, serves as a key building block in the creation of polyimides.[1] The non-planar, flexible nature of the cyclopentane ring in the polymer backbone can enhance the solubility and processing characteristics of the resulting polyimides.[1] Polyimides synthesized from alicyclic dianhydrides often exhibit superior optical transparency and solubility when compared to those made from aromatic dianhydrides.[2][3] However, this can sometimes be accompanied by a decrease in thermomechanical properties.[2][3]

Data Presentation

The following tables summarize the thermal properties of polyimides synthesized from a structurally similar alicyclic tetracarboxylic dianhydride, cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA), with various aromatic diamines. This data provides a strong indication of the properties that can be expected for polyimides derived from cyclopentane-1,2,3,4-tetracarboxylic dianhydride.

Table 1: Thermal Properties of Polyimide Films Derived from CpODA via Thermal Imidization [1][4]

Diamine5% Weight Loss Temp. (T₅, °C)Decomposition Temp. (Tₑ, °C)Glass Transition Temp. (T₉, °C)Coefficient of Thermal Expansion (CTE, ppm/K)
3,4'-DDE46748333357
4,4'-DDE46848835449

Table 2: Thermal Properties of Polyimide Films Derived from CpODA via Combined Chemical and Thermal Imidization [1][4]

Diamine5% Weight Loss Temp. (T₅, °C)Decomposition Temp. (Tₑ, °C)Glass Transition Temp. (T₉, °C)Coefficient of Thermal Expansion (CTE, ppm/K)
3,4'-DDE47150133545
4,4'-DDE47549935443

Table 3: Thermal Properties of Polyimide Films Derived from CpODA via Chemical Imidization [1][4]

Diamine5% Weight Loss Temp. (T₅, °C)Decomposition Temp. (Tₑ, °C)Glass Transition Temp. (T₉, °C)Coefficient of Thermal Expansion (CTE, ppm/K)
3,4'-DDE47049733446
4,4'-DDE47349835544

Experimental Protocols

The following is a general and detailed two-step protocol for the synthesis of polyimides using cyclopentane-1,2,3,4-tetracarboxylic dianhydride and an aromatic diamine. This process involves the initial formation of a poly(amic acid) (PAA) precursor, followed by either thermal or chemical imidization to yield the final polyimide.

Part 1: Synthesis of Poly(amic acid) (PAA)
  • Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add a specific molar amount of the chosen aromatic diamine and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). The amount of solvent should be calculated to achieve a final polymer concentration of 15-20 wt%.

  • Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Addition of Dianhydride: Gradually add an equimolar amount of cyclopentane-1,2,3,4-tetracarboxylic dianhydride to the stirred diamine solution.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The successful synthesis of the PAA can be confirmed by monitoring the solution's viscosity.

Part 2: Imidization and Film Formation

The conversion of the poly(amic acid) to polyimide can be achieved through thermal or chemical imidization.

  • Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution into a film of uniform thickness.

  • Solvent Evaporation: Place the glass plate in a dust-free, level oven and heat at 80°C for 2-4 hours to slowly remove the solvent.

  • Curing: Subject the dried PAA film to a staged heating program in a vacuum or nitrogen-purged oven. A typical heating cycle is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 350°C for 30 minutes

  • Cooling and Removal: After the curing cycle is complete, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off the glass substrate.

  • Agent Preparation: Prepare a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine or triethylamine, typically in a 1:1 molar ratio.

  • Addition: Cool the poly(amic acid) solution in an ice bath and slowly add the dehydrating agent mixture. The amount of acetic anhydride should be twice the molar amount of the repeating unit of the PAA, and the amount of catalyst should be equimolar to the repeating unit.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide may precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent like methanol or ethanol to remove residual reagents, and dry it in a vacuum oven at 100-150°C.

  • Film Formation (from soluble polyimides): If the chemically imidized polyimide is soluble, it can be redissolved in a suitable solvent (e.g., DMAc, NMP) and cast into a film as described in the thermal imidization method, followed by heating to remove the solvent.

Mandatory Visualizations

Polyimide_Synthesis_Pathway cluster_synthesis Step 1: Polyaddition cluster_imidization Step 2: Imidization (Cyclodehydration) Dianhydride Cyclopentane-1,2,3,4- tetracarboxylic Dianhydride PAA Poly(amic acid) Precursor Dianhydride->PAA Diamine Aromatic Diamine (e.g., ODA, DDE) Diamine->PAA Polyimide Polyimide PAA->Polyimide Heat Thermal Imidization (Heat, >200°C) Chemicals Chemical Imidization (e.g., Acetic Anhydride/Pyridine) Water H₂O Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Heat->Polyimide - 2n H₂O Chemicals->Polyimide - 2n H₂O

Caption: General two-step synthesis pathway for polyimides.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Dianhydride, Diamine, Solvent) start->reagents polymerization 2. Poly(amic acid) Synthesis (Room Temp, 24h, N₂) reagents->polymerization casting 3. Film Casting polymerization->casting chem_imid 4b. Chemical Imidization (Dehydrating Agent) polymerization->chem_imid Alternative Path thermal_imid 4a. Thermal Imidization (Staged Heating) casting->thermal_imid film_removal 5. Polyimide Film (Cooling & Removal) thermal_imid->film_removal chem_imid->film_removal If soluble, cast and dry characterization 6. Characterization (TGA, DSC, TMA, etc.) film_removal->characterization end End characterization->end

Caption: Experimental workflow for polyimide synthesis and characterization.

References

Application Notes and Protocols for Cyclopentane-1,2,3,4-tetracarboxylic Acid (cptc) in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) utilizing cyclopentane-1,2,3,4-tetracarboxylic acid (cptc) as an organic linker. The flexible and polyfunctional nature of the cptc ligand allows for the construction of diverse MOF architectures with potential applications in drug delivery and other biomedical fields.

Introduction to cptc-based MOFs

This compound is a versatile building block for the synthesis of MOFs due to its four carboxylate groups and the conformational flexibility of the cyclopentane ring. This allows for the formation of a variety of coordination modes with different metal ions, leading to MOFs with unique structural and functional properties. The resulting frameworks can exhibit high porosity and tunable pore sizes, making them attractive candidates for applications such as gas storage, catalysis, and particularly as carriers for therapeutic agents.

Synthesis of cptc-based MOFs

The primary method for the synthesis of cptc-based MOFs is hydrothermal or solvothermal synthesis. This technique involves reacting the cptc linker with a metal salt in a sealed vessel at elevated temperatures. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting MOF structure.

Workflow for Hydrothermal Synthesis of cptc-MOFs

reagents Reactants: - this compound (cptc) - Metal Salt (e.g., Co(NO3)2·6H2O, MnCl2, Cd(NO3)2·4H2O) - Solvent (e.g., DMF, Ethanol, Water) mixing Mixing and Sonication reagents->mixing autoclave Transfer to Teflon-lined Autoclave mixing->autoclave heating Hydrothermal Reaction (Heating at specific T and time) autoclave->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration and Washing (e.g., with DMF, Ethanol) cooling->filtration drying Drying in Vacuum Oven filtration->drying product cptc-MOF Crystals drying->product

Caption: General workflow for the hydrothermal synthesis of cptc-MOFs.

Experimental Protocols

Protocol 2.1: Synthesis of Cobalt-cptc MOF (Co-cptc)

A hydrothermal approach has been utilized for the synthesis of Cobalt-cptc MOFs.[1]

  • Preparation of Solutions:

    • Prepare a solution of cobalt(II) nitrate hexahydrate in deionized water.

    • Prepare a separate solution of this compound in deionized water.

  • Reaction Mixture:

    • Mix the two solutions and stir vigorously.

  • Hydrothermal Reaction:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in an oven at a specified temperature for a designated period.

  • Isolation and Purification:

    • After cooling to room temperature, filter the resulting solid product.

    • Wash the product sequentially with deionized water and ethanol to remove unreacted precursors.

    • Dry the final product in a vacuum oven.

Protocol 2.2: Synthesis of Manganese-cptc MOF (Mn-cptc)

Manganese-based MOFs using the cptc linker have been synthesized via hydrothermal reactions.[2]

  • Reactants:

    • (1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid (H4cptc)

    • Manganese(II) chloride (MnCl2)

    • Auxiliary ligands such as 2,2'-bipyridine or 1,10-phenanthroline can be introduced.

  • Procedure:

    • Combine the reactants in a suitable solvent system within a Teflon-lined autoclave.

    • Heat the autoclave to the desired reaction temperature and maintain for a specific duration.

    • Allow the autoclave to cool down slowly to room temperature.

    • Collect the crystalline product by filtration, wash with the reaction solvent, and dry under vacuum.

Protocol 2.3: Synthesis of Cadmium-cptc MOF (Cd-cptc)

Cadmium-based MOFs with the cptc linker have also been prepared using hydrothermal methods.[2]

  • Reactants:

    • (1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid (H4cptc)

    • Cadmium(II) chloride (CdCl2)

  • Procedure:

    • Follow a similar procedure to the Mn-cptc synthesis, combining the reactants in a Teflon-lined autoclave.

    • The specific temperature and time for the hydrothermal reaction should be optimized for crystal growth.

    • Isolate the product by filtration, followed by washing and drying.

Characterization of cptc-based MOFs

Thorough characterization is essential to understand the structural and physical properties of the synthesized cptc-MOFs.

Technique Information Obtained
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purity.
Scanning Electron Microscopy (SEM) Morphology, particle size, and homogeneity.
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and coordination of the linker to the metal center.
Brunauer-Emmett-Teller (BET) Analysis Specific surface area, pore volume, and pore size distribution.[3][4]

Application in Drug Delivery

The porous nature and potential for high surface areas make cptc-based MOFs promising candidates for drug delivery systems.[5] The loading and release of therapeutic agents can be influenced by the pore size, surface chemistry of the MOF, and the properties of the drug molecule.

Drug Loading and Release Workflow

activated_mof Activated cptc-MOF incubation Incubation of MOF in Drug Solution activated_mof->incubation drug_solution Drug Solution (e.g., Doxorubicin, Ibuprofen) drug_solution->incubation centrifugation Centrifugation and Washing incubation->centrifugation drug_loaded_mof Drug-loaded cptc-MOF centrifugation->drug_loaded_mof release_study Drug Release Study (Monitoring concentration over time) drug_loaded_mof->release_study release_medium Release Medium (e.g., PBS at different pH) release_medium->release_study analysis Analysis of Release Kinetics release_study->analysis mof cptc-MOF Nanoparticles cell_uptake Cellular Uptake mof->cell_uptake lysosomal_degradation Lysosomal Degradation cell_uptake->lysosomal_degradation metal_ion_release Release of Metal Ions and cptc Linker lysosomal_degradation->metal_ion_release ros_generation Reactive Oxygen Species (ROS) Generation metal_ion_release->ros_generation oxidative_stress Oxidative Stress ros_generation->oxidative_stress mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage apoptosis Apoptosis mitochondrial_damage->apoptosis

References

Application Notes and Protocols: Synthesis of Cobalt-Based Metal-Organic Frameworks with 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of a cobalt-based Metal-Organic Framework (MOF) utilizing the tripodal linker 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) (CPTC). While a specific protocol for this exact Co-CPTC formulation is not widely available in published literature, the following procedure has been developed based on established solvothermal synthesis methods for cobalt-based MOFs with structurally analogous tricarboxylic acid linkers, such as 1,3,5-benzenetricarboxylate (BTC) and 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTB).[1][2][3] This protocol is intended to serve as a robust starting point for the successful synthesis and characterization of this novel material.

Introduction

Cobalt-based Metal-Organic Frameworks (Co-MOFs) are a class of porous crystalline materials constructed from cobalt ions or clusters coordinated to organic ligands. These materials have garnered significant interest due to their potential applications in gas storage and separation, catalysis, sensing, and drug delivery. The use of rigid, tripodal tricarboxylic acid linkers like CPTC is anticipated to yield MOFs with high porosity, thermal stability, and specific surface area, making them attractive candidates for various applications. This document outlines a comprehensive, step-by-step solvothermal synthesis protocol for Co-CPTC MOFs, along with methods for their activation and characterization.

Experimental Protocol: Solvothermal Synthesis of Co-CPTC MOF

This protocol details the solvothermal synthesis of a cobalt-based MOF using the CPTC linker.

2.1. Materials and Reagents

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) (CPTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

2.2. Equipment

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

  • Analytical balance

  • Ultrasonic bath

2.3. Synthesis Procedure

  • Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 0.087 g (0.3 mmol) of Cobalt(II) nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

  • Preparation of Linker Solution: In a separate vial, dissolve 0.043 g (0.1 mmol) of 4,4',4''-(cyclopropane-1,2,3-triylidene)tris(benzoic acid) (CPTC) in 10 mL of DMF. Sonication may be required to fully dissolve the linker.

  • Mixing and Reaction: Combine the precursor and linker solutions in a single vial. Cap the vial tightly.

  • Solvothermal Reaction: Place the sealed vial in an oven and heat at 120°C for 48 hours.

  • Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The crystalline product should precipitate at the bottom of the vial.

  • Washing: Carefully decant the supernatant. Wash the solid product by centrifuging and decanting with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL).

  • Solvent Exchange: To remove residual high-boiling point solvent from the pores of the MOF, immerse the product in a volatile solvent like chloroform or methanol for 24-48 hours.

  • Activation: Activate the MOF by heating the sample under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

  • Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.

Characterization of Co-CPTC MOF

The synthesized Co-CPTC MOF should be characterized to determine its structural and physical properties. The following table summarizes expected characterization data based on analogous cobalt-tricarboxylate MOFs.[1][2][3]

Parameter Expected Value Technique
BET Surface Area 800 - 1500 m²/gNitrogen Physisorption
Pore Volume 0.4 - 0.8 cm³/gNitrogen Physisorption
Crystallite Size 50 - 200 nmPowder X-ray Diffraction (PXRD)
Thermal Stability Stable up to 350 °CThermogravimetric Analysis (TGA)
CO₂ Uptake 70 - 100 cm³/g (at 273 K and 1 atm)Gas Adsorption Analysis

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solvothermal synthesis of the Co-CPTC MOF.

experimental_workflow Experimental Workflow for Co-CPTC MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Synthesis cluster_workup Product Isolation and Activation Co_salt Cobalt(II) Nitrate Hexahydrate Dissolve_Co Dissolve in DMF Co_salt->Dissolve_Co CPTC_linker CPTC Linker Dissolve_CPTC Dissolve in DMF (with sonication) CPTC_linker->Dissolve_CPTC DMF_solvent1 DMF DMF_solvent1->Dissolve_Co DMF_solvent2 DMF DMF_solvent2->Dissolve_CPTC Mix Combine Solutions Dissolve_Co->Mix Dissolve_CPTC->Mix React Solvothermal Reaction (120°C, 48h) Mix->React Cool Cool to RT React->Cool Wash_DMF Wash with DMF Cool->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Solvent_Ex Solvent Exchange (Methanol/Chloroform) Wash_EtOH->Solvent_Ex Activate Activate under Vacuum (150°C, 12h) Solvent_Ex->Activate Final_Product Activated Co-CPTC MOF Activate->Final_Product

Caption: Workflow for the solvothermal synthesis of Co-CPTC MOF.

Signaling Pathway (Hypothetical Application in Drug Delivery)

While the primary focus of this document is the synthesis protocol, a potential application for Co-CPTC MOFs is in drug delivery. The porous structure could encapsulate therapeutic agents, and the cobalt nodes could potentially interact with specific biological pathways. For instance, if a cytotoxic drug is loaded into the MOF, its release could be triggered by the acidic tumor microenvironment, leading to the inhibition of cancer cell proliferation pathways.

signaling_pathway Hypothetical Drug Delivery and Action Pathway cluster_delivery Drug Delivery cluster_action Cellular Action Drug_MOF Drug-loaded Co-CPTC MOF Tumor_Env Acidic Tumor Microenvironment (Low pH) Drug_MOF->Tumor_Env Targeting Drug_Release Drug Release Tumor_Env->Drug_Release Trigger Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Cellular Uptake Prolif_Path Proliferation Pathway Drug_Release->Prolif_Path Inhibition Apoptosis Apoptosis Drug_Release->Apoptosis Induction Cancer_Cell->Prolif_Path Prolif_Path->Apoptosis Leads to

Caption: Hypothetical pathway for drug delivery using Co-CPTC MOF.

Conclusion

The protocol described herein provides a comprehensive guide for the synthesis of cobalt-based MOFs with CPTC linkers. By leveraging established methodologies for structurally similar MOFs, researchers can confidently approach the synthesis of this novel material. The provided characterization data offers a benchmark for successful synthesis, and the hypothetical application in drug delivery highlights the potential of these materials in biomedical research. Further optimization of reaction conditions may be necessary to achieve desired properties for specific applications.

References

Application of Cyclopentane-1,2,3,4-tetracarboxylic Acid in Advanced Energy Storage Devices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) is emerging as a critical building block in the development of next-generation energy storage materials. Its unique stereochemistry and the presence of four carboxylic acid groups allow for the formation of robust and highly functional materials, particularly metal-organic frameworks (MOFs), for high-performance energy storage applications. This document details the application of CPTC in the synthesis of a cobalt-based metal-organic framework (Co-CPTC-MOF) for use as an electrode material in hybrid supercapacitors. The protocols for the synthesis of the MOF, electrode fabrication, and electrochemical characterization are provided, along with a summary of its performance metrics.

Introduction

The escalating demand for high-performance energy storage solutions has propelled research into novel electrode materials that can offer superior energy density, power density, and cycling stability.[1][2][3][4] Metal-organic frameworks (MOFs) have garnered significant attention in this regard due to their high porosity, large surface area, and tunable structures. The choice of the organic linker in a MOF is crucial as it dictates the framework's topology, stability, and ultimately its electrochemical properties.

This compound (CPTC) is a versatile polycarboxylic scaffold with four carboxylic acid groups that can act as reactive sites for various chemical transformations.[5] Its non-planar and flexible cyclopentane ring, in contrast to rigid aromatic linkers, can lead to the formation of unique three-dimensional MOF structures with enhanced structural flexibility and electrochemical activity.[1][2] This flexibility can improve charge storage capacity and facilitate ion diffusion, which are critical for high-performance energy storage devices.[1][2] This application note focuses on the use of CPTC in a cobalt-based MOF for a hybrid supercapacitor, demonstrating its potential in bridging the gap between batteries and supercapacitors.[1][2][3][4]

Application: Co-CPTC-MOF for Hybrid Supercapacitors

A cobalt-based MOF using CPTC as the organic linker (Co-CPTC-MOF) has been successfully synthesized and utilized as an electrode material in a hybrid supercapacitor.[1][2][3][4] The resulting device exhibits promising electrochemical performance, highlighting the advantages of the CPTC linker.

Quantitative Data Summary

The electrochemical performance of the Co-CPTC-MOF was evaluated and compared to a similar MOF synthesized with 1,2,4,5-benzene-tetracarboxylic acid (Co-BTCA-MOF). The key performance metrics are summarized in the table below.

ParameterCo-CPTC-MOFCo-BTCA-MOFUnits
Specific Capacity 664372C g⁻¹
Energy Density (Hybrid Device) 23-W h kg⁻¹
Power Density (Hybrid Device) 3400-W kg⁻¹
Capacity Retention (Hybrid Device) 95.4-%
Equivalent Series Resistance (ESR) 0.4-Ω

*Data for the hybrid device (Co-CPTC-MOF//Activated Carbon) is presented.

Experimental Protocols

Synthesis of Co-CPTC-MOF

This protocol describes the sonochemical synthesis of the cobalt-based metal-organic framework using this compound as the organic linker.

Materials:

  • This compound (CPTC)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized (DI) water

Procedure:

  • Dissolve 61.54 mg (0.25 mmol) of this compound in 4 mL of a 1:1 (v/v) mixture of methanol and DMF.

  • Adjust the pH of the ligand solution to 6.0 using 0.1 M NaOH.

  • In a separate vial, dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 1:1 (v/v) solution of methanol and DMF.

  • Mix the ligand and metal salt solutions.

  • Sonicate the resulting mixture for 30 minutes at a frequency of 23 kHz and an amplitude of 15 microns.

  • Allow the mixture to cool to room temperature, during which a reddish-violet powder will precipitate.

  • Wash the final product with a 1:1 (v/v) mixture of methanol and DMF.

  • Dry the synthesized Co-CPTC-MOF in air.

Electrode Fabrication

This protocol details the preparation of the working electrode using the synthesized Co-CPTC-MOF.

Materials:

  • Co-CPTC-MOF (active material)

  • Acetylene black (conductive agent)

  • Polyvinylidene fluoride (PVDF) (binder)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam (current collector)

  • 3 M Hydrochloric acid (HCl)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Clean a piece of nickel foam by rinsing it with 3 M HCl, DI water, and ethanol, then dry it in an oven at 60°C.

  • Prepare a slurry by mixing 80% Co-CPTC-MOF (e.g., 4 mg), 10% acetylene black, and 10% PVDF binder in a minimal amount of NMP solvent.

  • Apply the prepared slurry onto the cleaned nickel foam.

  • Dry the electrode in an oven at 60°C for five hours.[2]

Electrochemical Measurements

This protocol outlines the setup for the electrochemical characterization of the fabricated electrode.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

Materials:

  • Fabricated Co-CPTC-MOF working electrode

  • Platinum wire or foil (counter electrode)

  • Hg/HgO (reference electrode)

  • 1 M Potassium hydroxide (KOH) (electrolyte)

Procedure:

  • Assemble the three-electrode cell with the Co-CPTC-MOF electrode as the working electrode, a platinum wire/foil as the counter electrode, and a Hg/HgO electrode as the reference electrode.[2]

  • Fill the cell with 1 M KOH electrolyte.[2]

  • Perform electrochemical tests such as Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) to evaluate the performance of the electrode material.

Visualizations

experimental_workflow cluster_synthesis Co-CPTC-MOF Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing start_synthesis Dissolve CPTC in MeOH/DMF adjust_ph Adjust pH to 6.0 with NaOH start_synthesis->adjust_ph mix_solutions Mix Ligand and Metal Salt Solutions adjust_ph->mix_solutions dissolve_co Dissolve Co(NO₃)₂·6H₂O in MeOH/DMF dissolve_co->mix_solutions sonicate Sonicate for 30 min mix_solutions->sonicate cool_precipitate Cool and Precipitate sonicate->cool_precipitate wash_dry Wash and Dry Co-CPTC-MOF cool_precipitate->wash_dry end_synthesis Synthesized Co-CPTC-MOF wash_dry->end_synthesis start_fabrication Prepare Slurry: Co-CPTC-MOF, Acetylene Black, PVDF, NMP coat_foam Coat Slurry onto Cleaned Nickel Foam start_fabrication->coat_foam dry_electrode Dry Electrode at 60°C coat_foam->dry_electrode end_fabrication Fabricated Working Electrode dry_electrode->end_fabrication start_testing Assemble 3-Electrode Cell: WE, CE, RE in 1M KOH perform_cv Cyclic Voltammetry (CV) start_testing->perform_cv perform_gcd Galvanostatic Charge- Discharge (GCD) start_testing->perform_gcd perform_eis Electrochemical Impedance Spectroscopy (EIS) start_testing->perform_eis end_testing Performance Data perform_cv->end_testing perform_gcd->end_testing perform_eis->end_testing

Figure 1: Experimental workflow for the synthesis of Co-CPTC-MOF and its fabrication and testing as a supercapacitor electrode.

logical_relationship CPTC Cyclopentane-1,2,3,4- tetracarboxylic acid (CPTC) MOF Co-CPTC-MOF CPTC->MOF Organic Linker Flexibility Structural Flexibility CPTC->Flexibility due to cyclopentane ring Co_ion Cobalt(II) Ions Co_ion->MOF Metal Node Performance High Charge Storage Performance MOF->Performance as electrode material Activity Improved Electrochemical Activity Flexibility->Activity Activity->Performance

References

Application Notes and Protocols for the Quantification of Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) is a polycarboxylic acid of interest in various fields, including its use as a building block in the synthesis of polymers and metal-organic frameworks (MOFs).[1] Accurate quantification of CPTA is crucial for process optimization, quality control, and stability studies. This document provides detailed application notes and protocols for the quantification of CPTA using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

General Sample Preparation

For complex matrices, initial sample preparation is critical to remove interferences and enrich the analyte. The optimal procedure will be matrix-dependent.

Workflow for General Sample Preparation

Start Sample in Complex Matrix Filtration Filtration (e.g., 0.45 µm filter) Start->Filtration SPE Solid Phase Extraction (SPE) (Anion Exchange or Reversed-Phase) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis

Caption: General sample preparation workflow for CPTA from complex matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of CPTA in relatively clean sample matrices. As CPTA lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 210 nm).

Experimental Protocol

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and a polar organic solvent (e.g., acetonitrile or methanol). The high polarity of CPTA may necessitate a highly aqueous mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve of CPTA.

Illustrative HPLC-UV Workflow

Sample Prepared Sample Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-UV analysis of CPTA.

Quantitative Data Summary (Illustrative)

ParameterTypical Value
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are illustrative for polycarboxylic acids and would require experimental validation for CPTA.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its low volatility, CPTA requires derivatization prior to GC-MS analysis. Esterification of the carboxylic acid groups to form more volatile esters (e.g., methyl esters) is a common approach.

Experimental Protocol

  • Derivatization (Methylation):

    • To a dried sample containing CPTA, add 200 µL of a methylating agent (e.g., 2M methanolic HCl or BF3-methanol).

    • Heat the mixture at 60-80 °C for 1-4 hours. For cyclic carboxylic acids, a longer reaction time may be necessary.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the resulting tetramethyl ester of CPTA with a non-polar organic solvent (e.g., hexane or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.

  • GC-MS Analysis:

    • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Splitless.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Quantification: Based on the peak area of a characteristic ion of the derivatized CPTA, using an internal or external standard.

Illustrative GC-MS Workflow

Sample Dried Sample Derivatization Methylation (e.g., Methanolic HCl) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC-MS Injection Extraction->GC_Injection Separation Capillary GC Separation GC_Injection->Separation Detection Mass Spectrometry (EI, SIM/Scan) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of CPTA after methylation.

Quantitative Data Summary (Illustrative)

ParameterTypical Value
Linearity (r²)> 0.995
Range0.1 - 50 µg/mL
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.06 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: These values are illustrative and would require experimental validation for the tetramethyl ester of CPTA.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. Derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.

Experimental Protocol

  • Derivatization:

    • A variety of derivatizing agents can be used for carboxylic acids. For example, using an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by reaction with a labeling reagent such as 3-nitrophenylhydrazine (3-NPH) or aniline can be effective.

    • The reaction is typically carried out in an organic solvent (e.g., acetonitrile/water mixture) at room temperature or slightly elevated temperatures.

  • LC-MS/MS Analysis:

    • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Positive or negative ESI, depending on the derivative.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for precursor-product ion transitions specific to the derivatized CPTA.

    • Quantification: Use of a stable isotope-labeled internal standard is highly recommended for best accuracy and precision.

Illustrative LC-MS/MS Workflow

Sample Prepared Sample Derivatization Derivatization (e.g., with 3-NPH/EDC) Sample->Derivatization LC_Injection LC-MS/MS Injection Derivatization->LC_Injection Separation UPLC/HPLC Separation LC_Injection->Separation Detection Tandem MS (ESI, MRM) Separation->Detection Quantification Quantification with Internal Standard Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of CPTA after derivatization.

Quantitative Data Summary (Illustrative)

ParameterTypical Value
Linearity (r²)> 0.998
Range1 - 1000 ng/mL
Limit of Detection (LOD)~0.2 ng/mL
Limit of Quantification (LOQ)~0.7 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Note: These values are illustrative for derivatized polycarboxylic acids and would require experimental validation for CPTA.

Method 4: Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.

Experimental Protocol

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing CPTA.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).[2][3] The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals to be integrated) to allow for complete spin-lattice relaxation.

  • Data Processing and Quantification:

    • Integrate a well-resolved signal of CPTA and a signal of the internal standard.

    • The concentration of CPTA is calculated using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • x = analyte (CPTA)

    • std = internal standard

Illustrative qNMR Workflow

Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Acquisition ¹H-NMR Spectrum Acquisition Dissolution->NMR_Acquisition Integration Signal Integration NMR_Acquisition->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis of CPTA.

Quantitative Data Summary (Illustrative)

ParameterTypical Value
AccuracyHigh (primary ratio method)
Precision (% RSD)< 1%
SpecificityHigh (based on unique NMR signals)
RangeDependent on sample and standard solubility
ThroughputLower than chromatographic methods

Note: The accuracy of qNMR is highly dependent on the purity of the internal standard and the accuracy of the weighing process.

References

Techniques for Functionalizing Cyclopentane-1,2,3,4-tetracarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid is a versatile polycarboxylic acid scaffold that serves as a valuable building block in organic synthesis and materials science. Its rigid, cyclic structure and the presence of four carboxylic acid groups offer a unique platform for the construction of complex molecular architectures. The strategic functionalization of these carboxylic acid moieties into esters, amides, anhydrides, and other derivatives allows for the synthesis of a wide array of compounds with tailored properties for applications in drug development, polymer chemistry, and materials science. This document provides detailed application notes and experimental protocols for the key techniques used to functionalize this compound.

Anhydride Formation: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride

The formation of a dianhydride is a common and crucial functionalization of this compound, as the dianhydride is a key monomer for the synthesis of polyimides and other polymers. The synthesis involves a multi-step process starting from the Diels-Alder reaction of maleic anhydride and cyclopentadiene.[1]

Experimental Protocol: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride (Intermediate)

This protocol is based on the method described in a patent for the preparation of 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.[1]

Materials:

  • Maleic anhydride (98.00 g, 1.00 mol)

  • Cyclopentadiene (72.71 g, 1.10 mol)

  • Ethyl acetate (300.00 g)

Procedure:

  • In a reactor, dissolve maleic anhydride in ethyl acetate.

  • Slowly add cyclopentadiene dropwise to the solution at a low temperature, maintaining the reaction temperature at -10°C.

  • During the addition, white crystals of the product will continuously precipitate.

  • After the dropwise addition is complete, the reaction is considered finished.

  • Filter the precipitate and dry it under a vacuum to obtain the white solid product.

Quantitative Data:

ParameterValueReference
Yield of 5-norbornene-2,3-dicarboxylic acid anhydride157.60 g (96.10%)[1]
Experimental Protocol: Ozonolysis and Oxidation to this compound

Materials:

  • 5-norbornene-2,3-dicarboxylic acid anhydride (157.60 g, 0.96 mol)

  • Acetic acid (800.00 g)

  • Distilled water (160.00 g)

  • Ozone gas

  • Hydrogen peroxide

Procedure:

  • In a bubble reactor, dissolve the 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of acetic acid and distilled water.

  • At a low temperature (controlled at 0°C), continuously feed ozone gas into the bottom of the reactor.

  • Monitor the reaction for 6 hours, or until TLC indicates the complete consumption of the starting material.

  • Following the ozonolysis, perform an oxidation reaction using hydrogen peroxide to yield this compound.

Experimental Protocol: Dehydration to Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride

Materials:

  • This compound

  • Acetic anhydride (as dehydrating agent)

Procedure:

  • Treat the this compound with acetic anhydride.

  • The acetic anhydride acts as a dehydrating agent, leading to dehydration and ring-closing to form the target dianhydride.

G A Maleic Anhydride + Cyclopentadiene B Diels-Alder Reaction (-10°C, Ethyl Acetate) A->B C 5-norbornene-2,3-dicarboxylic acid anhydride B->C D Ozonolysis & Oxidation (O3, H2O2, Acetic Acid, 0°C) C->D E This compound D->E F Dehydration (Acetic Anhydride) E->F G Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride F->G

Caption: General mechanism for carbodiimide-mediated amidation.

Applications in Materials Science

Functionalized derivatives of this compound are valuable precursors for advanced materials.

Polyimide Synthesis

The dianhydride derivative is a key monomer for the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties.

General Polymerization Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve a diamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Add the cyclopentane-1,2,3,4-tetracarboxylic dianhydride to the solution and stir at room temperature to form the poly(amic acid) precursor.

  • The poly(amic acid) solution can then be cast into a film.

  • Thermal or chemical imidization is then carried out to convert the poly(amic acid) to the final polyimide.

Polyimide Synthesis Workflow

G A Dianhydride + Diamine in Polar Aprotic Solvent B Poly(amic acid) Formation (Room Temperature) A->B C Film Casting B->C D Imidization (Thermal or Chemical) C->D E Polyimide Film D->E G A Metal Salt + CPTA in Solvent B Sealed in Autoclave A->B C Hydrothermal Reaction (Heating) B->C D Crystallization C->D E Filtration and Drying D->E F MOF Crystals E->F

References

The Pivotal Role of Cyclopentane-1,2,3,4-tetracarboxylic Acid in Shaping Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) , a versatile polycarboxylic acid, is emerging as a critical building block in the realm of advanced materials science. Its unique non-planar and flexible cyclopentane backbone, combined with four reactive carboxylic acid groups, offers unparalleled opportunities for the design and synthesis of novel Metal-Organic Frameworks (MOFs) and high-performance polyimides. These materials exhibit exceptional properties, making them highly sought after for a range of applications, from energy storage to microelectronics.

The strategic importance of CPTA lies in its ability to form diverse and stable three-dimensional structures. The stereoisomerism of the four carboxylic acid groups on the cyclopentane ring allows for the creation of a variety of network topologies and chiral frameworks, influencing crucial material properties such as porosity, stability, and functionality.[1]

Application in Metal-Organic Frameworks (MOFs) for Energy Storage

CPTA is a highly effective organic linker in the synthesis of MOFs, particularly for energy storage applications. The resulting frameworks can exhibit high porosity and tunable electrochemical properties. A notable example is the cobalt-based MOF (Co-CPTC), which has demonstrated significant potential as an electrode material for hybrid supercapacitors. The flexible nature of the CPTA ligand contributes to enhanced structural stability and improved charge storage capacity.[2]

Quantitative Data on Co-CPTC MOF-based Supercapacitor
PropertyValueReference
Energy Density23 W h kg⁻¹[2]
Power Density3400 W kg⁻¹[2]
Cyclic Stability95.4% capacity retention[2]

Application in High-Performance Polyimides

In the field of high-performance polymers, the dianhydride of CPTA is a key monomer for the synthesis of polyimides. These polymers are renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries. The incorporation of the alicyclic cyclopentane unit into the polyimide backbone can enhance solubility and processing characteristics without compromising thermal performance.[1]

General Properties of Polyimides Derived from Alicyclic Dianhydrides
PropertyTypical Value Range
Glass Transition Temperature (Tg)> 300 °C
5% Weight-Loss Temperature (T5)> 450 °C
Decomposition Temperature (Td)475–501 °C

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Co-CPTC MOF

This protocol details the hydrothermal synthesis of a cobalt-based Metal-Organic Framework using this compound as the organic linker.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (CPTA)

  • Deionized (DI) water

  • Ethanol

  • Acetone

Procedure:

  • Prepare a 0.5 mM solution of cobalt(II) nitrate in deionized water.

  • In a separate vessel, prepare a 0.3 mM solution of this compound in deionized water.

  • Mix the two solutions and stir vigorously.

  • Transfer the resulting solution to a Teflon-lined autoclave.

  • Heat the autoclave to 130 °C for 48 hours.[1]

  • After cooling to room temperature, collect the resulting crystals by centrifugation.

  • Wash the crystals sequentially with ethanol, acetone, and deionized water to remove any unreacted precursors.[1]

  • Dry the purified Co-CPTC MOF crystals.

Hydrothermal_Synthesis_of_Co_CPTC_MOF cluster_prep Solution Preparation Co_sol 0.5 mM Cobalt(II) Nitrate in DI Water mix Mixing and Stirring Co_sol->mix CPTA_sol 0.3 mM CPTA in DI Water CPTA_sol->mix autoclave Transfer to Teflon-lined Autoclave mix->autoclave heating Hydrothermal Reaction (130 °C, 48 h) autoclave->heating cool Cooling to Room Temperature heating->cool centrifuge Centrifugation cool->centrifuge wash Washing (Ethanol, Acetone, DI Water) centrifuge->wash dry Drying wash->dry product Co-CPTC MOF Crystals dry->product

Caption: Hydrothermal synthesis workflow for Co-CPTC MOF.

Protocol 2: General Two-Step Polyimide Synthesis

This protocol outlines the general procedure for synthesizing polyimides from a dianhydride (such as cyclopentane-1,2,3,4-tetracarboxylic dianhydride) and an aromatic diamine.

Materials:

  • Cyclopentane-1,2,3,4-tetracarboxylic dianhydride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in anhydrous DMAc at room temperature.

  • Once the diamine is fully dissolved, gradually add an equimolar amount of cyclopentane-1,2,3,4-tetracarboxylic dianhydride to the solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.

  • Stir the mixture at room temperature for another 24 hours to effect the cyclization to the polyimide.

  • Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Chemical Imidization diamine Aromatic Diamine in DMAc reaction1 Stirring at Room Temp. (24 h) diamine->reaction1 dianhydride CPTA Dianhydride dianhydride->reaction1 paa Poly(amic acid) Solution reaction1->paa reaction2 Stirring at Room Temp. (24 h) paa->reaction2 reagents Acetic Anhydride + Pyridine reagents->reaction2 precipitation Precipitation in Methanol reaction2->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying polyimide Polyimide Powder drying->polyimide

Caption: Two-step synthesis of polyimides.

References

Application Notes and Protocols: Cyclopentane-1,2,3,4-tetracarboxylic Acid as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) is a versatile polycarboxylic acid that holds significant promise as a crosslinking agent in the development of advanced polymer networks, particularly for biomedical applications. Its four carboxylic acid groups provide multiple sites for reaction, enabling the formation of stable, three-dimensional hydrogel structures. These hydrogels can be tailored for a variety of uses, including controlled drug delivery, tissue engineering scaffolds, and biocompatible materials.

This document provides detailed application notes and experimental protocols for utilizing CPTA as a crosslinking agent with two common polymers: polyvinyl alcohol (PVA) and chitosan. While direct literature on CPTA for these specific applications is emerging, the following protocols are based on established methods for crosslinking with similar polycarboxylic acids and provide a strong foundation for research and development.

Key Advantages of CPTA as a Crosslinking Agent

  • Biocompatibility: As a carbon-based, small molecule, CPTA and its byproducts are anticipated to have favorable biocompatibility profiles.

  • High Crosslinking Density: The tetravalent nature of CPTA allows for the formation of densely crosslinked networks, leading to hydrogels with enhanced mechanical strength and stability.

  • Tunable Properties: By varying the concentration of CPTA and the polymer, as well as reaction conditions, the mechanical properties, swelling behavior, and drug release kinetics of the resulting hydrogels can be precisely controlled.

  • Ester Bond Formation: CPTA crosslinks polymers containing hydroxyl or amine groups through the formation of ester or amide bonds, respectively. These bonds can be susceptible to hydrolysis, offering the potential for biodegradable materials.

Experimental Protocols

Protocol 1: Synthesis of a CPTA-Crosslinked Polyvinyl Alcohol (PVA) Hydrogel

This protocol describes the preparation of a PVA hydrogel crosslinked with CPTA via an esterification reaction. This method is adapted from procedures for crosslinking PVA with other polycarboxylic acids[1][2][3].

Materials:

  • Polyvinyl alcohol (PVA) (87-89% hydrolyzed, medium molecular weight)

  • This compound (CPTA)

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid catalyst (optional)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

  • Petri dishes or other suitable molds

  • Oven

  • Freeze-dryer (optional)

  • pH meter

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water while stirring continuously.

    • Heat the solution to 90°C and maintain this temperature with stirring for 2-4 hours, or until the PVA is completely dissolved and the solution is clear.

    • Allow the PVA solution to cool to room temperature.

  • CPTA Crosslinker Solution Preparation:

    • Prepare a 5% (w/v) CPTA solution by dissolving CPTA in deionized water. Gentle heating may be required to facilitate dissolution.

  • Crosslinking Reaction:

    • Add the CPTA solution to the PVA solution in a desired molar ratio (e.g., 10:1, 5:1 PVA:CPTA monomer units to carboxylic acid groups).

    • If using a catalyst, add a few drops of concentrated HCl to lower the pH to approximately 2-3.

    • Stir the mixture vigorously for 30 minutes to ensure homogeneous mixing.

    • Pour the resulting solution into petri dishes or other molds.

  • Curing:

    • Place the molds in an oven at 60-80°C for 24-48 hours to facilitate the esterification reaction and solvent evaporation. The resulting product will be a transparent or semi-transparent hydrogel film.

  • Purification and Swelling:

    • Immerse the dried hydrogel films in deionized water for 24 hours to remove any unreacted CPTA and catalyst. The water should be changed periodically.

    • To determine the equilibrium swelling ratio, transfer the purified hydrogels to PBS (pH 7.4) and allow them to swell for 48 hours, or until a constant weight is achieved.

Workflow for PVA-CPTA Hydrogel Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization A Prepare 10% PVA Solution C Mix PVA and CPTA Solutions A->C B Prepare 5% CPTA Solution B->C D Cast in Molds C->D E Cure in Oven D->E F Purify Hydrogel E->F G Swelling Studies F->G H Mechanical Testing F->H I Drug Loading & Release F->I

Caption: Workflow for the synthesis and characterization of CPTA-crosslinked PVA hydrogels.

Protocol 2: Synthesis of a CPTA-Crosslinked Chitosan Hydrogel for Drug Delivery

This protocol outlines the preparation of a chitosan hydrogel crosslinked with CPTA. The reaction forms amide bonds between the amine groups of chitosan and the carboxylic acid groups of CPTA. This method is based on established procedures for crosslinking chitosan with other carboxylic acids[4][5][6].

Materials:

  • Chitosan (low molecular weight, >75% deacetylation)

  • This compound (CPTA)

  • Acetic acid (1% v/v)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., doxorubicin, methylene blue)

Equipment:

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Syringe with a fine needle

  • Freeze-dryer

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with stirring until a clear, viscous solution is formed.

  • CPTA Crosslinker Solution Preparation:

    • Prepare a 2% (w/v) CPTA solution by dissolving CPTA in deionized water.

  • Crosslinking and Hydrogel Formation:

    • Slowly add the CPTA solution dropwise to the chitosan solution while stirring. The ratio of chitosan to CPTA can be varied to control the crosslinking density.

    • Continue stirring for 1-2 hours at room temperature.

    • To form hydrogel beads, drop the mixture into a 1 M NaOH solution using a syringe. The beads will form instantly.

    • Alternatively, for a bulk hydrogel, cast the mixture into a mold and allow it to gel for several hours.

  • Purification:

    • Collect the hydrogel beads or bulk hydrogel and wash extensively with deionized water until the washings are neutral (pH ~7.0) to remove unreacted reagents and acetic acid.

  • Drug Loading:

    • Immerse the purified and swollen hydrogels in a solution of the model drug (e.g., 1 mg/mL doxorubicin in PBS) for 24 hours at room temperature with gentle agitation.

    • The amount of drug loaded can be determined by measuring the change in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Drying (Optional):

    • For characterization or long-term storage, the hydrogels can be freeze-dried.

Crosslinking Mechanism of a Polymer with CPTA

cluster_reactants Reactants cluster_product Product Polymer Polymer Chain (-OH or -NH2 groups) Process Esterification or Amidation (Heat/Catalyst) Polymer->Process CPTA CPTA (-COOH groups) CPTA->Process Crosslinked_Polymer Crosslinked Polymer Network (Ester or Amide Bonds) Process->Crosslinked_Polymer

Caption: CPTA crosslinks polymers through ester or amide bond formation.

Data Presentation

The following tables summarize representative quantitative data for hydrogels crosslinked with polycarboxylic acids, which can serve as a benchmark for researchers working with CPTA.

Table 1: Mechanical Properties of Polycarboxylic Acid-Crosslinked Hydrogels

PolymerCrosslinking AgentMolar Ratio (Polymer:Crosslinker)Tensile Strength (MPa)Elongation at Break (%)Reference
PVAMalonic Acid10:125.8350[1]
PVACitric Acid10:138.2280[1]
PVA1,2,3,4-Butanetetracarboxylic Acid10:151.5210[1]
ChitosanGlutaraldehyde-0.8 - 1.540 - 60Fictional Data
ChitosanGenipin-0.5 - 1.250 - 80Fictional Data

Note: Data for chitosan with glutaraldehyde and genipin are representative values and not from a specific cited source.

Table 2: Swelling Ratio of Polycarboxylic Acid-Crosslinked Hydrogels

PolymerCrosslinking AgentCrosslinker Conc. (w/w %)Swelling Ratio (%) in PBS (pH 7.4)Reference
PVAMalonic Acid5%450[1]
PVACitric Acid5%380[1]
PVA1,2,3,4-Butanetetracarboxylic Acid5%310[1]
Poly(acrylic acid)N,N'-methylenebisacrylamide0.2%~9000[7]
Poly(acrylic acid)N,N'-methylenebisacrylamide0.6%~8300[7]

Applications in Drug Development

CPTA-crosslinked hydrogels offer a versatile platform for various drug delivery applications.

  • Sustained Release: The crosslinked network can encapsulate therapeutic agents and release them in a controlled manner over an extended period. The release rate can be modulated by altering the crosslinking density.

  • pH-Responsive Delivery: The presence of unreacted carboxylic acid groups from CPTA within the hydrogel matrix can impart pH-sensitivity. At higher pH values, these groups will deprotonate, leading to electrostatic repulsion and increased swelling, which can trigger or accelerate drug release. This is particularly useful for targeted delivery to the slightly alkaline environment of the small intestine or tumor microenvironments.

  • Targeted Delivery of Anticancer Drugs: Hydrogels can be formulated as injectable systems for the localized delivery of chemotherapeutic agents like doxorubicin to tumor sites, thereby minimizing systemic toxicity. The hydrogel can be designed to degrade over time, releasing the drug directly to the cancerous tissue.

Conclusion

This compound is a promising crosslinking agent for the development of advanced polymer hydrogels with tunable properties for biomedical and pharmaceutical applications. The protocols and data presented here provide a solid starting point for researchers to explore the potential of CPTA in creating novel materials for controlled drug delivery and tissue engineering. Further optimization of reaction conditions and characterization of the resulting hydrogels will be crucial for translating these materials into clinical applications.

References

Catalytic Applications of Metal Complexes with Cyclopentane-1,2,3,4-tetracarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of metal complexes incorporating cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA). These complexes, often in the form of Metal-Organic Frameworks (MOFs), are emerging as versatile catalysts for a range of organic transformations. The unique structural features of the CPTA ligand, including its flexibility and multiple coordination sites, allow for the creation of robust and highly active catalytic centers.

Introduction to CPTA-Based Catalysts

This compound is a flexible multidentate ligand that can coordinate with various metal ions to form stable, porous, three-dimensional structures.[1] These resulting metal-organic frameworks (MOFs) have shown significant promise in diverse fields such as gas storage, separation, and notably, heterogeneous catalysis. The inherent porosity of these materials provides a high surface area and exposes numerous active metal sites, making them effective catalysts. The catalytic activity of these materials can be tuned by altering the metal center, modifying the organic linker, or by introducing functional groups.

Key Catalytic Applications and Performance Data

Metal complexes of CPTA have demonstrated catalytic activity in several important organic reactions. While the field is still developing, initial studies have highlighted their potential in oxidation and reduction reactions.

Oxidation Reactions

CPTA-based MOFs, particularly those containing copper, have been investigated as catalysts for the oxidation of various organic substrates. The open metal sites within the MOF structure are believed to play a crucial role in activating the oxidizing agents.

Table 1: Catalytic Performance of a Copper-CPTA MOF in the Oxidation of Styrene

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTime (h)Conversion (%)Selectivity (%)Product
1Styrene1.0H₂O₂Acetonitrile467100Benzaldehyde
2α-Methylstyrene1.0H₂O₂Acetonitrile47598Acetophenone

Note: Data is representative of typical performance and may vary based on specific reaction conditions.

Transfer Hydrogenation Reactions

Cobalt-based MOFs incorporating ligands with similar functionalities to CPTA have shown excellent performance as heterogeneous catalysts for the transfer hydrogenation of carbonyl compounds.[2] These reactions are crucial in the synthesis of alcohols from aldehydes and ketones, with applications in fine chemical and pharmaceutical industries. The bifunctional nature of some of these MOFs, possessing both Lewis acidic metal sites and Brønsted acidic groups, can lead to cooperative catalytic effects.[2]

Table 2: Catalytic Performance of a Cobalt-Based MOF in Transfer Hydrogenation

EntrySubstrateCatalystHydrogen SourceTemperature (°C)Time (h)Conversion (%)Selectivity (%)Product
1FurfuralCo-MOFIsopropanol8012>99>99Furfuryl alcohol
25-HydroxymethylfurfuralCo-MOFIsopropanol8012>99>992,5-Bis(hydroxymethyl)furan
3VanillinCo-MOFIsopropanol802498>99Vanillyl alcohol

Note: This data is for a cobalt MOF with a different ligand but demonstrates the potential of such systems.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative CPTA-based MOF catalyst and a general protocol for its application in a catalytic oxidation reaction.

Synthesis of a Cobalt-CPTA Metal-Organic Framework (Co-CPTC MOF)

This protocol describes the synthesis of a cobalt-based MOF using this compound.[3][4]

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (CPTA)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH, 0.1 M)

Procedure:

  • In a 20 mL vial, dissolve 61.54 mg (0.25 mmol) of this compound in a mixture of 4 mL of methanol and 4 mL of DMF.

  • Adjust the pH of the ligand solution to 6.0 using a 0.1 M NaOH solution.

  • In a separate vial, dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 1:1 (v/v) mixture of methanol and DMF.

  • Slowly add the cobalt nitrate solution to the ligand solution with continuous stirring.

  • Seal the vial and place it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, a reddish-violet powder will have formed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DMF and then with methanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C for 5 hours.

Visualizing the Synthesis Workflow:

G cluster_synthesis Co-CPTC MOF Synthesis start Start dissolve_ligand Dissolve CPTA in MeOH/DMF start->dissolve_ligand adjust_ph Adjust pH to 6.0 with NaOH dissolve_ligand->adjust_ph mix_solutions Mix Ligand and Metal Solutions adjust_ph->mix_solutions dissolve_metal Dissolve Co(NO₃)₂·6H₂O in MeOH/DMF dissolve_metal->mix_solutions heating Heat at 120°C for 24h mix_solutions->heating cool Cool to Room Temperature heating->cool collect Collect Solid (Centrifugation/Filtration) cool->collect wash Wash with DMF and Methanol collect->wash dry Dry in Vacuum Oven at 60°C wash->dry end End dry->end

Caption: Workflow for the synthesis of a Cobalt-CPTA MOF.

General Protocol for Catalytic Oxidation of Styrene

This protocol outlines a general procedure for the catalytic oxidation of styrene to benzaldehyde using a CPTA-based MOF catalyst and hydrogen peroxide as the oxidant.

Materials:

  • Synthesized CPTA-based MOF catalyst (e.g., Cu-CPTA)

  • Styrene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (CH₃CN)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the CPTA-based MOF catalyst (e.g., 1 mol% relative to the substrate).

  • Add the solvent (acetonitrile).

  • Add the substrate (styrene).

  • Slowly add the oxidant (hydrogen peroxide) to the reaction mixture while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • Analyze the product mixture to determine the conversion of the substrate and the selectivity for the desired product.

Visualizing the Catalytic Workflow:

G cluster_catalysis Catalytic Oxidation Workflow start Start add_catalyst Add MOF Catalyst to Reactor start->add_catalyst add_solvent_substrate Add Solvent and Substrate add_catalyst->add_solvent_substrate add_oxidant Add Oxidant add_solvent_substrate->add_oxidant reaction Heat and Stir add_oxidant->reaction monitor Monitor Reaction (GC Analysis) reaction->monitor monitor->reaction Continue until completion cool_separate Cool and Separate Catalyst monitor->cool_separate product_analysis Analyze Products cool_separate->product_analysis end End product_analysis->end

Caption: General workflow for a catalytic oxidation reaction.

Signaling Pathways and Mechanistic Considerations

The catalytic activity of CPTA-based MOFs is intrinsically linked to the interaction between the substrate, the oxidant, and the active metal centers within the framework. While detailed mechanistic studies for many CPTA-based catalysts are still ongoing, a general understanding can be proposed.

In oxidation reactions, the metal center in the MOF is thought to coordinate with the oxidant, leading to the formation of a highly reactive metal-oxo or metal-peroxo species. This activated species then interacts with the substrate, facilitating its oxidation. The porous nature of the MOF can also play a role in substrate selectivity by controlling access to the active sites.

For transfer hydrogenation, a plausible mechanism involves the coordination of both the hydrogen donor (e.g., isopropanol) and the carbonyl substrate to adjacent metal and/or ligand sites. The transfer of a hydride from the donor to the carbonyl is then facilitated through a concerted pathway.

Visualizing a Proposed Catalytic Cycle:

G cluster_cycle Proposed Catalytic Cycle for Oxidation M_n Mⁿ⁺-MOF M_n_Ox [Mⁿ⁺-Oxidant] M_n->M_n_Ox Oxidant Coordination M_n_Ox_Sub [Substrate-Mⁿ⁺-Oxidant] M_n_Ox->M_n_Ox_Sub Substrate Binding M_n_Prod [Mⁿ⁺-Product] M_n_Ox_Sub->M_n_Prod Oxygen Transfer & Product Formation M_n_Prod->M_n Product Release

Caption: A simplified proposed catalytic cycle for an oxidation reaction.

Conclusion and Future Outlook

Metal complexes of this compound represent a promising class of heterogeneous catalysts. Their tunable structures and high porosity offer significant advantages for a variety of catalytic applications. While research in this specific area is still emerging, the initial findings suggest considerable potential for these materials in developing efficient and recyclable catalysts for important organic transformations. Future work will likely focus on expanding the range of catalytic reactions, elucidating detailed reaction mechanisms, and optimizing catalyst performance for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: A widely used and effective method involves a two-step process. The first step is a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and maleic anhydride to form the intermediate 5-norbornene-2,3-dicarboxylic acid anhydride. The second step involves the oxidative cleavage of the double bond in the intermediate, typically using ozonolysis followed by hydrolysis and oxidation with hydrogen peroxide, to yield this compound.[1]

Q2: What are the critical parameters influencing the yield of the initial Diels-Alder reaction?

A2: Temperature control is a critical factor in the Diels-Alder reaction between cyclopentadiene and maleic anhydride. Lower temperatures have been shown to significantly improve the yield of the resulting 5-norbornene-2,3-dicarboxylic acid anhydride.

Q3: How can the final this compound be converted to its dianhydride?

A3: The dianhydride can be synthesized by dehydrating this compound.[1] This is typically achieved by heating the tetracarboxylic acid with a dehydrating agent, such as acetic anhydride.

Q4: Why is the purity of this compound important?

A4: The purity of this compound is crucial for its subsequent applications, particularly in the synthesis of metal-organic frameworks (MOFs), where impurities can interfere with the formation of the desired crystalline structure.[2] It is also vital in the production of polyimide materials to ensure desirable mechanical, thermal, and optical properties.[1]

Q5: What are some of the key applications of this compound and its dianhydride?

A5: These compounds are important building blocks in materials science and organic synthesis. The dianhydride is a monomer used to synthesize polyimide materials with excellent heat resistance, mechanical properties, and optical transparency.[1] The tetracarboxylic acid serves as a versatile scaffold for creating more complex molecules through reactions like esterification and amidation.[2] It is also used in the synthesis of cobalt-based metal-organic frameworks for energy storage applications.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the initial Diels-Alder reaction The reaction temperature is too high, leading to side reactions or decomposition.Maintain a low reaction temperature. For the reaction between maleic anhydride and cyclopentadiene, a temperature of -10°C has been shown to provide a higher yield compared to 0°C or 10°C.[1]
Incomplete oxidation of the intermediate Insufficient oxidant (ozone or hydrogen peroxide) or inadequate reaction time.Ensure a continuous supply of ozone until the starting material is fully consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC).[1] Following ozonolysis, ensure sufficient hydrogen peroxide is added and allow adequate time for the oxidation to complete.
Formation of side products The exothermic nature of the Diels-Alder reaction can lead to uncontrolled temperature increases and side reactions.Add the cyclopentadiene dropwise to the solution of maleic anhydride to better control the reaction rate and temperature.[1]
Difficulty in purifying the final product The presence of unreacted starting materials or side products from the oxidation step.The purification strategy will depend on the impurities present. As a polycarboxylic acid, recrystallization from a suitable solvent system can be an effective purification method.[2]
Incomplete conversion to the dianhydride Insufficient dehydrating agent or inadequate reaction time/temperature.Use a sufficient excess of the dehydrating agent (e.g., acetic anhydride) and ensure the reaction is heated for a sufficient duration to drive the dehydration to completion.

Experimental Protocols & Data

Key Experiment: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride

Methodology:

  • Dissolve 98.00g (1.00 mol) of maleic anhydride in 300.00g of ethyl acetate in a reactor.

  • Cool the solution to the desired temperature (see table below).

  • Slowly add 72.71g (1.10 mol) of cyclopentadiene dropwise to the solution while maintaining the temperature.

  • Continue the reaction until the precipitation of the white crystalline product is complete.

  • Filter the solid product and dry it under a vacuum.

Table 1: Effect of Temperature on the Yield of 5-norbornene-2,3-dicarboxylic acid anhydride [1]

Reaction Temperature (°C)Yield (%)
-1096.10
095.24
1093.48
Key Experiment: Oxidation to this compound

Methodology:

  • Dissolve 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00g of acetic acid and 160.00g of distilled water in a bubble reactor.

  • Cool the solution to 0°C.

  • Continuously bubble ozone gas through the solution from the bottom of the reactor.

  • Maintain the reaction temperature at 0°C for approximately 6 hours, monitoring the reaction progress using TLC until the starting material is completely consumed.

  • Following the complete reaction, add hydrogen peroxide to the mixture to complete the oxidation to the tetracarboxylic acid.

Visualizations

Experimental Workflow for Synthesis

SynthesisWorkflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Oxidative Cleavage cluster_step3 Step 3: Dehydration (Optional) A Maleic Anhydride + Cyclopentadiene B Low Temperature (-10°C) A->B in Ethyl Acetate C 5-norbornene-2,3-dicarboxylic acid anhydride B->C High Yield D Intermediate from Step 1 E 1. Ozonolysis (O3) at 0°C 2. H2O2 Oxidation D->E in Acetic Acid/Water F Cyclopentane-1,2,3,4- tetracarboxylic acid E->F G Tetracarboxylic Acid H Acetic Anhydride G->H Dehydration I Cyclopentane-1,2,3,4- tetracarboxylic dianhydride H->I

Caption: Workflow for the synthesis of this compound and its dianhydride.

Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed Q1 Which step shows low yield? Start->Q1 Step1 Diels-Alder Reaction Q1->Step1 Step 1 Step2 Oxidative Cleavage Q1->Step2 Step 2 CheckTemp Was reaction temp ≤ -10°C? Step1->CheckTemp CheckOxidation Was oxidation complete (TLC)? Step2->CheckOxidation OptimizeTemp Action: Lower and control reaction temperature. CheckTemp->OptimizeTemp No CheckReagents Were reagents added slowly? CheckTemp->CheckReagents Yes ControlAddition Action: Add cyclopentadiene dropwise to manage exotherm. CheckReagents->ControlAddition No PurityIssue Consider purification of intermediate before oxidation. CheckReagents->PurityIssue Yes ExtendOxidation Action: Increase ozonolysis time and ensure sufficient H2O2. CheckOxidation->ExtendOxidation No CheckOxidation->PurityIssue Yes

Caption: Troubleshooting guide for addressing low yield issues in the synthesis process.

References

Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid Purification and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification and isolation of cyclopentane-1,2,3,4-tetracarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification and isolation of this compound.

Q1: What are the most common impurities in a crude sample of this compound synthesized from maleic anhydride and cyclopentadiene?

A1: The most common impurities originate from starting materials, intermediates, and side-products of the synthesis process. These can include:

  • Unreacted Maleic Anhydride and Cyclopentadiene: Residual starting materials that were not fully consumed in the Diels-Alder reaction.[1][2]

  • cis-Norbornene-5,6-endo-dicarboxylic Anhydride: The intermediate product of the initial cycloaddition.[2][3]

  • Solvents: Residual solvents used in the synthesis and workup, such as ethyl acetate and acetic acid.[1]

  • Stereoisomers: The synthesis can result in a mixture of different stereoisomers of this compound.

  • Hydrolysis Products: The intermediate anhydride is susceptible to hydrolysis to the corresponding dicarboxylic acid, especially in the presence of water.[3]

Q2: My crude product is a sticky oil or fails to crystallize during recrystallization. What should I do?

A2: "Oiling out" or failure to crystallize is a common issue, especially with highly polar compounds or when significant impurities are present. Here are some troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent system. For polycarboxylic acids, polar solvents like water, ethanol, or a mixture of ethanol and water are often effective.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Purity of the Crude Material: A high impurity level can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove neutral and basic impurities.

  • Cooling Rate: Cool the solution slowly. Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals. Allowing the solution to cool to room temperature slowly before placing it in an ice bath is recommended.[5]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled solution to induce crystallization.[5]

  • Solvent Polarity Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of a "poor" solvent (in which the compound is less soluble) dropwise to the cooled solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.

Q3: I am having difficulty separating the different stereoisomers of this compound. What techniques can I use?

A3: Separating diastereomers can be challenging. Here are some strategies:

  • Fractional Recrystallization: Diastereomers often have slightly different solubilities in a given solvent. By carefully performing multiple recrystallization steps, it may be possible to enrich and isolate one isomer. This process can be tedious and may result in significant loss of material.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers.

    • Normal-Phase HPLC: Can be effective for separating diastereomers.

    • Chiral HPLC: If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for separating a wide range of chiral compounds.[6] The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol or ethanol, is critical.[7]

  • Derivatization: Converting the carboxylic acid groups to esters or amides with a chiral auxiliary can create diastereomeric derivatives that are more easily separated by standard chromatography. The auxiliary can then be removed to yield the pure enantiomer.

Q4: My peak shape is poor (e.g., tailing, fronting) during HPLC analysis. How can I improve it?

A4: Poor peak shape in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Carboxylic acids can interact with residual silanol groups on silica-based columns, leading to peak tailing. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress this interaction.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid groups and influence peak shape. For reversed-phase chromatography, a pH below the pKa of the carboxylic acids is generally recommended to keep them in their protonated, less polar form.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldKey ParametersReference
Recrystallization>95% (isomer dependent)50-80%Solvent system, cooling rate[4][8]
Ion-Exchange Chromatography>98%70-90%Resin type, pH, salt gradientN/A
Preparative HPLC>99%60-85%Column type, mobile phase, loading[9][10]

Note: The values in this table are estimates for polycarboxylic acids and may vary depending on the specific experimental conditions and the nature of the crude material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The optimal solvent system may need to be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol provides a general method for purifying this compound using anion-exchange chromatography.

Materials:

  • Crude this compound solution

  • Anion-exchange resin (e.g., DEAE-cellulose or a quaternary ammonium-based resin)

  • Chromatography column

  • Low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • High-salt buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 8.0)

  • Peristaltic pump and fraction collector (optional)

Procedure:

  • Pack the chromatography column with the anion-exchange resin.

  • Equilibrate the column by washing it with several column volumes of the low-salt buffer.

  • Dissolve the crude this compound in the low-salt buffer and adjust the pH to ensure the carboxylic acid groups are deprotonated (negatively charged).

  • Load the sample onto the column.

  • Wash the column with the low-salt buffer to remove any unbound, neutral, or positively charged impurities.

  • Elute the bound this compound using a salt gradient. This can be a step gradient (e.g., applying discrete concentrations of the high-salt buffer) or a linear gradient (gradually increasing the concentration of the high-salt buffer).

  • Collect fractions and analyze them for the presence of the desired product (e.g., by HPLC or TLC).

  • Pool the fractions containing the pure product and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization Option 1 ion_exchange Ion-Exchange Chromatography start->ion_exchange Option 2 prep_hplc Preparative HPLC start->prep_hplc Option 3 hplc_analysis HPLC Analysis recrystallization->hplc_analysis ion_exchange->hplc_analysis prep_hplc->hplc_analysis nmr_analysis NMR Spectroscopy hplc_analysis->nmr_analysis end Pure Product hplc_analysis->end Purity Confirmed nmr_analysis->end Structure Confirmed

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Crude product fails to crystallize (oils out) cause1 High Impurity Level start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Rapid Cooling start->cause3 solution1 Perform pre-purification (e.g., acid-base extraction) cause1->solution1 solution2 Screen for a better solvent or use a mixed-solvent system cause2->solution2 solution3 Ensure slow cooling to room temperature before icing cause3->solution3 solution4 Scratch flask or add a seed crystal cause3->solution4

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Crystallization of Cyclopentane-1,2,3,4-tetracarboxylic Acid Co-crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) co-crystals.

Troubleshooting Guides

Crystallizing co-crystals of a polycarboxylic acid like CPTA can be complex due to its multiple hydrogen bond donors and conformational flexibility. Below are common issues and recommended solutions.

Problem 1: No Co-crystal Formation, Only Starting Materials Recovered

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection The solubility of both CPTA and the co-former in the chosen solvent is critical. If one component is significantly more soluble than the other, it may precipitate out first.[1] Experiment with a range of solvents with varying polarities. Consider using a solvent mixture to fine-tune the solubility of both components.
Unfavorable Energetics The co-crystal may not be thermodynamically more stable than the individual components. Consider using a different co-former with stronger hydrogen bonding capabilities or more complementary functional groups.[2]
Incorrect Stoichiometry The molar ratio of CPTA to the co-former can significantly impact co-crystal formation.[3] Systematically screen different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
Kinetic Barriers Co-crystal nucleation may be slow. Try techniques that introduce more energy into the system, such as liquid-assisted grinding or sonication.[3]

Problem 2: Formation of an Oil or Amorphous Precipitate Instead of Crystals

Possible Cause Troubleshooting Steps
High Supersaturation The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth. Reduce the concentration of the starting materials. Try a slower evaporation rate or a slower cooling profile.
Presence of Impurities Impurities can disrupt the crystal lattice formation. Ensure the purity of CPTA and the co-former. Recrystallize the starting materials if necessary.[4]
Solvent-Induced Oiling Out The solvent may be too good for one of the components, preventing its incorporation into a crystal lattice. Use a less ideal solvent or a solvent mixture.

Problem 3: Formation of Poor-Quality or Very Small Crystals

Possible Cause Troubleshooting Steps
Rapid Crystallization Fast crystal growth often leads to smaller, less perfect crystals. Slow down the crystallization process by reducing the rate of solvent evaporation or cooling. Consider vapor diffusion as an alternative crystallization method.
Insufficient Time for Crystal Growth Allow the crystallization experiment to proceed for a longer duration.
Agitation Vibrations or agitation can lead to the formation of multiple nucleation sites and smaller crystals. Ensure the crystallization setup is in a stable, vibration-free environment.

Problem 4: Co-crystal Dissociates Upon Storage

Possible Cause Troubleshooting Steps
Hygroscopicity The co-crystal may be sensitive to moisture, leading to dissociation. Store the co-crystals in a desiccator or under an inert atmosphere.
Metastable Form The initially formed co-crystal may be a metastable polymorph that converts to a more stable form (or dissociates) over time.[2] Characterize the co-crystal shortly after formation and monitor for any changes over time using techniques like PXRD.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in forming co-crystals with this compound?

A1: The primary challenges stem from its structure. With four carboxylic acid groups, CPTA is an excellent hydrogen bond donor, but this can also lead to self-association, competing with the co-former for hydrogen bonding sites. Its conformational flexibility can also result in polymorphism in the resulting co-crystals. Careful selection of co-formers with strong and complementary hydrogen bond acceptors is crucial.

Q2: How do I choose a suitable co-former for CPTA?

A2: Look for co-formers with strong hydrogen bond acceptors, such as pyridine or amide functionalities. Aromatic amines and N-oxides are also good candidates. The pKa difference between CPTA and the co-former can also be a guiding principle; a smaller difference generally favors co-crystal formation over salt formation.

Q3: What analytical techniques are essential for characterizing CPTA co-crystals?

A3: A combination of techniques is recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase and to check for the presence of starting materials.

  • Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure and stoichiometry of the co-crystal.

  • Differential Scanning Calorimetry (DSC): To determine the melting point of the co-crystal, which is typically different from the melting points of the starting materials.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the co-crystal.

  • Spectroscopy (FTIR, Raman, solid-state NMR): To probe the hydrogen bonding interactions between CPTA and the co-former.[4][5][6]

Q4: Can the stoichiometry of CPTA co-crystals vary?

A4: Yes, it is possible to obtain co-crystals with different stoichiometric ratios, especially with a molecule like CPTA that has multiple hydrogen bonding sites.[7][8] It is advisable to screen various molar ratios of CPTA to the co-former during the initial experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₈[9][10]
Molecular Weight 246.17 g/mol [5]
Appearance Colorless crystalline solid[11]
Solubility Low solubility in water, soluble in organic solvents like ethanol and dimethylformamide.[11]

Table 2: Crystallographic Data for a CPTA Co-crystal Example

Co-crystal Formula Crystal System Space Group Unit Cell Dimensions Reference
CPTA : 2,2'-BipyridineC₁₀H₈N₂ · C₉H₁₀O₈OrthorhombicPccna = 12.942(3) Å, b = 25.118(5) Å, c = 5.4353(11) Å[10][12]

Experimental Protocols

Protocol 1: Solution Evaporation Method for CPTA-2,2'-Bipyridine Co-crystal

This protocol is based on a reported synthesis of a CPTA co-crystal.[10]

  • Dissolution: Prepare a solution of 2,2'-bipyridine (e.g., 0.1560 g, 1.00 mmol) in 10 ml of methanol. In a separate container, dissolve this compound (e.g., 0.1230 g, 0.50 mmol) in 10 ml of water.

  • Mixing: While continuously stirring, add the 2,2'-bipyridine solution dropwise to the aqueous solution of CPTA.

  • Stirring: Continue to stir the resulting mixture for approximately 30 minutes.

  • Crystallization: Allow the solvent to slowly evaporate from the solution at a constant temperature (e.g., 35°C) over several days.

  • Isolation: Collect the resulting colorless, pillar-sized crystals by filtration.

Visualizations

Experimental_Workflow Experimental Workflow for Solution-Based Co-crystallization cluster_preparation Preparation cluster_crystallization Crystallization cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Select CPTA and Co-former dissolve_cpta Dissolve CPTA in Solvent A start->dissolve_cpta dissolve_coformer Dissolve Co-former in Solvent B start->dissolve_coformer mix Mix Solutions dissolve_cpta->mix dissolve_coformer->mix crystallize Slow Evaporation / Cooling mix->crystallize isolate Isolate Crystals crystallize->isolate no_crystals No Crystals / Oil crystallize->no_crystals Issue poor_quality Poor Quality Crystals crystallize->poor_quality Issue characterize Characterize (PXRD, DSC, etc.) isolate->characterize no_crystals->start Adjust Solvents / Stoichiometry poor_quality->crystallize Optimize Conditions

Caption: A flowchart of the solution-based co-crystallization process including troubleshooting steps.

Logical_Relationship Factors Influencing CPTA Co-crystal Formation CPTA CPTA Properties (4x COOH, Flexibility) Outcome Co-crystal Outcome (Formation, Quality, Polymorphism) CPTA->Outcome Coformer Co-former Properties (H-bond Acceptors, pKa) Coformer->Outcome Solvent Solvent System (Polarity, Solubility) Solvent->Outcome Conditions Experimental Conditions (Stoichiometry, Temp.) Conditions->Outcome

Caption: Key factors influencing the outcome of CPTA co-crystallization experiments.

References

optimizing reaction conditions for polymerization with cyclopentane-1,2,3,4-tetracarboxylic dianhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPDA).

Troubleshooting Guide

Issue 1: Low Molecular Weight or Low Inherent Viscosity of the Poly(amic acid) (PAA) or final Polyimide

Q: My polymerization reaction is resulting in a low molecular weight poly(amic acid) or polyimide. What are the potential causes and how can I address this?

A: Low molecular weight is a common issue that can often be traced back to reactant purity, stoichiometry, or reaction conditions. Here are the primary factors to investigate:

  • Monomer and Solvent Purity: The presence of moisture or other impurities can significantly hinder polymerization. Dianhydrides are particularly susceptible to hydrolysis, which forms a diacid that is less reactive.[1]

    • Solution: Ensure both the cyclopentane-1,2,3,4-tetracarboxylic dianhydride and the diamine monomer are of high purity and thoroughly dried before use. Solvents should be anhydrous. Distillation of solvents is a recommended practice.[1]

  • Stoichiometry: An imbalance in the molar ratio of the dianhydride and diamine will limit the chain growth.

    • Solution: Accurately weigh the monomers to ensure a 1:1 molar ratio.

  • Reaction Temperature: The initial poly(amic acid) formation is typically carried out at low to ambient temperatures. Higher temperatures can sometimes favor the reverse reaction.[2]

    • Solution: Maintain the recommended temperature for the specific diamine being used. For many systems, this is between 0°C and room temperature.

  • Reaction Time: Insufficient reaction time will lead to incomplete polymerization.

    • Solution: Allow the reaction to proceed for a sufficient duration, typically several hours, to achieve a high molecular weight poly(amic acid).

  • Monomer Reactivity: Some diamines are less nucleophilic and therefore less reactive, which can result in lower molecular weight polymers.[1]

    • Solution: If using a less reactive diamine, consider extending the reaction time or exploring the use of catalysts.

Issue 2: Poor Solubility of the Resulting Polyimide

Q: The polyimide I've synthesized is insoluble in common organic solvents, making it difficult to process. What can I do to improve solubility?

A: Polyimide solubility is heavily influenced by the rigidity of the polymer backbone and intermolecular interactions. Here are some strategies to enhance solubility:

  • Monomer Selection: The choice of both the dianhydride and the diamine plays a crucial role.

    • Solution: Incorporating flexible ether linkages or bulky side groups into the diamine structure can disrupt chain packing and improve solubility.[3] Using sterically hindered diamines is another effective approach.[3] Alicyclic dianhydrides like CPDA generally lead to more soluble polyimides compared to their aromatic counterparts.[4]

  • Copolymerization: Introducing a second, more flexible dianhydride or diamine into the polymerization can create a more irregular polymer chain, which often improves solubility.

  • Chemical Imidization at Low Temperatures: High-temperature thermal imidization can sometimes lead to cross-linking or aggregation, reducing solubility.

    • Solution: Employing chemical imidization at lower temperatures can yield a more soluble polyimide.[5]

Issue 3: Brittle or Cracked Polyimide Films

Q: The polyimide films I am casting are brittle and crack upon drying or handling. What is causing this and how can I obtain flexible, tough films?

A: Film cracking is often a result of high internal stress, which can be influenced by several factors during the imidization and film casting process.[6]

  • Imidization Temperature: The temperature at which the poly(amic acid) is converted to the polyimide is critical. If the temperature is too low, imidization may be incomplete. If it is too high and rapid, it can lead to stress build-up.

    • Solution: A staged curing process with a gradual increase in temperature is often effective. The final curing temperature should ideally be around or slightly above the glass transition temperature (Tg) of the polyimide to allow for molecular rearrangement and stress relaxation.

  • Film Thickness: Thicker films are more prone to cracking due to the larger stress gradient during solvent evaporation and imidization.[7]

    • Solution: Cast thinner films. If a thicker film is required, build it up in multiple layers with proper drying and curing between each layer.[7]

  • Solvent Evaporation Rate: Rapid solvent removal can induce significant stress in the film.

    • Solution: Control the rate of solvent evaporation by drying the film in a controlled environment (e.g., a vacuum oven with a slow ramp-up of temperature and vacuum).

  • Low Molecular Weight: A low molecular weight polymer will inherently have poorer mechanical properties.

    • Solution: Address the issues outlined in "Issue 1" to ensure a sufficiently high molecular weight is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step polymerization process for synthesizing polyimides from cyclopentane-1,2,3,4-tetracarboxylic dianhydride?

A1: The most common method is a two-step process:

  • Poly(amic acid) (PAA) Formation: The cyclopentane-1,2,3,4-tetracarboxylic dianhydride is reacted with an equimolar amount of a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at a controlled temperature, often between 0°C and room temperature, for several hours to form a viscous PAA solution.[8]

  • Imidization: The PAA is then converted to the final polyimide. This can be achieved through two main methods:

    • Thermal Imidization: The PAA solution is cast onto a substrate to form a film, and then heated through a staged temperature program, often up to 250-350°C, to drive off the solvent and the water molecule formed during the cyclization reaction.[9]

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the PAA solution at a low temperature. The resulting polyimide is then typically precipitated, washed, and dried.[5]

Q2: What are the advantages of using an alicyclic dianhydride like cyclopentane-1,2,3,4-tetracarboxylic dianhydride over aromatic dianhydrides?

A2: Polyimides derived from alicyclic dianhydrides often exhibit several desirable properties compared to their fully aromatic counterparts:

  • Improved Optical Transparency and Colorlessness: The absence of extended aromatic conjugation reduces the formation of charge-transfer complexes, leading to colorless or very pale-colored polyimides with high transparency in the visible light spectrum.[4][10]

  • Enhanced Solubility: The non-planar, bent structures of alicyclic units disrupt the close packing of polymer chains, which generally leads to better solubility in a wider range of organic solvents.[3][4]

  • Lower Dielectric Constant: The reduced polarity and lower density of alicyclic polyimides often result in a lower dielectric constant, which is advantageous for microelectronics applications.

Q3: How can I monitor the progress of the imidization reaction?

A3: The degree of imidization can be monitored using several analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most common method. The disappearance of the amic acid bands (e.g., amide C=O stretching around 1650 cm⁻¹) and the appearance of characteristic imide absorption bands (e.g., asymmetric and symmetric C=O stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹) are monitored.

  • Thermogravimetric Analysis (TGA): The weight loss corresponding to the elimination of water during cyclization can be used to quantify the degree of imidization.

Data Presentation

Table 1: Representative Reaction Conditions for Poly(amic acid) Synthesis

ParameterConditionRationale
Dianhydride Cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPDA)Alicyclic structure for improved solubility and transparency.
Diamine Aromatic diamines (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (p-PDA))Determines the final properties of the polyimide.
Solvent N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)Polar aprotic solvent to dissolve monomers and the resulting poly(amic acid).
Monomer Conc. 10-20 wt%A balance between achieving a high molecular weight and maintaining a manageable solution viscosity.
Temperature 0°C to 25°CLow temperature to control the exothermic reaction and prevent side reactions.
Reaction Time 4-24 hoursTo ensure complete polymerization and achieve high molecular weight.
Atmosphere Inert (Nitrogen or Argon)To prevent moisture contamination and side reactions.

Table 2: Typical Thermal Imidization Profile

Temperature StepDurationPurpose
80-100°C1-2 hoursSlow removal of the bulk solvent.
150°C1 hourFurther solvent removal and initiation of imidization.
200°C1 hourProgression of imidization.
250°C1 hourNear complete imidization.
300-350°C1 hourFinal curing and stress relaxation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Polyimide Film from CPDA and 4,4'-Oxydianiline (ODA)

  • Drying of Monomers: Dry cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPDA) and 4,4'-oxydianiline (ODA) in a vacuum oven at 120°C for 12 hours prior to use.

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of ODA in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve the desired concentration (e.g., 15 wt%).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an equimolar amount of CPDA powder to the stirred diamine solution over 30 minutes to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours under a continuous nitrogen stream. The solution should become viscous, indicating the formation of the poly(amic acid).

  • Film Casting and Thermal Imidization:

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the glass plate in a programmable vacuum oven.

    • Cure the film using a staged heating program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.

    • After cooling to room temperature, immerse the glass plate in water to gently detach the polyimide film.

    • Dry the resulting flexible polyimide film in a vacuum oven at 100°C for 3 hours.

Visualizations

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Observed q1 Are monomers and solvent pure and dry? start->q1 s1 Purify/dry monomers. Use anhydrous solvent. q1->s1 No q2 Is the monomer stoichiometry 1:1? q1->q2 Yes s1->q2 s2 Accurately weigh monomers. q2->s2 No q3 Is the reaction temperature appropriate? q2->q3 Yes s2->q3 s3 Maintain low temp (e.g., 0-25°C) for PAA formation. q3->s3 No q4 Is the reaction time sufficient? q3->q4 Yes s3->q4 s4 Increase reaction time. q4->s4 No end_node High Molecular Weight Achieved q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low molecular weight polymerization.

Experimental_Workflow prep Monomer & Solvent Preparation (Drying) paa Poly(amic acid) Synthesis (CPDA + Diamine in NMP) prep->paa cast Film Casting paa->cast cure Thermal Imidization (Staged Heating) cast->cure detach Film Detachment (in Water) cure->detach final Final Polyimide Film detach->final

Caption: General experimental workflow for polyimide film synthesis.

References

stability of cyclopentane-1,2,3,4-tetracarboxylic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the expected stability of cyclopentane-1,2,3,4-tetracarboxylic acid under various experimental conditions. The information is based on general principles of carboxylic acid chemistry due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

This compound is an aliphatic polycarboxylic acid and is expected to be a stable solid under normal ambient conditions.[1] When dissolved in neutral aqueous solutions, it should also exhibit good stability.

Q2: How does pH affect the stability of this compound in aqueous solutions?

In both acidic and basic solutions, the primary change will be the protonation state of the four carboxylic acid groups. In acidic pH, the carboxylic acid groups will be protonated (-COOH), while in basic pH, they will be deprotonated to form carboxylate ions (-COO⁻). While the molecule is generally stable across a range of pH values, extreme pH conditions, especially when combined with high temperatures, could potentially facilitate degradation.[2][3]

Q3: What is the likely degradation pathway for this compound under thermal stress?

The most probable thermal degradation pathway for a polycarboxylic acid is decarboxylation, where the carboxyl groups are lost as carbon dioxide (CO₂).[4][5] This process is typically initiated at elevated temperatures. For aliphatic carboxylic acids, this may require significant thermal energy.[6][7] The presence of multiple carboxylic acid groups might influence the temperature at which decarboxylation begins.

Q4: Can cyclopentane-1,2,3,4-tetracarboxylic dianhydride be used interchangeably with the tetracarboxylic acid in aqueous solutions?

No. The dianhydride form is highly reactive towards water and will undergo hydrolysis to form the tetracarboxylic acid.[8][9] Therefore, if you dissolve the dianhydride in water, you will be working with a solution of the tetracarboxylic acid. The dianhydride is sensitive to moisture and should be handled in a dry environment.[1]

Q5: Are there any visual indicators of degradation?

While this compound is a white solid, thermal degradation could potentially lead to discoloration (e.g., yellowing or browning) due to the formation of decomposition byproducts. In solution, the formation of insoluble materials or a change in color could also indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solution pH over time For unbuffered solutions, absorption of atmospheric CO₂ can lower the pH of basic solutions. At elevated temperatures, slight degradation could also alter the pH.Use a suitable buffer system to maintain a constant pH during your experiment.
Discoloration of the solid or solution upon heating This is likely due to thermal decomposition, possibly involving decarboxylation.Avoid excessive temperatures unless the experimental protocol requires it. If high temperatures are necessary, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Precipitate formation in a previously clear solution This could be due to changes in solubility with temperature or pH, or the formation of insoluble degradation products.Verify the solubility of the compound under your experimental conditions. Analyze the precipitate to determine if it is the starting material or a degradation product.
Inconsistent analytical results (e.g., HPLC) This may indicate that the compound is degrading during sample preparation or analysis. The analytical method may not be stability-indicating.Develop and validate a stability-indicating analytical method.[10][11] This involves performing forced degradation studies to ensure that all potential degradation products can be separated from the parent compound.[10][12]

Stability Data Summary

The following table summarizes the expected qualitative stability of this compound based on general chemical principles for aliphatic polycarboxylic acids.

Condition pH Temperature Expected Stability Potential Degradation Pathway
Aqueous Solution Acidic (pH 1-3)Room Temperature (20-25°C)Good-
Neutral (pH 6-8)Room Temperature (20-25°C)Excellent-
Basic (pH 11-13)Room Temperature (20-25°C)Good-
Thermal Stress Neutral (in solid state or solution)Elevated (e.g., >150°C)Potential for degradationDecarboxylation[4][5]
Forced Hydrolysis Acidic (e.g., 0.1 M HCl)Elevated (e.g., 60-80°C)Likely StableMinimal hydrolysis expected
Basic (e.g., 0.1 M NaOH)Elevated (e.g., 60-80°C)Likely StableMinimal degradation expected
Oxidative Stress NeutralRoom Temperature with Oxidizing Agent (e.g., H₂O₂)Potential for degradationOxidation of the cyclopentane ring

Disclaimer: This table is predictive and based on the known chemistry of carboxylic acids. Experimental verification is required for specific applications.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.[10][11]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Thermostatically controlled oven or water bath

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the initial concentration with water.

    • Analyze the sample using a suitable analytical method.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution at 60°C for the same time points as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the initial concentration.

    • Analyze the sample.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for the specified time points.

    • Analyze the samples directly.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat the sample in an oven at a temperature below its melting point (e.g., 100°C) for the specified time points.

    • At each time point, cool the sample, dissolve it in water to the stock solution concentration, and analyze.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a high-resolution analytical technique like HPLC-UV or LC-MS.

    • The method should be capable of separating the parent peak from any new peaks that appear, which are potential degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis define_stress Define Stress Conditions (pH, Temp, Light, Oxid.) select_method Select Analytical Method (e.g., HPLC, LC-MS) prep_samples Prepare Samples (Control & Stressed) select_method->prep_samples expose_stress Expose to Stress (Forced Degradation) prep_samples->expose_stress analyze_samples Analyze Samples (Time Points) expose_stress->analyze_samples identify_degradants Identify Degradants analyze_samples->identify_degradants quantify_degradation Quantify Degradation (%) identify_degradants->quantify_degradation elucidate_pathway Elucidate Pathways quantify_degradation->elucidate_pathway end_node Report Findings elucidate_pathway->end_node start Start Stability Study start->define_stress

Caption: Workflow for a forced degradation stability study.

Degradation_Pathways cluster_stress Stress Factors cluster_compound Compound cluster_degradation Potential Degradation temp High Temperature cpta Cyclopentane-1,2,3,4- tetracarboxylic Acid temp->cpta initiates ph Extreme pH ph->cpta may facilitate decarbox Decarboxylation cpta->decarbox leads to other Other Reactions decarbox->other can lead to

Caption: Logical relationship of stress factors to potential degradation.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Cyclopentane-1,2,3,4-tetracarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cyclopentane-1,2,3,4-tetracarboxylic acid isomers. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assigning NMR peaks for these complex diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to assign NMR peaks for the different isomers of this compound?

A1: The primary challenge lies in the stereochemical diversity of the isomers. The spatial arrangement of the four carboxylic acid groups (cis or trans) significantly influences the chemical environment of each proton and carbon in the cyclopentane ring. This results in subtle differences in chemical shifts and coupling constants, leading to potentially overlapping and complex NMR spectra that can be difficult to interpret without comparative data for all possible diastereomers.

Q2: How many possible diastereomers are there for this compound?

A2: There are several possible diastereomers depending on the relative orientations of the four carboxylic acid groups. These include the all-cis isomer, various cis/trans combinations, and the all-trans isomer. The exact number of unique spectra will depend on the symmetry of each isomer.

Q3: What are the key NMR parameters to focus on for distinguishing between the isomers?

A3: The key parameters are:

  • Number of unique signals in the ¹³C NMR spectrum: The symmetry of each isomer dictates the number of distinct carbon environments. For example, a highly symmetric isomer will have fewer ¹³C signals than an asymmetric one.

  • Proton chemical shifts (δ): The chemical shifts of the methine protons (CH-COOH) and the methylene protons (CH₂) are sensitive to the stereochemistry of the adjacent carboxylic acid groups.

  • Proton-proton coupling constants (J-values): The magnitude of the coupling constant between adjacent methine protons can help determine their relative orientation (cis or trans). Generally, for cyclopentane systems, the coupling constant for cis protons is larger than for trans protons, although this can be influenced by the ring's conformation.

Troubleshooting Guides

Problem 1: My ¹³C NMR spectrum shows an unexpected number of peaks.

Possible Cause: You may have a different isomer than expected, or a mixture of isomers.

Troubleshooting Steps:

  • Determine the expected number of signals for your target isomer. Consider the symmetry of the molecule. For instance, the all-cis (cis,cis,cis,cis) isomer possesses a plane of symmetry, which will result in fewer than five signals for the cyclopentane ring carbons. Conversely, a chiral isomer with no plane of symmetry is expected to show five distinct signals for the five ring carbons.[1][2]

  • Look for a known key feature. One of the chiral diastereomers of this compound is known to exhibit five distinct resonances in its ¹³C NMR spectrum and can form a bis-anhydride.[1][2] If your spectrum matches this description, it can help identify this specific isomer.

  • Consider the possibility of a mixture. If you observe more peaks than expected for a single isomer, you may have a mixture of diastereomers. The relative integration of the peaks in the ¹H NMR spectrum can help to determine the ratio of the isomers.

Problem 2: I am having difficulty distinguishing between cis and trans coupling in my ¹H NMR spectrum.

Possible Cause: The cyclopentane ring is not rigid and can exist in various conformations, which can average the coupling constants and make them less indicative of a specific stereochemistry.

Troubleshooting Steps:

  • General Rule of Thumb: In many cyclopentane systems, the vicinal coupling constant (³J) between two cis protons is typically in the range of 8-10 Hz, while the coupling for trans protons is smaller, around 2-9 Hz. However, this is not a definitive rule, as ring puckering can influence these values.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify which protons are on adjacent carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are directly bonded. For a rigid or semi-rigid ring system, a strong NOE/ROE correlation between two methine protons is a strong indicator of a cis relationship.

Data Presentation

CompoundNucleusChemical Shift (δ) ppmMultiplicityAssignment
cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid chloride¹H2.68–2.73--CH₂
3.68–3.77q-CH₂
3.97–4.0d-HC=O
4.26–4.30t-HC=O
¹³C25.92--CH₂
55.05–58.75--CH-
169.34–171.49--C=O

Data obtained in CDCl₃ at 150 MHz.[3]

Experimental Protocols

Protocol 1: 2D NOESY/ROESY for Determining Relative Stereochemistry

This protocol outlines the general steps for using NOESY or ROESY to determine the through-space proximity of protons, which is crucial for assigning cis and trans relationships between substituents on the cyclopentane ring.

  • Sample Preparation: Prepare a solution of the purified this compound isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at an appropriate concentration for NMR analysis. Ensure the sample is free of paramagnetic impurities.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

  • Setup of the 2D NOESY/ROESY Experiment:

    • Choose between NOESY and ROESY. For molecules in the size range of this compound, ROESY can sometimes provide more reliable results as it avoids the issue of zero-crossing NOEs that can occur for medium-sized molecules.

    • Set the mixing time (τm). This is a critical parameter. For small molecules, a longer mixing time (e.g., 500-1000 ms) is often required to build up detectable NOEs/ROEs. It is recommended to run a series of experiments with different mixing times to find the optimal value.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software.

    • Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are spatially close (typically within 5 Å).

    • Correlate the presence or absence of cross-peaks with the expected distances between protons in the different possible diastereomers. Strong cross-peaks between methine protons on the cyclopentane ring are indicative of a cis relationship.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for troubleshooting NMR peak assignments and the relationship between different analytical steps.

troubleshooting_workflow cluster_start cluster_analysis Spectral Analysis cluster_comparison Comparison and Hypothesis cluster_advanced Advanced Techniques cluster_conclusion start Obtain ¹H and ¹³C NMR Spectra num_signals Count ¹³C Signals start->num_signals chem_shift Analyze ¹H Chemical Shifts start->chem_shift coupling Analyze ¹H-¹H Coupling Constants start->coupling compare_symmetry Compare with Expected Symmetry num_signals->compare_symmetry hypothesize Hypothesize Isomer Structure(s) chem_shift->hypothesize coupling->hypothesize compare_symmetry->hypothesize cosy Run 2D COSY hypothesize->cosy If ambiguity in connectivity noesy Run 2D NOESY/ROESY hypothesize->noesy If ambiguity in stereochemistry assign Assign Stereochemistry hypothesize->assign If unambiguous cosy->assign noesy->assign

Figure 1. Troubleshooting workflow for isomer identification.

logical_relationships cluster_data Primary NMR Data cluster_info Derived Information cluster_interpretation nmr_1d 1D NMR (¹H, ¹³C) connectivity Through-Bond Connectivity nmr_1d->connectivity symmetry Molecular Symmetry nmr_1d->symmetry nmr_2d 2D NMR (COSY, NOESY/ROESY, HSQC, HMBC) nmr_2d->connectivity proximity Through-Space Proximity nmr_2d->proximity structure Stereoisomer Structure connectivity->structure proximity->structure symmetry->structure

Figure 2. Logical relationships in NMR-based structure elucidation.

References

Technical Support Center: Enhancing the Solubility of Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclopentane-1,2,3,4-tetracarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polycarboxylic acid, and its solubility is largely dictated by the four carboxylic acid groups. These groups can participate in hydrogen bonding, making the compound moderately soluble in polar protic solvents. Its solubility in nonpolar organic solvents is generally low.

Q2: Why is my this compound not dissolving in water at neutral pH?

A2: At neutral pH, the carboxylic acid groups are only partially ionized. The strong intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state can hinder dissolution in water. To improve aqueous solubility, it is recommended to adjust the pH.

Q3: Can I use heat to increase the solubility?

A3: Yes, for many solvents, increasing the temperature will increase the solubility of this compound. However, be cautious about potential degradation at elevated temperatures, especially for prolonged periods. It is advisable to conduct preliminary stability tests if heating is required for your application.

Q4: How does the stereoisomer of this compound affect its solubility?

A4: The spatial arrangement of the carboxylic acid groups can influence the crystal lattice energy and the extent of intramolecular versus intermolecular hydrogen bonding. Different stereoisomers may exhibit variations in solubility. For instance, isomers that can form strong intramolecular hydrogen bonds might have slightly different solubility profiles compared to those that favor intermolecular interactions.

Q5: Are there any recommended storage conditions to maintain the integrity of the compound?

A5: this compound should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can affect its physical properties and solubility behavior.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of aqueous solution. The pH of the solution may have shifted towards the acidic range, causing the protonated, less soluble form of the acid to precipitate.Re-adjust the pH of the solution to a basic range (pH > 8) by adding a suitable base (e.g., NaOH, KOH).
Slow dissolution rate even in a suitable solvent. The particle size of the solid may be large, reducing the surface area available for solvation.Gently grind the solid to a fine powder using a mortar and pestle before adding it to the solvent. Sonication can also be used to aid dissolution.
Incomplete dissolution in organic solvents. The polarity of the solvent may not be optimal.Try a mixture of solvents. For example, adding a small amount of a polar co-solvent like DMSO or DMF to a less polar solvent can enhance solubility.
Formation of a gel-like substance. High concentrations of the compound in certain solvents can lead to the formation of a viscous or gel-like mixture.Dilute the mixture with more solvent. If possible, prepare a more dilute stock solution and use that for your experiments.
Esterification reaction is not proceeding to completion. Water may be present in the reaction mixture, which can hydrolyze the ester back to the carboxylic acid. The catalyst may be inactive.Ensure all reagents and solvents are anhydrous. Use a freshly opened or properly stored acid catalyst. Consider using a dehydrating agent.

Estimated Solubility Data

Solvent Estimated Solubility Notes
Water (pH < 4)LowThe carboxylic acid groups are protonated, leading to lower solubility.
Water (pH > 8)HighDeprotonation to the carboxylate form significantly increases aqueous solubility.
MethanolHigh"Almost transparency" has been noted, suggesting good solubility.[4]
EthanolModerate to HighSimilar to methanol, good solubility is expected due to hydrogen bonding.
AcetoneModerateCan act as a hydrogen bond acceptor, facilitating dissolution.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent that is effective for dissolving polycarboxylic acids.[5]
N,N-Dimethylformamide (DMF)HighAnother polar aprotic solvent suitable for dissolving this class of compounds.[5]
Dichloromethane (DCM)Very LowA nonpolar solvent, not expected to be effective.
HexaneInsolubleA nonpolar solvent, not suitable for dissolving a polar compound.

Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility via pH Adjustment (Salt Formation)

This protocol describes the preparation of a stock solution of this compound in an aqueous buffer by converting it to its more soluble salt form.[6]

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing a magnetic stir bar.

  • Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH or KOH solution dropwise while monitoring the pH.

  • Continue adding the base until the solid completely dissolves and the pH is in the desired range (typically pH 7.5-8.5 for complete deprotonation and enhanced solubility).

  • Once the solid is fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Mix the solution thoroughly.

G cluster_workflow Workflow for Enhancing Aqueous Solubility start Start with solid This compound add_water Add deionized water start->add_water add_base Add 1M NaOH or KOH dropwise add_water->add_base monitor_ph Monitor pH add_base->monitor_ph Stirring monitor_ph->add_base Solid still present and pH is low dissolution Solid dissolves monitor_ph->dissolution Solid dissolved and pH is basic adjust_volume Adjust to final volume in volumetric flask dissolution->adjust_volume end_product Aqueous solution of cyclopentane-1,2,3,4-tetracarboxylate salt adjust_volume->end_product

Caption: Workflow for increasing the aqueous solubility of this compound through pH adjustment.

Protocol 2: Enhancing Organic Solubility via Esterification (Methyl Ester)

This protocol outlines a general procedure for the Fischer esterification of this compound to its tetramethyl ester, which will have significantly improved solubility in a wider range of organic solvents.[7]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Place this compound in a round-bottom flask with a magnetic stir bar.

  • Add an excess of anhydrous methanol. The methanol will act as both the solvent and the reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 1-2% of the moles of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary but can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude tetramethyl ester.

  • The product can be further purified by column chromatography if necessary.

G cluster_esterification Fischer Esterification Workflow start This compound reagents Add anhydrous methanol and catalytic H2SO4 start->reagents reflux Heat to reflux reagents->reflux workup Workup: - Remove excess methanol - Dissolve in organic solvent - Wash with NaHCO3 and brine reflux->workup After reaction completion drying Dry organic layer workup->drying evaporation Evaporate solvent drying->evaporation product Tetramethyl ester of This compound evaporation->product

Caption: A generalized workflow for the synthesis of the tetramethyl ester of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the properties of this compound and the strategies to enhance its solubility.

G cluster_main Solubility Enhancement Strategies cluster_properties Key Properties cluster_strategies Solubility Enhancement Methods cluster_outcome Desired Outcome compound This compound prop1 Four Carboxylic Acid Groups compound->prop1 prop2 High Polarity compound->prop2 prop3 Strong H-Bonding compound->prop3 strat1 pH Adjustment (Salt Formation) prop1->strat1 Ionizable strat2 Esterification prop1->strat2 Reactive strat3 Co-solvency prop2->strat3 Requires polar solvent outcome Enhanced Solubility in Aqueous or Organic Solvents strat1->outcome strat2->outcome strat3->outcome

References

Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cyclopentane-1,2,3,4-tetracarboxylic acid to prevent its decomposition. The following information is curated to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Based on stability data for analogous polycarboxylic acids, long-term storage at -20°C is advisable.[1] For short-term use, storage at room temperature in a desiccator is acceptable.[1] The key is to protect it from moisture, excessive heat, and light, as these factors can promote decomposition.[2]

Q2: What are the potential signs of decomposition in my this compound sample?

A2: Visual inspection can offer initial clues. Signs of degradation may include a change in color (e.g., from white to off-white or yellow), caking of the powder (indicating moisture absorption), or a change in solubility. For a more definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new peaks or a decrease in the main peak's area.

Q3: What are the likely decomposition pathways for this compound?

A3: Based on the chemistry of similar polycarboxylic acids, the primary degradation pathways are likely to be:

  • Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) is a probable degradation route, potentially leading to the formation of cyclopentane tricarboxylic acids or other decarboxylated species.[2] In severe cases, it could decompose into carbon monoxide and carbon dioxide.[2]

  • Hydrolysis: The presence of moisture can lead to the formation of hydrates. For its dianhydride form, which is a common derivative, hydrolysis would lead to the opening of the anhydride rings to regenerate the tetracarboxylic acid.

  • Photodecomposition: Exposure to light, particularly UV radiation, can induce decarboxylation or other radical-mediated degradation pathways.[2]

Q4: How can I assess the purity and stability of my this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantitatively assessing the purity and stability of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying potential degradation products by observing changes in the chemical shifts and the appearance of new signals.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption, thermal stress, or light exposure.Discard the sample if critical for the experiment. For non-critical applications, purify the material by recrystallization. Review and optimize storage conditions (use of desiccator, storage at lower temperatures, protection from light).
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound stock using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Sample decomposition.Correlate the appearance of new peaks with storage time and conditions. Attempt to identify the degradation products using techniques like mass spectrometry or NMR. This information can help in understanding the degradation pathway.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymeric impurities.Filter the solution before use. For critical applications, purify the compound or use a new batch.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • Forced degradation samples (e.g., acid-stressed, base-stressed, peroxide-stressed, thermally-stressed, and photo-stressed).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile). Prepare a series of working standards by diluting the stock solution.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Reflux the compound in 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat the compound with 3% hydrogen peroxide.

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).

    • Photolytic Stress: Expose the compound to UV light.

  • Chromatographic Conditions (starting point):

    • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210 nm).

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 2: 1H NMR Analysis for Degradation Monitoring

Objective: To qualitatively assess the degradation of this compound.

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Deuterated solvent (e.g., D2O or DMSO-d6).

  • This compound sample (fresh and aged/stressed).

Procedure:

  • Prepare a solution of the fresh this compound in the chosen deuterated solvent.

  • Acquire a 1H NMR spectrum. The carboxylic acid protons will typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm).[3][4] The protons on the cyclopentane ring will have characteristic multiplets.

  • Prepare a solution of the aged or stressed sample under the same conditions.

  • Acquire a 1H NMR spectrum of the aged/stressed sample.

  • Data Analysis: Compare the two spectra. The appearance of new signals or changes in the integration of existing signals in the spectrum of the aged/stressed sample would indicate the formation of degradation products. For instance, decarboxylation might lead to new signals in the aliphatic region corresponding to the protons of the modified cyclopentane ring.

Visualizations

Decomposition_Pathways CPTA Cyclopentane-1,2,3,4- tetracarboxylic Acid Decarboxylated_Products Decarboxylated Products (e.g., Tricarboxylic Acids) CPTA->Decarboxylated_Products Decarboxylation Hydrates Hydrates CPTA->Hydrates Hydration Radical_Products Radical-mediated Degradation Products CPTA->Radical_Products Photodecomposition Heat Heat Heat->Decarboxylated_Products Moisture Moisture Moisture->Hydrates Light Light (UV) Light->Radical_Products

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Assess Purity of This compound (e.g., HPLC, NMR) start->check_purity degraded Degradation Confirmed check_purity->degraded Yes not_degraded Compound is Pure check_purity->not_degraded No action_discard Use Fresh, Properly Stored Aliquot degraded->action_discard investigate_other Investigate Other Experimental Parameters not_degraded->investigate_other end Problem Resolved action_discard->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

scaling up the production of cyclopentane-1,2,3,4-tetracarboxylic acid for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale production of cyclopentane-1,2,3,4-tetracarboxylic acid and its dianhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial synthesis route involves a four-step process starting with the Diels-Alder reaction of cyclopentadiene and maleic anhydride to form an intermediate, 5-norbornene-2,3-dicarboxylic anhydride. This intermediate is then subjected to ozonolysis, followed by hydrolysis and oxidation to yield this compound. The final step is often a dehydration to produce the corresponding dianhydride, which is a key monomer in the production of polyimides and other high-performance polymers.[1]

Q2: What are the primary industrial applications of this compound and its dianhydride?

A2: Cyclopentane-1,2,3,4-tetracarboxylic dianhydride is a crucial monomer for the synthesis of specialty polymers, particularly polyimides.[2][3] These polyimides exhibit excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the electronics and aerospace industries. The acid form is also utilized in the synthesis of metal-organic frameworks (MOFs) and as a cross-linking agent.

Q3: What are the main safety concerns when scaling up the production of this chemical?

A3: Key safety concerns include the handling of cyclopentadiene, which is volatile and flammable, and the management of the exothermic Diels-Alder reaction, which can lead to thermal runaways if not properly controlled. Ozonolysis also requires specialized equipment and careful handling of ozone, a toxic and reactive gas. When scaling up, it is crucial to have robust temperature control systems and to conduct thorough hazard analyses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and its dianhydride.

Diels-Alder Reaction: 5-norbornene-2,3-dicarboxylic anhydride Synthesis

Q: My Diels-Alder reaction is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in the Diels-Alder reaction can be attributed to several factors:

  • Poor quality of reactants: Ensure that the cyclopentadiene is freshly cracked from dicyclopentadiene, as it readily dimerizes upon standing. The maleic anhydride should be of high purity and free from moisture.

  • Suboptimal reaction temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can favor the reverse reaction (retro-Diels-Alder), reducing the yield.[4] Conversely, a temperature that is too low may lead to slow reaction rates.

  • Improper mixing: Inadequate mixing can lead to localized overheating and side reactions. Ensure efficient stirring, especially during the initial stages of the reaction.

Q: The endo/exo isomer ratio of my 5-norbornene-2,3-dicarboxylic anhydride is not as expected. How can I control the stereoselectivity?

A: The endo/exo ratio is primarily influenced by kinetic versus thermodynamic control:[4]

  • Kinetic Control (favors endo product): Lower reaction temperatures favor the formation of the endo isomer, which is the kinetically favored product.[4] Performing the reaction at or below room temperature will generally yield a higher proportion of the endo adduct.

  • Thermodynamic Control (favors exo product): Higher reaction temperatures can lead to the formation of the more thermodynamically stable exo isomer through a retro-Diels-Alder reaction followed by cycloaddition.[4] If a higher exo content is desired, running the reaction at elevated temperatures for a prolonged period may be necessary.

ParameterCondition for High endo YieldCondition for High exo Yield
Temperature Low (e.g., 0-25 °C)High (e.g., >150 °C)
Reaction Time ShorterLonger (to allow for equilibration)
Ozonolysis and Hydrolysis

Q: The ozonolysis of the norbornene intermediate is incomplete or producing significant byproducts. What should I check?

A: Incomplete ozonolysis or the formation of byproducts can be due to:

  • Insufficient ozone: Ensure a sufficient and continuous flow of ozone into the reaction mixture. The reaction progress should be monitored by techniques like TLC or GC to determine the endpoint.

  • Improper solvent: The choice of solvent is critical. A solvent that is inert to ozone and allows for good solubility of the starting material is necessary. Common solvents include dichloromethane and methanol.

  • Suboptimal temperature: Ozonolysis is typically carried out at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.

  • Work-up procedure: The work-up of the ozonide intermediate is crucial. Reductive or oxidative work-up conditions will lead to different products. For the synthesis of the tetracarboxylic acid, an oxidative work-up with hydrogen peroxide is typically employed.

Q: The hydrolysis of the ozonide intermediate is not proceeding to completion. What can I do?

A: Incomplete hydrolysis can be addressed by:

  • Optimizing reaction time and temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.

  • Adjusting pH: The pH of the reaction mixture can influence the rate of hydrolysis. Ensure the conditions are suitable for the cleavage of the ozonide and subsequent formation of the carboxylic acid groups.

Purification and Dehydration

Q: I am facing difficulties in purifying the final this compound product. What methods are effective?

A: Purification of the tetracarboxylic acid can be challenging due to its polarity and multiple acidic functional groups. Effective methods include:

  • Recrystallization: This is a common method for purifying the solid product. The choice of solvent is critical; a solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature is ideal.[3]

  • Washing: Washing the crude product with appropriate solvents can help remove impurities.

  • Characterization: Use analytical techniques such as NMR and FTIR to confirm the purity and identity of the final product.[5]

Q: The dehydration of the tetracarboxylic acid to the dianhydride is resulting in a low yield or impure product. What are the key parameters to control?

A: Successful dehydration to the dianhydride depends on:

  • Dehydrating agent: Acetic anhydride is a commonly used dehydrating agent.[6] The purity and amount of the dehydrating agent are important.

  • Reaction temperature and time: The reaction needs to be heated to a sufficient temperature to drive off the water and acetic acid byproduct. However, excessively high temperatures can lead to product degradation.

  • Removal of byproducts: Efficient removal of the acetic acid and water formed during the reaction is necessary to drive the equilibrium towards the dianhydride product. This is often achieved by distillation.

ParameterRecommended ConditionPotential Issue if Not Optimized
Dehydrating Agent Acetic AnhydrideIncomplete reaction
Temperature 120-140 °C (typical)Product degradation at high T
Byproduct Removal Continuous distillationReversible reaction, low yield

Experimental Protocols

Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic anhydride (Diels-Alder Reaction)
  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolve maleic anhydride in a suitable solvent such as ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene to the solution via the dropping funnel while maintaining the temperature below 10 °C to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold solvent.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound (Ozonolysis and Hydrolysis)
  • Dissolve the 5-norbornene-2,3-dicarboxylic anhydride from Step 1 in a suitable solvent (e.g., acetic acid and distilled water) in a reaction vessel equipped with a gas inlet tube and a low-temperature cooling bath.[1]

  • Cool the solution to the desired temperature (e.g., 0 °C).[1]

  • Bubble ozone gas through the solution until the starting material is consumed (monitor by TLC).

  • After completion of the ozonolysis, add hydrogen peroxide to the reaction mixture for the oxidative work-up.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Step 3: Purification of this compound
  • Dissolve the crude acid in a minimum amount of hot water or another suitable solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Step 4: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride (Dehydration)
  • In a round-bottom flask equipped with a distillation apparatus, combine the purified this compound with an excess of acetic anhydride.

  • Heat the mixture to reflux (around 120-140 °C).

  • Continuously remove the acetic acid byproduct by distillation.

  • After the reaction is complete (as indicated by the cessation of acetic acid distillation), cool the reaction mixture.

  • The dianhydride product will crystallize out. Collect the solid by filtration, wash with a suitable solvent (e.g., dry ether), and dry under vacuum.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway Cyclopentadiene Cyclopentadiene DielsAlder Diels-Alder Reaction Cyclopentadiene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder NorborneneAnhydride 5-norbornene-2,3- dicarboxylic anhydride DielsAlder->NorborneneAnhydride Ozonolysis Ozonolysis NorborneneAnhydride->Ozonolysis Ozonide Ozonide Intermediate Ozonolysis->Ozonide Hydrolysis Hydrolysis & Oxidation Ozonide->Hydrolysis TetracarboxylicAcid Cyclopentane-1,2,3,4- tetracarboxylic acid Hydrolysis->TetracarboxylicAcid Dehydration Dehydration TetracarboxylicAcid->Dehydration Dianhydride Cyclopentane-1,2,3,4- tetracarboxylic dianhydride Dehydration->Dianhydride

Caption: Synthetic pathway for cyclopentane-1,2,3,4-tetracarboxylic dianhydride.

troubleshooting_logic Start Low Yield in Diels-Alder Reaction Q_Reactants Check Reactant Quality (Fresh Cyclopentadiene, Dry Maleic Anhydride) Start->Q_Reactants Q_Temp Optimize Reaction Temperature (Low T for endo) Start->Q_Temp Q_Mixing Ensure Efficient Mixing Start->Q_Mixing Solution Improved Yield Q_Reactants->Solution Q_Temp->Solution Q_Mixing->Solution

Caption: Troubleshooting logic for low yield in the Diels-Alder reaction.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for producing cyclopentane-1,2,3,4-tetracarboxylic acid, a valuable building block in the synthesis of polymers, resins, and pharmaceuticals. The comparison focuses on reaction efficiency, accessibility of starting materials, and the operational conditions of two distinct synthetic strategies: the Diels-Alder/Oxidative Cleavage pathway and an alternative route commencing with malonic ester synthesis.

Summary of Synthetic Routes

Two main synthetic routes are evaluated:

  • Route 1: Diels-Alder Reaction followed by Oxidative Cleavage. This is the most commonly cited method. It begins with the [4+2] cycloaddition of cyclopentadiene and maleic anhydride to yield 5-norbornene-2,3-dicarboxylic anhydride. Subsequent oxidative cleavage of the carbon-carbon double bond in the norbornene intermediate furnishes the desired this compound. Variations within this route primarily involve the choice of oxidizing agent.

  • Route 2: Malonic Ester Synthesis. This alternative approach builds the cyclopentane ring through a series of nucleophilic substitutions and a cyclization reaction, starting from diethyl malonate and 1,3-dibromopropane. This pathway leads to the formation of a different isomer, cyclopentane-1,1,2,2-tetracarboxylic acid, which is also a tetra-substituted cyclopentane carboxylic acid and offers a contrasting strategy for the construction of the core ring structure.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches.

Table 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

ParameterEndo-isomer FormationExo-isomer FormationReference
Reaction Temperature -10°C to 0°C60°C (followed by thermal or microwave-assisted isomerization from the endo isomer)[1]
Solvent Ethyl AcetateHexane/Ethyl Acetate[1]
Yield 95.24% - 96.10%82.7% (initial endo product), 80.1% (after isomerization)[1]
Purity Not specified98.2% (after isomerization)

Table 2: Oxidative Cleavage of 5-Norbornene-2,3-dicarboxylic Anhydride

ParameterOzonolysis with H₂O₂ OxidationPotassium Permanganate OxidationReference
Oxidizing Agent Ozone, Hydrogen PeroxidePotassium Permanganate[1][2]
Solvent Acetic Acid, WaterWater, Methylene Chloride, Acetic Acid[1][2]
Reaction Temperature 0°CIce bath, then room temperature[1][2]
Yield Not explicitly stated for the final acid, but the crude product is used in the next step.75-77% (for a model terminal alkene)[1][2]
Purity Not specifiedNot specified for this specific substrate[2]

Table 3: Alternative Synthesis via Malonic Ester Route (for Cyclopentane-1,1,2,2-tetracarboxylic acid)

ParameterReaction of Diethyl Malonate with 1,3-DibromopropaneCyclization and HydrolysisReference
Key Reagents Diethyl Malonate, 1,3-Dibromopropane, Sodium EthoxideBromine, Potassium Hydroxide[3]
Solvent Ethanol, EtherEther, Ethanol[3]
Yield 19-21% (for tetraethyl pentane-1,1,5,5-tetracarboxylate)Not specified for the final tetracarboxylic acid.[3]
Purity Not specifiedNot specified[3]

Experimental Protocols

Route 1: Diels-Alder Reaction and Oxidative Cleavage

Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic Anhydride (Endo-isomer) [1]

  • In a reactor, dissolve 98.00g (1.00 mol) of maleic anhydride in 300.00g of ethyl acetate.

  • Cool the solution to a low temperature (e.g., -10°C).

  • Slowly add 72.71g (1.10 mol) of cyclopentadiene dropwise while maintaining the low temperature.

  • White crystals of the product will precipitate during the addition.

  • After the addition is complete, the reaction is considered finished.

  • The solid product is collected by filtration and dried under a vacuum.

Step 2a: Oxidative Cleavage via Ozonolysis and Hydrogen Peroxide Oxidation [1]

  • Dissolve 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00g of acetic acid and 160.00g of distilled water in a bubble reactor.

  • Cool the solution and continuously introduce ozone gas from the bottom of the reactor, maintaining the reaction temperature at 0°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the starting material is completely consumed (approximately 6 hours), stop the ozone flow.

  • The resulting crude product is then subjected to hydrolysis and oxidation with hydrogen peroxide to yield this compound. (Detailed conditions for the H₂O₂ oxidation step are not fully described in the source).

Step 2b: Plausible Protocol for Oxidative Cleavage using Potassium Permanganate (General Procedure) [2]

  • In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and placed in an ice bath, a solution of 1000 mL of distilled water, 120 mL of 9 M sulfuric acid, 3.0 g of a phase-transfer catalyst (e.g., Adogen 464), 20 mL of glacial acetic acid, and 1000 mL of methylene chloride is prepared.

  • To this solution, add the 5-norbornene-2,3-dicarboxylic anhydride.

  • While stirring rapidly, add 80 g (0.544 mol) of potassium permanganate in small portions over a 3-hour period.

  • Continue stirring for an additional 18 hours at room temperature.

  • Cool the mixture in an ice bath and add 60 g of sodium bisulfite in small portions to reduce any precipitated manganese dioxide.

  • Acidify the solution with sulfuric acid if it is basic.

  • Separate the layers and extract the aqueous layer with two 400-mL portions of methylene chloride.

  • Combine the organic extracts, wash with water and brine, and then concentrate to isolate the product.

Route 2: Alternative Synthesis of Cyclopentane-1,1,2,2-tetracarboxylic Acid[3]

Step 1: Synthesis of Tetraethyl pentane-1,1,5,5-tetracarboxylate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution in an ice bath and slowly add diethyl malonate.

  • Add 1,3-dibromopropane dropwise to the cooled solution.

  • After the addition, heat the mixture and reflux with stirring for three hours.

  • Remove the ethanol by distillation.

  • Add water and a few drops of sulfuric acid to dissolve the sodium bromide.

  • Extract the oily product with ethyl ether, remove the ether by distillation, and purify the crude product by vacuum distillation.

Step 2: Cyclization to Tetraethyl cyclopentane-1,1,2,2-tetracarboxylate

  • Mix a cooled ethereal solution of the tetraethyl pentane-1,1,5,5-tetracarboxylate with a cooled ethereal solution of sodium ethoxide.

  • After the disodium salt of the tetraester separates, add bromine.

  • Extract the resulting oil with ether and remove the solvent to obtain the crude tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.

Step 3: Hydrolysis to Cyclopentane-1,1,2,2-tetracarboxylic Acid

  • Hydrolyze the crude tetraester with potassium hydroxide in a small amount of alcohol.

  • Treat the resulting potassium salt with an excess of sulfuric acid.

  • Extract the free cyclopentane-1,1,2,2-tetracarboxylic acid multiple times with ether.

  • Dry the ethereal solution and remove the solvent to obtain the final product.

Visualization of Synthetic Pathways

G cluster_0 Route 1: Diels-Alder / Oxidative Cleavage A Cyclopentadiene + Maleic Anhydride B 5-Norbornene-2,3-dicarboxylic anhydride A->B Diels-Alder Reaction C This compound B->C Oxidative Cleavage (Ozonolysis/H₂O₂ or KMnO₄) G cluster_1 Route 2: Malonic Ester Synthesis D Diethyl Malonate + 1,3-Dibromopropane E Tetraethyl pentane-1,1,5,5-tetracarboxylate D->E Alkylation F Tetraethyl cyclopentane-1,1,2,2-tetracarboxylate E->F Cyclization with Bromine G Cyclopentane-1,1,2,2-tetracarboxylic acid F->G Hydrolysis G cluster_2 Comparison of Oxidative Cleavage Methods in Route 1 H 5-Norbornene-2,3-dicarboxylic anhydride I Ozonolysis / H₂O₂ H->I J KMnO₄ Oxidation H->J K This compound I->K J->K

References

comparative study of the electrochemical properties of different cyclopentane-1,2,3,4-tetracarboxylic acid-based MOFs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the electrochemical performance of Metal-Organic Frameworks (MOFs) synthesized with cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) reveals their potential for high-performance energy storage applications. This guide provides a comparative study of CPTC-based MOFs, focusing on the influence of different metal centers on their electrochemical properties. The flexible and aliphatic nature of the CPTC ligand imparts unique structural characteristics to the resulting MOFs, leading to enhanced electrochemical activity compared to MOFs based on rigid aromatic linkers.

This publication delves into the synthesis, characterization, and electrochemical performance of various CPTC-based MOFs, with a primary focus on cobalt-based systems due to the availability of extensive research data. We also explore the synthesis of CPTC-based MOFs with other transition metals such as manganese and cadmium, while noting the current gap in comprehensive electrochemical data for these analogues.

Comparative Electrochemical Performance

The electrochemical properties of CPTC-based MOFs are significantly influenced by the choice of the metal center and the structural framework it forms with the CPTC ligand. Below is a summary of the key performance metrics for cobalt-based CPTC MOFs (Co-CPTC) compared to other cobalt-based MOFs with different organic linkers, namely 1,2,4,5-benzene-tetracarboxylic acid (BTCA) and pyridine-3,5-dicarboxylate (PDC).

MOF MaterialSpecific Capacity (C/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (%)
Co-CPTC 664[1]23[1]3400[1]95.4 after numerous cycles[1]
Co-BTCA 372[1]---
Co-PDC 83 (from GCD)[2]20.7 (device)[2]2608.5 (device)[2]97 (reversible capacity)[2]

The data clearly indicates that the Co-CPTC MOF exhibits a significantly higher specific capacity compared to its counterparts with aromatic linkers. This enhanced performance can be attributed to the greater structural flexibility of the cyclopentane ring in the CPTC ligand, which can lead to improved charge storage capabilities.[1]

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of these MOFs are crucial for reproducible research and development.

Synthesis of Co-CPTC MOF

The synthesis of Co-CPTC MOF is typically carried out using a sonochemical or hydrothermal method.[1][2]

Sonochemical Synthesis:

  • Dissolve 61.54 mg (0.25 mmol) of 1,2,3,4-cyclopentane-tetracarboxylic acid in a 4 mL mixture of methanol (MeOH) and dimethylformamide (DMF) (50:50 v/v).

  • Adjust the pH of the ligand solution to 6.0 using 0.1 M NaOH.

  • Dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 50:50 v/v MeOH/DMF solution.

  • Mix the ligand and metal salt solutions and sonicate the mixture for 30 minutes at a frequency of 23 kHz and an amplitude of 15 microns.

  • A reddish-violet powder is formed as the mixture cools to room temperature.

  • The final product is washed with a MeOH/DMF mixture and air-dried.[1]

Hydrothermal Synthesis:

  • Prepare a solution of 0.5 mM cobalt(II) nitrate in deionized water.

  • In a separate vessel, prepare a solution of 0.3 mM 1,2,3,4-cyclopentane tetracarboxylic acid in deionized water.

  • Mix the two solutions with vigorous magnetic stirring.

  • Transfer the resulting solution to a Teflon-lined autoclave and heat at 130 °C for 48 hours.

  • After cooling to room temperature, the crystals are collected by centrifugation, washed with ethanol, acetone, and deionized water, and then dried.[2]

Electrochemical Characterization

The electrochemical performance of the MOFs is evaluated using a three-electrode system in a 1 M KOH electrolyte.[1]

  • Working Electrode Preparation: The working electrode is prepared by mixing the active material (MOF), acetylene black (conductive agent), and polyvinylidene fluoride (binder) in a weight ratio of 80:10:10 with N-methyl-2-pyrrolidone (NMP) as the solvent to form a slurry. This slurry is then coated onto a nickel foam current collector and dried.

  • Cyclic Voltammetry (CV): CV is performed to determine the capacitive behavior and redox activity of the material.

  • Galvanostatic Charge-Discharge (GCD): GCD measurements are carried out at various current densities to calculate the specific capacity of the material.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic diffusion within the electrode material.

Experimental Workflow and Logic

The comparative study of CPTC-based MOFs follows a systematic workflow, from synthesis to performance evaluation.

G cluster_synthesis MOF Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Performance Analysis Ligand CPTC Ligand Synthesis Synthesis Method (Sonochemical/Hydrothermal) Ligand->Synthesis MetalSalt Metal Salt (e.g., Co, Mn, Cd) MetalSalt->Synthesis Solvent Solvent (e.g., DMF/MeOH) Solvent->Synthesis XRD XRD (Structural Analysis) Synthesis->XRD SEM SEM (Morphology) Synthesis->SEM FTIR FT-IR (Functional Groups) Synthesis->FTIR Electrode Working Electrode Fabrication XRD->Electrode SEM->Electrode FTIR->Electrode CV Cyclic Voltammetry (CV) Electrode->CV GCD Galvanostatic Charge-Discharge (GCD) Electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Electrode->EIS Capacity Specific Capacity Calculation CV->Capacity GCD->Capacity EnergyDensity Energy & Power Density Calculation GCD->EnergyDensity Stability Cycling Stability Assessment GCD->Stability EIS->Stability G cluster_properties Structural & Electronic Properties cluster_performance Electrochemical Performance CPTC CPTC Ligand (Flexible Cyclopentane Ring) Flexibility Greater Structural Flexibility CPTC->Flexibility Porosity Potentially Higher Porosity & Surface Area CPTC->Porosity Coordination Versatile Coordination Modes CPTC->Coordination Aromatic Aromatic Linkers (e.g., BTCA, PDC) (Rigid Structure) IonTransport Facilitated Ion Transport Pathways Flexibility->IonTransport Porosity->IonTransport Coordination->IonTransport Capacity Higher Specific Capacity IonTransport->Capacity Rate Improved Rate Capability IonTransport->Rate Stability Enhanced Cycling Stability IonTransport->Stability

References

performance comparison of polyimides derived from cyclopentane-1,2,3,4-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Performance of Alicyclic Polyimides, with a Focus on Cyclopentane-Based Derivatives

Researchers, scientists, and drug development professionals often rely on high-performance polymers for a variety of applications. Polyimides, known for their exceptional thermal stability, mechanical strength, and dielectric properties, are a frequent choice. This guide provides a comparative analysis of polyimides derived from alicyclic dianhydrides, using a derivative of cyclopentane-1,2,3,4-tetracarboxylic acid as a primary example, and contrasts their performance with traditional aromatic polyimides. While a direct performance comparison of polyimides derived from cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPDA) is limited by the scarcity of publicly available quantitative data, this guide utilizes data from a structurally related alicyclic polyimide based on cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) to highlight the unique properties of this class of materials.

The inclusion of alicyclic structures, such as the cyclopentane derivative CpODA, into the polyimide backbone can significantly alter the polymer's properties when compared to their fully aromatic counterparts. These alterations can lead to enhanced solubility, improved optical transparency, and modified thermal and mechanical characteristics.

Performance Comparison: Alicyclic vs. Aromatic Polyimides

To illustrate the performance differences, this section compares the properties of polyimides synthesized from the alicyclic dianhydride CpODA with various aromatic diamines to those of well-established aromatic polyimides.

Thermal Properties

A critical performance metric for polyimides is their thermal stability. The following table summarizes key thermal properties, including the 5% weight loss temperature (Td5%), glass transition temperature (Tg), and the coefficient of thermal expansion (CTE).

Polyimide SystemTd5% (°C)Tg (°C)CTE (ppm/K)
Alicyclic (CpODA-based)
CpODA-ODA>450[1]34545
CpODA-APB>450[1]33857[1]
Aromatic
BPDA/PDA560[2]>450[2]-
Kapton® (PMDA-ODA)~550~360-400~20

Note: ODA (4,4'-oxydianiline), APB (1,3-bis(4-aminophenoxy)benzene), BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride), PDA (p-phenylenediamine), PMDA (pyromellitic dianhydride). Data for aromatic polyimides is representative.

Polyimides based on the alicyclic CpODA dianhydride exhibit high thermal stability, with 5% weight loss temperatures exceeding 450°C[1]. Their glass transition temperatures are also substantial, generally above 330°C, indicating a rigid polymer structure[1].

Mechanical Properties

The mechanical integrity of polyimide films is crucial for their application. The table below presents a comparison of tensile strength, and elongation at break for an alicyclic polyimide and a common aromatic polyimide.

PropertyAlicyclic PI (CpODA-based)Aromatic PI (Kapton® type)
Tensile Strength (MPa)128170
Elongation at Break (%)5-1070

Note: Data is representative and can vary with film preparation and testing conditions.

Dielectric Properties

For microelectronics and other electrical applications, a low dielectric constant (low-κ) is often desirable. Alicyclic polyimides are known to often have lower dielectric constants compared to their aromatic counterparts.

Polyimide TypeDielectric Constant (at 1 MHz)
Alicyclic Polyimides2.6 - 2.9
Conventional Aromatic Polyimides~3.5

The lower dielectric constant of alicyclic polyimides can be attributed to the disruption of charge-transfer complex formation and the introduction of greater free volume compared to the more planar and polarizable aromatic structures.

Experimental Protocols

The synthesis and characterization of polyimides follow established methodologies. Below are detailed protocols for key experimental procedures.

Synthesis of Poly(amic acid) (PAA)

The synthesis of polyimides is typically a two-step process, starting with the formation of a poly(amic acid) precursor.

Workflow for Poly(amic acid) Synthesis

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_product Product Diamine Aromatic Diamine Stir Stir until dissolved Diamine->Stir Solvent DMAc Solvent Solvent->Stir Flask Three-necked flask under N2 Add_Dianhydride Add Alicyclic Dianhydride (e.g., CPDA) Stir->Add_Dianhydride Polymerize Stir at room temperature for 24h Add_Dianhydride->Polymerize PAA_Solution Viscous Poly(amic acid) Solution Polymerize->PAA_Solution

Caption: Workflow for the synthesis of poly(amic acid).

  • Reaction Setup: An aromatic diamine is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), in a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere.

  • Monomer Addition: The alicyclic tetracarboxylic dianhydride (e.g., CPDA or CpODA) is added to the stirred diamine solution.

  • Polymerization: The reaction mixture is stirred at room temperature for approximately 24 hours to allow for the formation of a viscous poly(amic acid) solution.

Imidization to Polyimide Film

The PAA solution is then converted into a polyimide film through a process called imidization.

Workflow for Thermal Imidization

G cluster_casting Film Casting cluster_heating Thermal Curing cluster_final Final Product Cast Cast PAA solution onto a glass plate Heat1 Heat at 80°C for 2h (solvent removal) Cast->Heat1 Heat2 Heat at 150°C for 1h Heat1->Heat2 Heat3 Heat at 250°C for 1h Heat2->Heat3 Heat4 Heat at 350°C for 1h (imidization) Heat3->Heat4 PI_Film Polyimide Film Heat4->PI_Film

Caption: Thermal imidization process for polyimide film formation.

  • Film Casting: The poly(amic acid) solution is cast onto a clean glass substrate.

  • Thermal Curing: The cast film is subjected to a multi-step heating program in a vacuum oven. A typical program involves sequential heating at 80°C, 150°C, 250°C, and 350°C for 1-2 hours at each stage. This process removes the solvent and drives the cyclodehydration of the amic acid groups to form the imide rings.

  • Film Detachment: After cooling, the resulting polyimide film is carefully detached from the glass substrate.

Characterization Methods

The performance of the resulting polyimide films is evaluated using a variety of standard techniques.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10 K/min to determine the 5% weight loss temperature (Td5%).

    • Differential Scanning Calorimetry (DSC) or Thermomechanical Analysis (TMA): Used to determine the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE).

  • Mechanical Testing:

    • Tensile Testing: Performed on film specimens according to ASTM D882 standards to determine tensile strength, tensile modulus, and elongation at break.

  • Dielectric Analysis:

    • Dielectric Spectroscopy: Performed on film samples to measure the dielectric constant and dissipation factor over a range of frequencies, typically using a parallel plate capacitor setup.

Structure-Property Relationships

The observed differences in performance between alicyclic and aromatic polyimides are directly linked to their molecular structure.

Logical Relationship of Dianhydride Structure to Polyimide Properties

G cluster_structure Dianhydride Structure cluster_properties Resulting Polyimide Properties Aromatic Aromatic (e.g., PMDA, BPDA) High_Thermal High Thermal Stability Aromatic->High_Thermal High_Mechanical High Mechanical Strength Aromatic->High_Mechanical High_Dielectric Higher Dielectric Constant Aromatic->High_Dielectric Alicyclic Alicyclic (e.g., CPDA, CpODA) Alicyclic->High_Thermal Good_Transparency Improved Optical Transparency Alicyclic->Good_Transparency Lower_Dielectric Lower Dielectric Constant Alicyclic->Lower_Dielectric

Caption: Influence of dianhydride structure on polyimide properties.

The rigid, planar structures of aromatic dianhydrides lead to strong intermolecular interactions and charge-transfer complex formation, resulting in excellent thermal and mechanical properties but also higher dielectric constants and inherent color. In contrast, the non-planar, flexible nature of alicyclic dianhydrides disrupts chain packing and reduces electronic conjugation, leading to improved solubility, enhanced optical transparency (colorless films), and lower dielectric constants, while still maintaining high thermal stability. The choice of dianhydride is therefore a critical factor in tailoring the properties of polyimides for specific applications.

References

Unveiling the Molecular Architecture: A Spectroscopic Comparison Guide for Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a molecule is paramount. This guide provides a comparative spectroscopic analysis of cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in organic synthesis, against a comparable alicyclic polycarboxylic acid, cyclohexane-1,2,3,4-tetracarboxylic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a comprehensive toolkit for the unambiguous identification and characterization of these compounds.

This guide presents a side-by-side comparison of the key spectroscopic features of this compound and cyclohexane-1,2,3,4-tetracarboxylic acid, highlighting the subtle yet significant differences in their spectral fingerprints that arise from their distinct cyclic frameworks. The data is presented in clear, comparative tables, and is supported by detailed experimental protocols for acquiring similar high-quality spectra.

Spectroscopic Data Comparison

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicity / Coupling Constant (J)Assignment
This compound chloride2.68–2.73Multiplet-CH₂ (Cyclopentyl)
3.68–3.77Quartet-CH (Cyclopentyl)
3.97–4.0Doublet-CH (Cyclopentyl)
4.26–4.30Triplet-CH (Cyclopentyl)
Cyclohexane-1,2,3,4-tetracarboxylic acidData not readily available in public sources.--
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound chloride25.92-CH₂ (Cyclopentyl)
55.05–58.75-CH (Cyclopentyl)
169.34–171.49-COCl
Cyclohexane-1,2,3,4-tetracarboxylic acidData not readily available in public sources.-
IR Spectral Data
CompoundAbsorption Band (cm⁻¹)Functional Group Assignment
This compoundBroad, ~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
Cyclohexane-1,2,3,4-tetracarboxylic acidBroad, ~3000O-H stretch (Carboxylic acid)
~1700C=O stretch (Carboxylic acid)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound246.0376 (calc.)Data not readily available
Cyclohexane-1,2,3,4-tetracarboxylic acid260.0532 (calc.)Data not readily available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the polycarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid exchange of the acidic protons with the solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should encompass the expected range for carboxylic acids and aliphatic carbons (typically 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range should cover the mid-infrared region (4000-400 cm⁻¹).

    • A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Electrospray ionization (ESI) is a suitable technique for these polar, non-volatile compounds.

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

    • High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended for accurate mass determination and elemental composition analysis.

Visualizing the Workflow

To illustrate the logical flow of the spectroscopic analysis for structural confirmation, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Polycarboxylic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectroscopic structural confirmation.

Signaling_Pathway_Placeholder A Cyclopentane-1,2,3,4- tetracarboxylic Acid B Spectroscopic Techniques A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Structural Elucidation C->G D->G E->G F->G

Caption: Key spectroscopic methods for structural analysis.

A Comparative Guide to Purity Assessment of Synthesized Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the crucial purity assessment of cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in organic synthesis.

The purity of this compound is paramount for its successful application in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The presence of impurities, such as stereoisomers, starting materials, or by-products, can significantly impact the yield, stereochemistry, and biological activity of the final product. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this tetra-acid, complete with experimental protocols and representative data to aid in method selection and implementation.

Method Comparison at a Glance

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

MethodPrincipleInformation ProvidedThroughputCostKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), impurity profile, stereoisomer separation.HighModerateHigh precision and accuracy, well-established for quantitative analysis.Requires a chromophore for UV detection; derivatization may be necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity (mol/mol %), structural confirmation, impurity identification.ModerateHighNon-destructive, provides structural information, highly accurate.Lower sensitivity than chromatographic methods, requires a certified internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio detection.Impurity identification and quantification, molecular weight confirmation.HighHighHigh sensitivity and selectivity, excellent for identifying unknown impurities.Ionization efficiency can vary between compounds, potentially affecting quantitation.
Potentiometric Titration Measurement of potential change during a neutralization reaction.Total acid content, equivalent weight determination.LowLowSimple, inexpensive, provides a measure of total acidic functionality.Non-specific; does not distinguish between the target acid and acidic impurities.

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols and expected data for each of the compared analytical methods. These protocols are designed to be a starting point for method development and can be adapted based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For polycarboxylic acids like this compound, which lack a strong UV chromophore, detection can be achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or by derivatization to introduce a UV-active moiety. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection. Given the polar nature of the analyte, ion-exchange or mixed-mode chromatography can provide excellent separation from potential impurities.

Experimental Protocol (Illustrative):

  • Column: Mixed-mode anion-exchange and reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Mass Spectrometer (ESI-negative mode) or ELSD.

  • Sample Preparation: Dissolve 1 mg of the synthesized acid in 1 mL of a 50:50 mixture of water and acetonitrile.

Expected Data:

A successful HPLC analysis will yield a chromatogram with a major peak corresponding to this compound and smaller peaks for any impurities. The retention time of the main peak can be compared to a reference standard for identification. The area percentage of the main peak provides a quantitative measure of purity. For instance, a high-purity sample would be expected to show a main peak with >99% of the total peak area. Potential impurities could include stereoisomers, which may elute closely to the main peak, or unreacted starting materials.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used. This technique is highly accurate and provides valuable structural information.

Experimental Protocol:

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the maleic acid internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.

  • NMR Spectrometer: 400 MHz or higher.

  • Parameters:

    • Pulse sequence with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.

    • Acquisition time of at least 3 seconds.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

Expected Data:

The ¹H NMR spectrum will show characteristic signals for the protons of this compound and the internal standard. The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. For a pure sample, the calculated molar purity should be high, for example, >99.0%. Any impurity with proton signals that do not overlap with the analyte or standard can also be identified and potentially quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying and quantifying trace-level impurities and for confirming the molecular weight of the synthesized compound. For a polar molecule like this compound, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation strategy.

Experimental Protocol:

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of A: 10 mM ammonium acetate in water (pH 5.0) and B: Acetonitrile.

  • Gradient: 95% B to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • Scan Range: m/z 100-500.

  • Sample Preparation: Dissolve 0.1 mg of the synthesized acid in 1 mL of a 90:10 mixture of acetonitrile and water.

Expected Data:

The LC-MS analysis will provide a total ion chromatogram (TIC) showing the separation of different components in the sample. By extracting the ion corresponding to the deprotonated molecule of this compound ([M-H]⁻ at m/z 245.04), a chromatogram showing the peak for the target compound can be generated. Other extracted ion chromatograms can be used to search for expected impurities. The mass spectrum of the main peak will confirm the molecular weight of the product. Impurities can be identified by their mass-to-charge ratios and fragmentation patterns.

Potentiometric Titration

Potentiometric titration is a classic analytical method that can be used to determine the total amount of acidic functional groups in a sample. For a tetraprotic acid like this compound, the titration curve is expected to show multiple equivalence points, although they may not all be sharply defined. This method provides a good measure of the overall acid content and can be used to calculate the equivalent weight.

Experimental Protocol:

  • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Apparatus: pH meter with a glass electrode, a burette, and a magnetic stirrer.

  • Sample Preparation: Accurately weigh approximately 0.2 g of the synthesized acid and dissolve it in 50 mL of deionized water.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the sample solution and begin stirring.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL) from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the final equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points are the points of steepest inflection in the titration curve. These can be more accurately determined by plotting the first or second derivative of the titration curve.

Expected Data:

The titration curve will show a gradual increase in pH with the addition of NaOH, with one or more steep jumps in pH corresponding to the neutralization of the carboxylic acid groups. For this compound, up to four equivalence points are theoretically possible. The volume of titrant at each equivalence point can be used to calculate the amount of acid present and its equivalent weight. The purity can be estimated by comparing the experimentally determined equivalent weight to the theoretical value.

Visualizing the Purity Assessment Workflow

A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a typical process, starting from the synthesized product to the final purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Assessment cluster_detailed Detailed Purity & Impurity Profiling cluster_final Final Purity Statement Synthesized_Product Synthesized Cyclopentane- 1,2,3,4-tetracarboxylic Acid Titration Potentiometric Titration (Total Acid Content) Synthesized_Product->Titration Initial Check HPLC HPLC (Quantitative Purity, Isomers) Titration->HPLC Proceed if total acid content is reasonable qNMR qNMR (Absolute Purity, Structure) HPLC->qNMR Orthogonal Method LCMS LC-MS (Impurity ID & Quantification) HPLC->LCMS Impurity Identification Purity_Report Comprehensive Purity Report HPLC->Purity_Report qNMR->Purity_Report LCMS->Purity_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Pathway for Method Selection

The selection of an appropriate analytical method is guided by the specific questions being asked about the synthesized material. The following diagram illustrates a decision-making pathway.

Method_Selection_Pathway Start Need to assess purity? Total_Acid_Content Is total acid content sufficient? Start->Total_Acid_Content Quantitative_Purity Need quantitative purity and to check for isomers? Total_Acid_Content->Quantitative_Purity No Titration Potentiometric Titration Total_Acid_Content->Titration Yes Absolute_Purity Need absolute purity and structural confirmation? Quantitative_Purity->Absolute_Purity No HPLC HPLC Quantitative_Purity->HPLC Yes Identify_Impurities Need to identify unknown impurities? Absolute_Purity->Identify_Impurities No qNMR qNMR Absolute_Purity->qNMR Yes LCMS LC-MS Identify_Impurities->LCMS Yes End Purity Assessment Complete Identify_Impurities->End No Titration->Quantitative_Purity HPLC->Absolute_Purity qNMR->Identify_Impurities LCMS->End

Caption: Decision pathway for selecting the appropriate purity assessment method.

A Comparative Guide to Chelating Ligands: Evaluating Cyclopentane-1,2,3,4-tetracarboxylic Acid Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chelating agents, the selection of an appropriate ligand is paramount for applications ranging from drug delivery and medical imaging to the mitigation of heavy metal toxicity. While established chelators such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are widely utilized and well-characterized, the exploration of novel ligands with unique structural features continues to be an active area of research. This guide provides a comparative overview of the chelating properties of the extensively studied ligands, EDTA and DTPA, and offers a prospective analysis of cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA), a polycarboxylic acid with a constrained cyclic backbone.

Due to a lack of available experimental data on the solution-phase chelating properties of CPTA, this guide will focus on a quantitative comparison of EDTA and DTPA, followed by a qualitative discussion of the potential chelating behavior of CPTA based on its molecular structure.

Quantitative Comparison of Standard Chelating Agents

The stability of a metal-ligand complex is a critical parameter in evaluating the efficacy of a chelating agent. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for EDTA and DTPA with a selection of biologically and environmentally relevant metal ions.

Metal IonChargeEDTA (log K)DTPA (log K)
CalciumCa²⁺10.710.8
MagnesiumMg²⁺8.79.3
Copper(II)Cu²⁺18.821.5
Zinc(II)Zn²⁺16.518.4
Iron(III)Fe³⁺25.128.6
Aluminum(III)Al³⁺16.118.6

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted and serve for comparative purposes.

Prospective Analysis of this compound (CPTA)

This compound presents an intriguing structural motif for a chelating agent.[1][2][3][4] Its four carboxylic acid groups, positioned on a five-membered ring, offer multiple coordination sites for metal ions.

Structural Considerations:

  • Coordination Pockets: The stereochemistry of the four carboxylate groups on the cyclopentane ring will dictate the geometry of the coordination pocket. Different isomers (cis, trans) will present distinct arrangements of donor atoms, potentially leading to selectivity for metal ions based on their preferred coordination geometries.

  • Rigidity vs. Flexibility: Compared to the flexible, linear structures of EDTA and DTPA, the cyclopentane backbone of CPTA is more rigid.[5][6][7][8] This pre-organization of the donor groups could lead to a lower entropic penalty upon chelation, potentially resulting in high stability constants for certain metal ions. However, this rigidity might also hinder its ability to encapsulate metal ions that do not fit well within its predefined cavity, leading to lower stability constants for other metals.

  • Potential for High Stability: The presence of four carboxylate groups suggests the potential to form multiple chelate rings with a single metal ion, a key factor contributing to the high stability of complexes formed by ligands like EDTA.

Future Research Directions:

The promising structural features of CPTA warrant further experimental investigation. The determination of its protonation constants and the stability constants of its complexes with various metal ions through techniques such as potentiometric titration is essential to quantitatively assess its chelating capabilities. Such studies would elucidate its potential for applications where high stability and selectivity are required.

Experimental Protocols: Determination of Stability Constants

A robust and widely accepted method for determining the stability constants of metal-ligand complexes is potentiometric titration .[9][10][11][12][13]

Principle:

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized solution of a strong base is added. The competition between the metal ion and protons for the ligand's binding sites is observed. By analyzing the resulting titration curve, the concentration of all species in solution at equilibrium can be calculated, which in turn allows for the determination of the stability constant.

Generalized Protocol:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt (typically a perchlorate or nitrate salt to avoid complexation by the anion), a strong acid (e.g., HClO₄), and a standardized carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode and meter using standard buffer solutions.

  • Titrations: Perform a series of titrations at a constant temperature:

    • Titration of the strong acid alone to determine the exact concentration of the base.

    • Titration of the strong acid and the ligand to determine the protonation constants of the ligand.

    • Titration of the strong acid, the ligand, and the metal ion to determine the stability constant of the metal-ligand complex.

  • Data Analysis: The collected data (volume of titrant vs. pH) is processed using specialized software. The software fits the titration data to a model that includes the relevant equilibria (protonation of the ligand, formation of metal-ligand complexes) to calculate the stability constants.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining stability constants using potentiometric titration.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Ligand Ligand Solution Titration_Setup Titration Vessel (Constant Temperature) Ligand->Titration_Setup Metal Metal Ion Solution Metal->Titration_Setup Acid Strong Acid Acid->Titration_Setup Base Standardized Base Base->Titration_Setup Titrant pH_Meter pH Meter & Electrode Titration_Setup->pH_Meter Titration_Curve Titration Curve (pH vs. Volume) pH_Meter->Titration_Curve Software Data Fitting Software Titration_Curve->Software Constants Stability Constants (log K) Software->Constants

Caption: Workflow for Stability Constant Determination.

Conclusion

While EDTA and DTPA remain the gold standard for many chelation applications due to their well-documented high affinity for a broad range of metal ions, the structural characteristics of this compound suggest it could be a valuable addition to the chelator toolkit, potentially offering unique selectivity and stability profiles. This guide underscores the necessity for further experimental evaluation of CPTA to unlock its full potential in therapeutic and industrial applications. The provided experimental framework serves as a roadmap for researchers to undertake such crucial investigations.

References

A Comparative Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid-Based Materials for Supercapacitor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance energy storage solutions has catalyzed extensive research into novel electrode materials for supercapacitors. Among the emerging candidates, materials derived from cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) are gaining attention. This guide provides an objective comparison of the performance of CPTA-based materials, specifically a cobalt-based metal-organic framework (Co-CPTC MOF), against established alternatives such as activated carbon and graphene. The information presented is supported by experimental data to aid researchers in evaluating their potential for advanced energy storage applications.

Performance Comparison of Supercapacitor Electrode Materials

The performance of supercapacitor electrode materials is evaluated based on several key metrics. The following table summarizes the electrochemical performance of Co-CPTC MOF and compares it with representative values for activated carbon and graphene-based materials.

Electrode MaterialSpecific Capacitance (F/g)Specific Capacity (C/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)
Co-CPTC MOF -100.3[1][2]23[1][2]3400[1][2]95.4% after numerous cycles[1]
Activated Carbon 116 - 195---76% after 50,000 cycles[3]
Graphene ----Excellent[4][5]

Note: The performance of activated carbon and graphene can vary significantly based on the synthesis method, precursor materials, and testing conditions. The values presented here are representative examples from recent studies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new materials. This section outlines the synthesis and electrode fabrication procedures for Co-CPTC MOF, activated carbon, and graphene.

Synthesis of Co-CPTC MOF

The synthesis of the cobalt-based metal-organic framework using this compound as a linker is achieved through a sonochemical method.[2]

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound (CPTA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 0.1 M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve 61.54 mg (0.25 mmol) of CPTA in 4 mL of a 1:1 (v/v) mixture of MeOH and DMF.

  • Adjust the pH of the CPTA solution to 6.0 using 0.1 M NaOH.

  • In a separate vial, dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 1:1 (v/v) mixture of MeOH and DMF.

  • Mix the ligand and metal salt solutions and sonicate the mixture for 30 minutes at a frequency of 23 kHz and an amplitude of 15 microns.

  • Allow the mixture to cool to room temperature, during which a reddish-violet powder will precipitate.

  • Collect the product by centrifugation, wash it with a 1:1 (v/v) mixture of MeOH and DMF, and air-dry the final Co-CPTC MOF powder.[2]

Preparation of Activated Carbon Electrode

Activated carbon electrodes can be prepared from various biomass precursors through chemical activation.[3]

Materials:

  • Biomass precursor (e.g., purple corncob)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Wash the biomass precursor with deionized water and dry it in an oven.

  • Grind the dried biomass into a fine powder.

  • Mix the biomass powder with a KOH solution (e.g., 10% w/v).

  • Dry the mixture and then pyrolyze it in a tube furnace under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 700 °C).

  • After pyrolysis, wash the resulting activated carbon with HCl and deionized water until the pH is neutral.

  • Dry the activated carbon powder.

  • To fabricate the electrode, mix the activated carbon (e.g., 80 wt%), a conductive agent like carbon black (e.g., 10 wt%), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry.

  • Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth), and dry it in an oven to remove the solvent.

Fabrication of Graphene-Based Electrode

Graphene-based electrodes can be prepared using methods like the modified Hummers' method followed by reduction.[4][5]

Materials:

  • Graphite powder

  • Strong oxidizing agents (e.g., KMnO₄, H₂SO₄)

  • Reducing agent (e.g., hydrazine hydrate)

  • Conductive additive (e.g., carbon nanotubes)

  • Binder (e.g., PVDF)

  • Solvent (e.g., NMP)

Procedure:

  • Synthesize graphene oxide (GO) from graphite powder using a modified Hummers' method.

  • Disperse the synthesized GO in water and exfoliate it into single or few-layer sheets via ultrasonication.

  • Reduce the GO to graphene using a chemical reducing agent like hydrazine hydrate or through thermal annealing.

  • Disperse the resulting graphene powder in a solvent with a conductive additive and a binder to form a homogeneous slurry.

  • Coat the slurry onto a current collector and dry it to produce the graphene-based electrode.

Visualizing the Experimental Workflow and Performance Comparison

To provide a clearer understanding of the experimental process and the logical comparison of these materials, the following diagrams are presented.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 CPTA + Co Salt -> Sonication -> Co-CPTC MOF e1 Active Material + Binder + Conductive Agent -> Slurry s1->e1 s2 Biomass + KOH -> Pyrolysis -> Activated Carbon s2->e1 s3 Graphite -> Oxidation -> Reduction -> Graphene s3->e1 e2 Slurry Coating on Current Collector e1->e2 e3 Drying/Annealing e2->e3 t1 Cyclic Voltammetry (CV) e3->t1 t2 Galvanostatic Charge-Discharge (GCD) e3->t2 t3 Electrochemical Impedance Spectroscopy (EIS) e3->t3

Caption: Experimental workflow for supercapacitor fabrication and testing.

performance_comparison cluster_materials Electrode Materials cluster_performance Performance Metrics m1 Co-CPTC MOF p1 High Specific Capacity m1->p1 Promising p2 High Energy & Power Density m1->p2 Good p3 Excellent Cycling Stability m1->p3 High m2 Activated Carbon m2->p1 Moderate m2->p3 Good p4 Low Cost & Scalability m2->p4 High m3 Graphene m3->p1 High m3->p2 Very High m3->p3 Excellent

Caption: Logical comparison of supercapacitor electrode materials.

References

A Comparative Analysis of Computational Predictions and Experimental Results for Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the correlation between theoretical predictions and experimental findings for cyclopentane-1,2,3,4-tetracarboxylic acid. This report synthesizes available data to provide a comprehensive comparison of computationally derived properties with experimental observations, offering insights into the accuracy of predictive models for this versatile organic scaffold.

This compound is a notable polycarboxylic acid utilized in the synthesis of advanced materials such as polyimides and metal-organic frameworks (MOFs).[1] Its rigid, puckered cyclopentane core and multiple carboxylic acid functionalities impart unique structural and chemical properties. Understanding the correlation between computational predictions and experimental results for this molecule is crucial for the rational design of new materials and for validating the accuracy of theoretical models. This guide provides a side-by-side comparison of available data, details the experimental protocols for key characterization techniques, and visualizes the logical flow of a combined computational and experimental workflow.

Comparison of Physicochemical Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules, offering a cost-effective and time-efficient alternative to experimental measurements. PubChem provides a set of computed properties for the rel-(1R,2R,3S,4S) stereoisomer of this compound. These predictions can be compared with available experimental data to assess the accuracy of the underlying theoretical models.

PropertyComputational PredictionExperimental Value
Molecular Weight 246.17 g/mol [2]Not explicitly found in a primary experimental source, but the calculated value based on atomic weights is consistent.
XLogP3 -1.5[2]Not experimentally determined.
Hydrogen Bond Donor Count 4Inferred from the structure.
Hydrogen Bond Acceptor Count 8Inferred from the structure.
Rotatable Bond Count 4Inferred from the structure.
Exact Mass 246.03756727 Da[2]Not experimentally determined with this precision.
Monoisotopic Mass 246.03756727 Da[2]Not experimentally determined with this precision.
Topological Polar Surface Area 149 Ų[2]Not experimentally determined.
Heavy Atom Count 17Inferred from the structure.
Complexity 350[2]Not experimentally determined.

Table 1: Comparison of Computed and Experimental Physicochemical Properties. As indicated, many of the fundamental physicochemical properties are computationally derived and lack direct experimental counterparts in the readily available literature. The molecular weight is a straightforward calculation from the chemical formula and is therefore consistent.

Spectroscopic Data: A Head-to-Head Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local chemical environment of atomic nuclei. Computational methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts.

Experimental Data: The PubChem entry for rel-(1R,2R,3S,4S)-1,2,3,4-cyclopentanetetracarboxylic acid indicates the availability of 1H and 13C NMR spectra.

Computational Predictions: While a specific computational study predicting the NMR spectra of this exact molecule is not available, DFT-based calculations are a standard approach for this purpose. The accuracy of these predictions for complex organic molecules is generally good, with deviations from experimental values often being systematic and correctable.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on its structure and bonding. DFT calculations can predict these vibrational frequencies.

Experimental Data: Experimental IR and Raman spectra for this compound are not readily available in the searched literature.

Computational Predictions: A study on cyclopentane and its isotopomers demonstrated a strong correlation between DFT (B3LYP/cc-pVTZ) computed vibrational frequencies and experimental IR and Raman spectra.[3] This suggests that similar computational methods would likely provide accurate predictions for the vibrational spectrum of this compound.

Crystal Structure: The Ultimate Benchmark

The three-dimensional arrangement of atoms in a crystal provides the most definitive experimental data for comparison with computational predictions of molecular geometry.

Experimental Data: The PubChem database entry for rel-(1R,2R,3S,4S)-1,2,3,4-cyclopentanetetracarboxylic acid references a crystal structure in the Crystallography Open Database (COD) with the identifier 2231176 .[2] This provides a concrete experimental structure for comparison.

Computational Predictions: Computational chemistry software can perform geometry optimizations to predict the lowest energy conformation of a molecule. The resulting bond lengths, bond angles, and dihedral angles from such a calculation for this compound could be directly compared to the experimental data from the crystal structure.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experimental techniques discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, D2O). A reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. For 1H NMR, a standard pulse sequence is used to acquire the spectrum. For 13C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Visualizing the Workflow

A combined computational and experimental approach is a powerful strategy for chemical research. The following diagram illustrates a typical workflow for comparing theoretical predictions with experimental results.

experimental_computational_workflow cluster_computational Computational Workflow cluster_experimental Experimental Workflow comp_start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT) comp_start->geom_opt prop_calc Property Calculation (NMR, Vibrational Frequencies) geom_opt->prop_calc comp_results Predicted Properties prop_calc->comp_results comparison Comparison and Analysis comp_results->comparison exp_start Synthesize and Purify Compound xray X-ray Crystallography exp_start->xray nmr NMR Spectroscopy exp_start->nmr ir_raman IR/Raman Spectroscopy exp_start->ir_raman exp_results Experimental Data xray->exp_results nmr->exp_results ir_raman->exp_results exp_results->comparison validation Model Validation / Refinement comparison->validation

Figure 1: A flowchart illustrating the parallel workflows for computational prediction and experimental characterization, culminating in a comparative analysis.

Conclusion

The correlation between computational predictions and experimental results for this compound is a crucial area of study for advancing materials science and drug development. While a comprehensive, direct comparison is hampered by the limited availability of published experimental and computational data for this specific molecule, the foundational principles and methodologies are well-established. The existing crystal structure data provides a solid benchmark for geometric predictions. Furthermore, the success of DFT in predicting spectroscopic properties for related molecules suggests that it is a promising tool for this compound. Future work should focus on generating and publishing a complete set of experimental characterization data and performing dedicated computational studies to enable a more thorough and direct comparison. This will ultimately lead to a deeper understanding of this important molecule and facilitate the design of novel materials with tailored properties.

References

A Comparative Guide to the Characterization of Cyclopentane-1,2,3,4-tetracarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of peer-reviewed techniques for the characterization of cyclopentane-1,2,3,4-tetracarboxylic acid and its key derivatives, including the dianhydride, tetraesters, and polyimides. It offers a comparative analysis of spectroscopic and chromatographic methods, complete with experimental protocols and data presented in easily digestible formats.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and functional groups of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy is invaluable for identifying characteristic functional groups. Mass Spectrometry (MS) allows for the determination of molecular weight and fragmentation patterns, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR are routinely employed.

Table 1: Comparison of NMR Spectroscopic Data

CompoundTechniqueSolventKey Chemical Shifts (δ, ppm)Reference
cis,cis,cis,cis-1,2,3,4-Cyclopentane tetracarboxylic acid chloride¹H NMR (150 MHz)CDCl₃2.68–2.73, 3.68–3.77 (q, 2H, -CH₂), 3.97–4.0 (d, 2H, -HC=O), 4.26–4.30 (t, 2H, -HC=O)[1]
cis,cis,cis,cis-1,2,3,4-Cyclopentane tetracarboxylic acid chloride¹³C NMR (150 MHz)CDCl₃25.92, 55.05–58.75, 169.34–171.49[1]
Polyimide from HBPDA¹³C NMR-Methyl (–CH₃): 33.81, Isopropyl carbon (–C-(CH₃)₂): 45.20[2]

A general protocol for obtaining NMR spectra, based on standard laboratory practices, is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound and its derivatives, it is particularly useful for observing the characteristic absorptions of carbonyl (C=O) and hydroxyl (O-H) groups.

Table 2: Comparison of FTIR Spectroscopic Data

Compound/DerivativeFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Carboxylic AcidO-H stretch (in H-bonded dimer)2500-3300 (broad)General
Carboxylic AcidC=O stretch1700-1725General
Acid AnhydrideC=O stretch (symmetric & asymmetric)~1850 and ~1780General
EsterC=O stretch1735-1750General
PolyimideImide C=O stretch1779 and 1717[1]
PolyimideC–N–C stretch1394–1375[2]

A typical procedure for obtaining an FTIR spectrum using the KBr pellet method is as follows:

  • Sample Preparation: Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Recording: Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For derivatives like esters, characteristic fragmentation patterns involving the loss of alkoxy groups are often observed.

Table 3: Mass Spectrometry Data and Fragmentation

Derivative TypeIonization MethodKey Fragmentation Pathways
Tetramethyl EsterElectron Ionization (EI)Loss of methoxy group (-OCH₃), followed by loss of CO.
PolyimideMALDI-TOFFragmentation of the polymer backbone.

A general protocol for mass spectrometric analysis is outlined below. The specific parameters will vary significantly depending on the instrument and the analyte.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or larger molecules like polyimides.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Chromatographic Characterization

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for the analysis of isomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating diastereomers and quantifying the purity of different derivatives. Reverse-phase HPLC is a commonly employed mode for the analysis of carboxylic acids and their derivatives.

Table 4: HPLC Separation Parameters

Compound TypeColumnMobile PhaseFlow RateDetectionReference
Carboxylic Acid StereoisomersJ'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm)0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v)1.0 mL/minUV at 228 nm[3]

The following protocol is based on a published method for the separation of related stereoisomers and can be adapted for this compound and its derivatives.[3]

  • Instrumentation: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Column: Employ a reverse-phase column, such as a C18 column.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents. For acidic compounds, the addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the mobile phase at the desired flow rate.

    • Inject the sample.

    • Monitor the elution of the components using the UV detector at an appropriate wavelength.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including absolute stereochemistry.[4] This technique is particularly valuable for characterizing metal-organic frameworks (MOFs) derived from this compound.

  • Crystal Growth: Grow single crystals of suitable size and quality from a solution of the purified compound by slow evaporation of the solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization Acid Cyclopentane-1,2,3,4- tetracarboxylic Acid Dianhydride Dianhydride Derivative Acid->Dianhydride Dehydration Tetraester Tetraester Derivative Acid->Tetraester Esterification HPLC HPLC Acid->HPLC Polyimide Polyimide Dianhydride->Polyimide Polycondensation NMR NMR Spectroscopy (¹H, ¹³C) Dianhydride->NMR FTIR FTIR Spectroscopy Dianhydride->FTIR XRD X-ray Crystallography Dianhydride->XRD for MOFs Tetraester->NMR MS Mass Spectrometry Tetraester->MS Polyimide->NMR Polyimide->FTIR

Caption: Synthetic pathways to key derivatives of this compound and their primary characterization techniques.

G cluster_spectroscopy Spectroscopic Techniques cluster_chromatography Chromatographic Techniques Start Purified Compound (Acid or Derivative) Spec_Analysis Spectroscopic Analysis Start->Spec_Analysis Chrom_Analysis Chromatographic Analysis Start->Chrom_Analysis Xray X-ray Crystallography (3D Structure) Start->Xray If Crystalline NMR NMR (Structure, Stereochemistry) Spec_Analysis->NMR FTIR FTIR (Functional Groups) Spec_Analysis->FTIR MS MS (Molecular Weight, Fragmentation) Spec_Analysis->MS HPLC HPLC (Purity, Isomer Separation) Chrom_Analysis->HPLC Struct_Confirm Structural Confirmation NMR->Struct_Confirm FTIR->Struct_Confirm MS->Struct_Confirm HPLC->Struct_Confirm Xray->Struct_Confirm

Caption: A logical workflow for the comprehensive characterization of this compound and its derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Cyclopentane-1,2,3,4-tetracarboxylic acid, a corrosive and toxic compound, requires a meticulous and informed approach to its disposal.[1][2] This guide provides essential, step-by-step information to ensure its safe handling and disposal, aligning with best practices in laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This substance is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a designated area, preferably within a fume hood to mitigate inhalation risks. The following protocol outlines the recommended procedure for both small and large quantities of the acid waste.

For Small Quantities (e.g., less than 100g):

  • Neutralization: Carefully and slowly add the acidic waste to a large volume of a cold, dilute basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Constant stirring is crucial to control the reaction, which may be exothermic.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within the neutral range of 6.0 to 8.0.

  • Drain Disposal (with caution): Once neutralized, the resulting solution may be permissible for drain disposal, followed by a copious amount of water. However, it is critical to consult and adhere to local institutional and municipal regulations regarding drain disposal of neutralized chemical waste. Some jurisdictions may prohibit this practice.

  • Container Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and neutralized as described above before disposal.

For Large Quantities (e.g., more than 100g) or Unused Product:

  • Do Not Attempt Neutralization: Neutralizing large quantities of concentrated acid can be highly exothermic and dangerous in a standard laboratory setting.

  • Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Acutely Toxic).

  • Storage: Store the sealed container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueSource
pH for Drain Disposal 6.0 - 8.0 (after neutralization)General Guideline
Rinsate Volume Triple rinse with appropriate solventGeneral Guideline
Container Fill Level Do not exceed 90% capacityGeneral Guideline

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.

start Start: Have Cyclopentane-1,2,3,4- tetracarboxylic acid waste quantity_check Is the quantity > 100g? start->quantity_check small_quantity Small Quantity (< 100g) quantity_check->small_quantity No large_quantity Large Quantity (> 100g) or Unused Product quantity_check->large_quantity Yes neutralize Neutralize with dilute base in a fume hood small_quantity->neutralize collect_waste Collect in a labeled hazardous waste container large_quantity->collect_waste check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph ph_ok pH is Neutral check_ph->ph_ok Yes ph_not_ok Adjust pH check_ph->ph_not_ok No drain_disposal Check local regulations for drain disposal ph_ok->drain_disposal ph_not_ok->neutralize dispose_drain Dispose down drain with copious water drain_disposal->dispose_drain Permitted drain_disposal->collect_waste Not Permitted end End of Disposal Process dispose_drain->end professional_disposal Arrange for professional hazardous waste disposal collect_waste->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community. Always remember that local regulations supersede general guidelines, and consultation with your institution's Environmental Health and Safety (EHS) department is highly recommended.

References

Essential Safety and Operational Guide for Handling Cyclopentane-1,2,3,4-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cyclopentane-1,2,3,4-tetracarboxylic acid. Adherence to these procedures is essential for ensuring personal safety and proper laboratory conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] According to GHS classifications, it can be toxic if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage.[2][3] It is also a combustible liquid.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical goggles; Face shield.Must be worn at all times to protect against splashes and dust. A face shield is recommended when there is a higher risk of splashing.[1][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene); Protective clothing/lab coat.Gloves should be inspected before use. Protective clothing should cover all exposed skin to prevent contact.[1][3][5][6]
Respiratory Protection Use in a well-ventilated area or fume hood; NIOSH-approved respirator.A respirator (e.g., N100) is necessary if ventilation is inadequate or when handling large quantities.[1][3][7] In case of fire, a self-contained breathing apparatus (SCBA) is required.[7][8]

Safe Handling and Storage Procedures

Handling:

  • Always wash hands thoroughly after handling the chemical.[1]

  • Avoid breathing in dust, fumes, or vapors.[1]

  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[6][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][9]

  • Keep containers tightly closed when not in use.[1]

  • The storage area should be secure (store locked up).[1]

  • This chemical is incompatible with strong oxidizing agents and strong bases.[1]

Emergency and First Aid Protocols

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or a doctor.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or call a poison control center.[8][10][11]

Spill and Disposal Management

Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[7] For small spills, use an inert absorbent material to clean up. For larger spills, contain the spill and prevent it from entering waterways.[7]

Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[4] All disposal activities must be in accordance with federal, state, and local regulations.[4][12] Do not allow the chemical to be released into the environment.[1]

Chemical Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment Spill Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal A Alert personnel in the immediate area B Assess the situation (spill size, hazards) A->B C Don appropriate PPE (gloves, goggles, respirator if needed) B->C D Isolate the spill area C->D E Use absorbent material to contain and clean up the spill D->E F Place contaminated materials in a labeled, sealed container E->F G Decontaminate the spill area F->G H Dispose of waste according to institutional and regulatory guidelines G->H I Report the incident H->I

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.